MMV674850
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H20N2O4S2 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
5-(3-cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C23H20N2O4S2/c1-30(26,27)19-7-5-16(6-8-19)22-15-24-25-12-11-18(14-23(22)25)17-3-2-4-21(13-17)31(28,29)20-9-10-20/h2-8,11-15,20H,9-10H2,1H3 |
InChI-Schlüssel |
BQDDSWFSIPPWHN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C3C=C(C=CN3N=C2)C4=CC(=CC=C4)S(=O)(=O)C5CC5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of MMV674850: A Technical Guide
For Immediate Release
[PRETORIA, SOUTH AFRICA] – A comprehensive analysis of the antimalarial compound MMV674850, a pyrazolopyridine, reveals a stage-specific mechanism of action, preferentially targeting early-stage Plasmodium falciparum gametocytes. This in-depth guide synthesizes the findings from key research, providing researchers, scientists, and drug development professionals with a detailed understanding of its biological activity, experimental validation, and potential pathways for therapeutic intervention.
This compound's unique activity profile was elucidated through in-depth transcriptome fingerprinting, as detailed in the pivotal study by Niemand et al. (2021) published in ACS Infectious Diseases. This research highlights that the compound elicits a distinct chemogenomic profile in early-stage gametocytes, suggesting a mechanism tied to biological processes active during this specific phase of parasite development.[1][2]
Core Findings on the Mechanism of Action
This compound treatment of P. falciparum gametocytes has been shown to induce a compound-specific chemogenomic profile. This profile is notably more pronounced in early-stage gametocytes compared to late-stage gametocytes.[1][2] The transcriptional response to this compound in early-stage gametocytes shares similarities with the response seen in asexual blood-stage parasites, indicating that the compound may target pathways common to these proliferative stages.[1][2]
While a definitive molecular target has not been explicitly identified, the transcriptomic data provides a "chemogenomic fingerprint" that associates the compound's activity with specific biological processes. This approach allows for a nuanced understanding of the drug's mode of action even in the absence of a single, confirmed target protein.[2]
Quantitative Analysis of Activity
The stage-specific efficacy of this compound has been quantified through inhibitory concentration (IC50) values, demonstrating its potent activity against early-stage gametocytes.
| Parasite Stage | IC50 (nM) | Reference |
| Early-Stage Gametocytes (EG) | 4.5 ± 3.6 | [2] |
| Late-Stage Gametocytes (LG) | >10,000 | [2] |
Experimental Protocols
The following methodologies were central to elucidating the mechanism of action of this compound.
Plasmodium falciparum Gametocyte Culture and Drug Treatment
-
Parasite Strain: P. falciparum NF54 strain was used for gametocyte production.
-
Culture Conditions: Asexual cultures were maintained in RPMI 1640 medium supplemented with 25 mM HEPES, 20 mM glucose, 0.2% sodium bicarbonate, 200 µM hypoxanthine, 40 µg/mL gentamicin, and 0.5% AlbuMAX II at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Gametocyte Induction: Gametocytogenesis was induced by preventing the addition of fresh erythrocytes to mature asexual cultures.
-
Drug Treatment for Transcriptomics: Synchronized early-stage (stage II-III) and late-stage (stage IV-V) gametocytes were treated with this compound at a concentration of 3x the IC50 value for 6 hours. Control cultures were treated with an equivalent concentration of DMSO.
Transcriptome Analysis (RNA-Seq)
-
RNA Extraction: Total RNA was extracted from drug-treated and control gametocytes using a suitable RNA extraction kit.
-
Library Preparation and Sequencing: RNA-Seq libraries were prepared and sequenced to generate comprehensive transcriptomic data.
-
Data Analysis: The resulting sequence reads were mapped to the P. falciparum 3D7 reference genome. Differential gene expression analysis was performed to identify genes and pathways significantly perturbed by this compound treatment. A chemogenomic fingerprint was generated by comparing the transcriptional response to a library of responses from compounds with known mechanisms of action.
Visualizing the Mechanism and Workflow
To further clarify the conceptual framework and experimental design, the following diagrams are provided.
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound in early-stage gametocytes.
References
In-depth Technical Guide: Activity of MMV674850 Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiplasmodial activity of MMV674850, a novel pyrazolopyridine compound, against Plasmodium falciparum. The document details its inhibitory effects on various parasite stages, outlines the experimental protocols used for its characterization, and explores its mechanism of action through chemogenomic fingerprinting.
Quantitative Efficacy of this compound
This compound has demonstrated potent activity against both the asexual and sexual stages of P. falciparum. Notably, it shows preferential activity against early-stage gametocytes, the precursors to the transmissible forms of the parasite.
| Parameter | P. falciparum Stage | Cell Line/Strain | Value (nM) | Reference |
| IC50 | Asexual Blood Stages | NF54 | 2.7 | [1] |
| IC50 | Asexual Blood Stages | Unspecified | 4.5 | [1] |
| IC50 | Early-Stage Gametocytes (I-III) | NF54 | 4.5 ± 3.6 | [1] |
| IC50 | Late-Stage Gametocytes (IV-V) | NF54 | 28.7 ± 0.2 | [1] |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the characterization of this compound's activity.
P. falciparum Culture and Gametocyte Induction
-
Asexual Culture: P. falciparum NF54 parasites are maintained in continuous culture with O+ human erythrocytes in RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 0.5% (w/v) Albumax II. Cultures are kept at 37°C in a modular incubator with a gas mixture of 90% N₂, 5% O₂, and 5% CO₂.
-
Gametocyte Induction: To induce gametocytogenesis, asexual cultures are seeded at 0.5% parasitemia and 4% hematocrit. The culture medium is not changed for 72 hours to allow for the accumulation of conditioned medium, which triggers the differentiation of a portion of the asexual parasites into gametocytes. After 72 hours, the medium is changed daily. The development of gametocytes is monitored by Giemsa-stained thin blood smears.
Gametocyte Inhibition Assay
This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against different stages of gametocytes.
-
Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in culture medium to achieve the final desired concentrations. The final DMSO concentration in the assay wells is maintained at or below 0.5%.
-
Assay Plate Setup: For early-stage gametocyte assays, cultures containing predominantly stage I-III gametocytes are used. For late-stage assays, cultures with mature stage IV and V gametocytes are utilized. The gametocyte cultures are diluted to the appropriate density and dispensed into 96-well plates.
-
Compound Addition and Incubation: The serially diluted this compound is added to the assay plates, which are then incubated for 48-72 hours under the standard culture conditions described above.
-
Viability Assessment: Parasite viability is assessed using a suitable method, such as the parasite lactate dehydrogenase (pLDH) assay or by staining with a fluorescent viability dye (e.g., SYBR Green I) followed by flow cytometry or high-content imaging.
-
Data Analysis: The raw data (e.g., fluorescence intensity or absorbance) is normalized to untreated controls. The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Transcriptome Fingerprinting (RNA-Sequencing)
This protocol outlines the steps taken to analyze the global transcriptional response of P. falciparum gametocytes to this compound treatment.
-
Gametocyte Treatment: Cultures of early-stage (I-III) and late-stage (IV-V) gametocytes are treated with this compound at a concentration equivalent to its IC50 value for the respective stage. Control cultures are treated with the vehicle (DMSO) alone. Samples are collected at various time points (e.g., 6, 12, 24, 48 hours) post-treatment.
-
RNA Extraction: Total RNA is extracted from the parasite pellets using a suitable commercial kit (e.g., Qiagen RNeasy Mini Kit) following the manufacturer's instructions. The RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation and Sequencing: RNA-sequencing libraries are prepared from the total RNA samples. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.
-
Read Alignment: The processed reads are aligned to the P. falciparum reference genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis are performed on the list of differentially expressed genes to identify over-represented biological processes and metabolic pathways.
-
Visualizations
The following diagrams illustrate key experimental workflows and the biological impact of this compound.
References
An In-depth Technical Guide on the Chemical Structure and Properties of MMV674850
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMV674850 is a novel pyrazolopyridine derivative identified as a potent antimalarial agent with a unique stage-specific activity profile against Plasmodium falciparum. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for key biological assays are outlined, and its mechanism of action is explored through an analysis of its chemogenomic fingerprint. This document serves as a critical resource for researchers engaged in antimalarial drug discovery and development.
Chemical Structure and Identity
This compound is a heterocyclic compound featuring a pyrazolopyridine core. Its detailed chemical identity is summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridine |
| SMILES String | CS(=O)(=O)c1ccc(cc1)c2cnn3ccc(cc23) |
| CAS Number | 1820874-51-8[1] |
| Molecular Formula | C23H20N2O4S2 |
| Molecular Weight | 452.55 g/mol |
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
A comprehensive analysis of the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical parameters of this compound.
| Property | Value | Source |
| Molecular Weight | 452.55 g/mol | --- |
| logP (predicted) | 2.8 | Predicted |
| Topological Polar Surface Area (TPSA) | 84.9 Ų | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 6 | Predicted |
| Rotatable Bonds | 3 | Predicted |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Biological Activity and Mechanism of Action
This compound exhibits potent activity against the asexual blood stages of Plasmodium falciparum and displays a unique, preferential activity against early-stage gametocytes. This stage-specific action is critical for transmission-blocking strategies in malaria eradication efforts.
| Parasite Stage | IC50 (nM) | Reference |
| Asexual Blood Stages | 2.7 and 4.5 | [2] |
| Early-Stage Gametocytes | 4.5 ± 3.6 | [2] |
| Late-Stage Gametocytes | 28.7 ± 0.2 | [2] |
The mechanism of action of this compound has been investigated through chemogenomic fingerprinting.[3] This technique involves analyzing the transcriptional response of the parasite to the compound. Treatment with this compound was associated with biological processes shared between asexual blood-stage parasites and early-stage gametocytes, but not late-stage gametocytes.[3] This suggests that this compound targets pathways that are active and essential during these specific developmental stages.
Synthesis
A specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of pyrazolopyridine derivatives typically involves the condensation of a substituted hydrazine with a suitably functionalized pyridine precursor. The general synthetic approach often follows a multi-step pathway involving the formation of the pyrazole ring followed by the construction of the fused pyridine ring or vice-versa. Researchers aiming to synthesize this compound would likely adapt established methods for pyrazolopyridine synthesis.
Experimental Protocols
The following section outlines the general methodologies for the key biological assays used to characterize the activity of this compound.
P. falciparum Asexual Blood Stage Activity Assay
This assay is designed to determine the 50% inhibitory concentration (IC50) of a compound against the asexual replicative stage of the parasite.
Caption: Workflow for P. falciparum asexual blood stage activity assay.
P. falciparum Gametocyte Activity Assay
This assay assesses the activity of compounds against the sexual stages (gametocytes) of the parasite, which are responsible for transmission.
Caption: Workflow for P. falciparum gametocyte activity assay.
Chemogenomic Fingerprinting
This advanced technique provides insights into the mechanism of action of a compound by analyzing its effect on the global gene expression of the parasite.
References
Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of Novel Antimalarial Candidates, with a Focus on MMV674850
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel therapeutics to combat the global threat of malaria, the preclinical assessment of drug candidates is a critical determinant of success. Among the myriad of investigational compounds, MMV674850 has emerged as a molecule of interest. This technical guide provides a comprehensive framework for characterizing the solubility and stability of such novel antimalarial compounds, essential physicochemical properties that underpin their potential for clinical development. While specific experimental data for this compound is not publicly available, this document serves as an in-depth resource for researchers, scientists, and drug development professionals on the requisite experimental protocols and data interpretation.
Introduction to this compound
This compound is a compound identified within the portfolio of Medicines for Malaria Venture (MMV), an organization dedicated to discovering, developing, and delivering new, effective, and affordable antimalarial drugs. As with any promising new chemical entity, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely academic exercises; they are the bedrock upon which successful formulation development, pharmacokinetic profiling, and ultimately, clinical efficacy are built.
Solubility Profiling: Unlocking Bioavailability
Aqueous solubility is a key factor influencing the absorption and bioavailability of orally administered drugs. Poor solubility can lead to inadequate drug exposure and hinder the progression of an otherwise potent compound. A comprehensive solubility profile should be established across a range of physiologically relevant conditions.
Experimental Protocols for Solubility Determination
Two primary types of solubility assays are routinely employed in early drug discovery: kinetic and thermodynamic solubility.
2.1.1. Kinetic Solubility Assay
This high-throughput screening method provides a rapid assessment of a compound's solubility. It is particularly useful for rank-ordering compounds in the early stages of discovery.
-
Principle: A concentrated stock solution of the test compound in an organic solvent (typically dimethyl sulfoxide, DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, often by methods such as turbidimetry (nephelometry) or UV/Vis spectroscopy after filtration.
-
Materials:
-
Test compound (this compound)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for spectroscopic methods)
-
Automated liquid handler
-
Plate reader (nephelometer or UV/Vis spectrophotometer)
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4).
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).
-
Measure the turbidity or absorbance of each well using a plate reader.
-
The kinetic solubility is determined as the highest concentration that does not show significant precipitation compared to a blank control.
-
2.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, providing a more accurate measure of its intrinsic solubility.
-
Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
Solid test compound (this compound)
-
Aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Add an excess amount of solid this compound to vials containing the different aqueous buffers.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Data Presentation: Solubility of this compound
The following tables provide a template for presenting the solubility data for a compound like this compound.
Table 1: Kinetic Solubility of this compound in PBS (pH 7.4)
| Parameter | Value |
| Method | Nephelometry |
| Temperature | 25°C |
| Incubation Time | 2 hours |
| Kinetic Solubility (µM) | To be determined |
Table 2: Thermodynamic Solubility of this compound at 25°C
| Buffer pH | Solubility (µg/mL) | Solubility (µM) |
| 2.0 | To be determined | To be determined |
| 4.5 | To be determined | To be determined |
| 6.8 | To be determined | To be determined |
| 7.4 | To be determined | To be determined |
Stability Assessment: Ensuring Drug Integrity
The chemical stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Stability studies are designed to evaluate how a compound is affected by various environmental factors.
Experimental Protocols for Stability Studies
3.1.1. Solid-State Stability
These studies assess the stability of the drug substance in its solid form under various temperature and humidity conditions, as guided by the International Council for Harmonisation (ICH) guidelines.
-
Principle: Samples of the solid compound are stored in controlled environment chambers. At specified time points, aliquots are withdrawn and analyzed for degradation and changes in physical properties.
-
Materials:
-
Solid test compound (this compound)
-
Controlled environment stability chambers
-
Appropriate analytical instrumentation (e.g., HPLC for purity, XRPD for solid form)
-
-
Procedure:
-
Place accurately weighed samples of this compound in suitable containers.
-
Store the samples in stability chambers under the following ICH-recommended conditions:
-
Long-term: 25°C / 60% Relative Humidity (RH)
-
Intermediate: 30°C / 65% RH
-
Accelerated: 40°C / 75% RH
-
-
At predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples.
-
Analyze the samples for purity (using a stability-indicating HPLC method), appearance, and solid-form changes (e.g., by X-ray powder diffraction).
-
3.1.2. Solution-State Stability
These studies evaluate the stability of the compound in solution, which is important for formulation development and for understanding potential degradation pathways.
-
Principle: Solutions of the compound in various solvents and at different pH values are stored at controlled temperatures. The concentration of the parent compound and the formation of degradation products are monitored over time.
-
Procedure:
-
Prepare solutions of this compound in relevant solvents (e.g., DMSO, ethanol, aqueous buffers of different pH).
-
Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).
-
At various time points, analyze the solutions by a stability-indicating HPLC method to determine the remaining concentration of this compound and to quantify any degradation products.
-
3.1.3. Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing and validating a stability-indicating analytical method.
-
Principle: The compound is subjected to more aggressive conditions than those used in accelerated stability studies, including acid and base hydrolysis, oxidation, and photolysis.
-
Procedure:
-
Acid/Base Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the solid compound and a solution of the compound at a high temperature (e.g., 60-80°C).
-
Photostability: Expose the solid compound and a solution of the compound to a defined light source (e.g., xenon lamp) according to ICH Q1B guidelines.
-
Analyze all stressed samples by a suitable analytical method (e.g., LC-MS) to identify and characterize the degradation products.
-
Data Presentation: Stability of this compound
The following tables provide a template for presenting the stability data for a compound like this compound.
Table 3: Solid-State Stability of this compound (Accelerated Conditions: 40°C / 75% RH)
| Time (Months) | Appearance | Purity (%) by HPLC | Total Impurities (%) |
| 0 | Initial observation | Initial purity | Initial impurities |
| 1 | To be determined | To be determined | To be determined |
| 3 | To be determined | To be determined | To be determined |
| 6 | To be determined | To be determined | To be determined |
Table 4: Forced Degradation of this compound
| Stress Condition | % Degradation | Major Degradation Products (m/z) |
| 0.1 N HCl, 60°C, 24h | To be determined | To be determined |
| 0.1 N NaOH, 60°C, 24h | To be determined | To be determined |
| 3% H₂O₂, RT, 24h | To be determined | To be determined |
| Heat (Solid), 80°C, 7 days | To be determined | To be determined |
| Photostability (ICH Q1B) | To be determined | To be determined |
Visualizing Experimental Workflows and Biological Pathways
Diagrams are invaluable tools for communicating complex experimental procedures and biological mechanisms.
Experimental Workflow Diagrams
Caption: Workflow for determining kinetic and thermodynamic solubility.
Caption: Overview of stability assessment workflows for a new drug substance.
Representative Signaling Pathway
While the precise mechanism of action for this compound is not publicly detailed, many antimalarial drugs target essential pathways within the Plasmodium falciparum parasite. A common target is the parasite's protein synthesis machinery. The following diagram illustrates a generalized signaling pathway that could be a target for novel antimalarials.
Caption: A generalized signaling pathway in P. falciparum targeted by antimalarials.
Conclusion
The thorough characterization of solubility and stability is an indispensable component of the preclinical development of any new drug candidate, including promising antimalarial compounds like this compound. The experimental frameworks and data presentation formats outlined in this guide provide a robust foundation for researchers to generate the critical data needed to inform formulation strategies, predict in vivo behavior, and ultimately, advance the most promising molecules toward clinical evaluation. While the specific data for this compound remains to be elucidated, the principles and methodologies described herein are universally applicable and essential for the successful development of the next generation of life-saving medicines.
The Synthesis of Pyrazolopyridine MMV674850: A Technical Overview
Despite extensive research, a specific, publicly available, detailed synthesis pathway for the pyrazolopyridine MMV674850 remains elusive. This document provides a general overview of established synthetic routes for the pyrazolo[3,4-b]pyridine core, which is central to the structure of this compound, a compound noted for its potential antimalarial properties.
This compound, chemically known as 3-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-amine, belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is of significant interest to medicinal chemists due to its structural similarity to purines, allowing its derivatives to interact with a variety of biological targets. While the specific experimental protocol for this compound is not detailed in readily accessible scientific literature or patents, the synthesis of structurally related pyrazolo[3,4-b]pyridines generally follows established synthetic strategies.
General Synthetic Strategies for the Pyrazolo[3,4-b]pyridine Core
The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly approached through two primary disconnection strategies:
-
Construction of the pyridine ring onto a pre-existing pyrazole: This is a common and versatile method. It typically involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The specific nature of the substituents on both the pyrazole and the dicarbonyl compound dictates the final substitution pattern of the pyrazolopyridine core.
-
Construction of the pyrazole ring onto a pre-existing pyridine: This approach involves the cyclization of a suitably substituted pyridine derivative, often a hydrazine-substituted pyridine, with a reagent that provides the remaining carbon atoms of the pyrazole ring.
A Plausible Synthetic Pathway for this compound
Based on the known methodologies for the synthesis of analogous compounds, a logical synthetic route for this compound can be postulated. This hypothetical pathway would likely involve the key steps illustrated below. It is crucial to note that the following represents a generalized approach and the specific reagents, reaction conditions, and yields would require experimental optimization.
Logical Flow of a Potential Synthesis
Unraveling the Biological Targets of MMV674850: A Technical Guide
For Immediate Release
[PRETORIA, SOUTH AFRICA] – A comprehensive analysis of the antimalarial compound MMV674850, a novel pyrazolopyridine, reveals a preferential activity against early-stage Plasmodium falciparum gametocytes, offering a potential new avenue for transmission-blocking therapies. This technical guide synthesizes the current understanding of this compound's biological targets, drawing primarily from chemogenomic fingerprinting studies that have elucidated its mode of action.
Executive Summary
This compound demonstrates potent inhibitory activity against the sexual stages of the malaria parasite, Plasmodium falciparum, with a pronounced effect on early-stage gametocytes. Transcriptome analysis of compound-treated parasites indicates that this compound perturbs biological processes that are active during the parasite's asexual blood stages and early gametocytogenesis. While a single, definitive protein target has yet to be exclusively characterized, the evidence points towards a mechanism of action involving the disruption of key signaling pathways, potentially implicating protein kinases. This document provides an in-depth overview of the quantitative data, experimental methodologies, and putative signaling pathways associated with this compound's antimalarial activity.
Quantitative Biological Activity of this compound
The inhibitory potency of this compound has been quantified against various developmental stages of P. falciparum. The following table summarizes the key activity data from published research.
| Parameter | Parasite Stage | Value | Reference |
| IC50 | Asexual Blood Stages | 2.7 nM | --INVALID-LINK-- |
| IC50 | Early-Stage Gametocytes (Stage I-III) | 4.5 ± 3.6 nM | --INVALID-LINK-- |
| IC50 | Late-Stage Gametocytes (Stage IV-V) | 28.7 ± 0.2 nM | --INVALID-LINK-- |
| IC90 | Early-Stage Gametocytes (Stage I/II) | Not explicitly stated, used for transcriptome analysis | --INVALID-LINK--[1][2] |
| IC90 | Late-Stage Gametocytes (Stage IV/V) | Not explicitly stated, used for transcriptome analysis | --INVALID-LINK--[1][2] |
Experimental Protocols
The identification of this compound's biological activity and putative targets relies on several key experimental procedures. The methodologies outlined below are based on the work of Niemand et al., 2021.
Plasmodium falciparum Gametocyte Culture and Staging
-
Parasite Line: P. falciparum NF54 strain.
-
Culture Conditions: Parasites are maintained in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Gametocyte Induction: Asexual cultures are induced to form gametocytes by preventing the addition of fresh erythrocytes and allowing the parasites to become sexually committed.
-
Staging: Gametocyte development is monitored daily via Giemsa-stained thin blood smears, and stages are classified based on morphological characteristics. Early-stage gametocytes are defined as predominantly stage I and II, while late-stage gametocytes are primarily stage IV and V.[1][2]
In Vitro Drug Susceptibility Assays
-
Methodology: Gametocyte viability is assessed using a luciferase-based assay.
-
Procedure: Gametocytes at the desired stage are exposed to a serial dilution of this compound for a specified period (e.g., 24 and 48 hours).
-
Readout: Parasite viability is measured by quantifying the luminescence produced by a constitutively expressed luciferase reporter. The signal is proportional to the number of viable parasites.
-
Data Analysis: IC50 and IC90 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Transcriptome Fingerprinting (Microarray Analysis)
-
Objective: To identify gene expression changes in gametocytes following treatment with this compound.
-
Treatment: Early- and late-stage gametocytes are treated with this compound at their respective IC90 concentrations for 24 and 48 hours.[1][2]
-
RNA Extraction and Microarray: Total RNA is extracted from treated and untreated control parasites. The RNA is then labeled and hybridized to a custom P. falciparum microarray chip.
-
Data Analysis: The microarray data is normalized, and statistical analysis is performed to identify differentially expressed genes. Gene Ontology (GO) and pathway enrichment analyses are then used to identify the biological processes and signaling pathways that are significantly affected by the compound.
Putative Biological Targets and Signaling Pathways
Transcriptomic analysis of this compound-treated gametocytes provides significant insights into its mode of action.
Chemogenomic Profile of this compound
The gene expression changes induced by this compound in early-stage gametocytes show a significant overlap with the transcriptional programs active in the asexual blood stages of the parasite.[1] This suggests that this compound targets cellular processes that are fundamental to both parasite replication and the initial stages of sexual development.
Potential Involvement of Protein Kinases
While this compound is a pyrazolopyridine, a chemical class known to include kinase inhibitors, its specific kinase targets in P. falciparum are still under investigation. A comparative chemogenomic analysis with another compound, MMV666810 (a 2-aminopyrazine), which is more active against late-stage gametocytes, revealed a shared "kinase chemogenomic fingerprint."[1][3] This suggests that both compounds, despite their different stage-specific activities, may interact with protein kinases. For the comparator compound MMV666810, the affected gene sets in late-stage gametocytes were associated with Ca2+-dependent protein kinases (CDPK1 and CDPK5) and serine/threonine protein kinases of the FIKK family.[1] It is plausible that this compound also exerts its effects through the inhibition of one or more protein kinases that are critical for the early stages of gametocyte development.
Experimental Workflow for Target Identification
The overall workflow for identifying the biological targets of this compound involves a multi-step process, from initial screening to detailed molecular analysis.
References
In Vitro Efficacy and IC50 Data for MMV674850: A Technical Overview
Despite a comprehensive search of available scientific literature and public databases, specific in vitro efficacy and IC50 data for the compound MMV674850 against Plasmodium falciparum or other pathogens could not be located. As a result, a detailed technical guide with quantitative data, experimental protocols, and pathway visualizations for this specific compound cannot be provided at this time.
The Medicines for Malaria Venture (MMV) Pathogen Box, which includes this compound, is a collection of 400 diverse, drug-like molecules made available to the research community to stimulate drug discovery for neglected diseases. While numerous studies have been published characterizing the activity of various compounds from this collection against a range of pathogens, public domain data for this compound appears to be limited or not yet published.
This guide will, therefore, provide a general overview of the standard methodologies and experimental workflows typically employed in the in vitro assessment of antimalarial compounds, which would be applicable to the characterization of this compound.
General Experimental Protocols for In Vitro Antimalarial Drug Screening
The following sections outline the common experimental procedures used to determine the in vitro efficacy and IC50 values of potential antimalarial compounds.
Plasmodium falciparum Culture
-
Parasite Strains: A variety of laboratory-adapted P. falciparum strains are used to assess the activity of compounds against both drug-sensitive and drug-resistant parasites. Common strains include 3D7 (chloroquine-sensitive), K1, W2, and Dd2 (chloroquine-resistant).
-
Culture Conditions: Parasites are typically cultured in vitro in human erythrocytes (O+ blood type) suspended in a complete culture medium, such as RPMI-1640, supplemented with human serum or Albumax, hypoxanthine, and gentamicin. Cultures are maintained at 37°C in a controlled atmosphere with a specific gas mixture (e.g., 5% CO₂, 5% O₂, and 90% N₂).
-
Synchronization: To ensure consistency in the assays, parasite cultures are often synchronized to a specific developmental stage, most commonly the ring stage. This is typically achieved by treating the culture with a 5% D-sorbitol solution, which lyses the mature schizont-stage parasites, leaving a population of ring-stage parasites.
In Vitro Drug Susceptibility Assays
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the in vitro potency of an antimalarial compound. Several assays are commonly used to determine this value.
This is a widely used high-throughput method that measures parasite proliferation by quantifying the amount of parasite DNA.
-
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA present in the culture.
-
Procedure: Synchronized ring-stage parasites are incubated in 96-well plates with serial dilutions of the test compound for 72 hours. After incubation, a lysis buffer containing SYBR Green I is added to each well. The fluorescence intensity is then measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
This method assesses parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor.
-
Principle: P. falciparum salvages hypoxanthine from the culture medium for nucleic acid synthesis. The amount of incorporated [³H]-hypoxanthine is a direct measure of parasite viability and proliferation.
-
Procedure: Synchronized parasites are incubated with various concentrations of the test compound and [³H]-hypoxanthine for a defined period. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The level of radioactivity is plotted against the drug concentration to determine the IC50 value.
For genetically modified parasite lines expressing a luciferase reporter gene, this assay offers a highly sensitive method for determining parasite viability.
-
Principle: The viability of the parasites is directly correlated with the expression of luciferase, which catalyzes a light-emitting reaction in the presence of its substrate.
-
Procedure: Parasites expressing luciferase are exposed to the test compound for a set duration. A substrate for the luciferase enzyme is then added, and the resulting luminescence is measured with a luminometer.
-
Data Analysis: Luminescence values are used to generate a dose-response curve and calculate the IC50.
Visualization of a Generic Antimalarial Screening Workflow
The following diagram illustrates a typical workflow for the in vitro screening of antimalarial compounds.
Kinase inhibitor profile of the MMV674850 compound
An in-depth search for the kinase inhibitor profile of the compound designated MMV674850 has yielded no specific publicly available data. This suggests that "this compound" may be an internal research compound that has not yet been disclosed in publications, a potential misspelling, or a compound that has not been characterized in the public domain.
To fulfill the request for a detailed technical guide, including quantitative data, experimental protocols, and pathway visualizations, it is necessary to focus on a kinase inhibitor with a substantial body of published research.
Therefore, we propose to either:
-
Have the user provide an alternative, publicly documented kinase inhibitor compound name.
-
Proceed with a well-characterized, exemplary kinase inhibitor to demonstrate the depth and format of the requested technical guide. A suitable example would be a compound like Imatinib or Dasatinib , for which extensive data on kinase profiling, mechanism of action, and clinical relevance are available.
Once a suitable compound is selected, a comprehensive technical guide will be generated that adheres to all specified requirements, including structured data tables, detailed experimental methodologies, and Graphviz diagrams for signaling pathways and workflows.
The Discovery and Development of Pyrazolopyridine Antimalarial Drugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of new antimalarial agents with novel mechanisms of action. The pyrazolopyridine scaffold has emerged as a promising chemotype, demonstrating potent activity against various strains of the malaria parasite. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of pyrazolopyridine-based antimalarial drugs.
Introduction to Pyrazolopyridine Antimalarials
Pyrazolopyridines are heterocyclic compounds that have shown significant potential as antimalarial agents.[1] Structure-activity relationship (SAR) studies have been instrumental in optimizing this scaffold to yield compounds with potent in vitro and in vivo efficacy.[2] The primary mechanism of action for many of these compounds is believed to be the inhibition of the Plasmodium falciparum cytochrome bc1 (cyt bc1) complex, a critical component of the mitochondrial electron transport chain.[3][4]
Quantitative Data on Antimalarial Activity
The following tables summarize the in vitro and in vivo antimalarial activity of representative pyrazolopyridine derivatives from various studies.
Table 1: In Vitro Antimalarial Activity of Quinolone-Pyrazolopyridine Hybrids against P. falciparum (3D7 Strain) [1]
| Compound ID | Substituents | EC50 (µg/mL) |
| 5a | R1=H, R2=H | 3.987 |
| 5b | R1=4-F, R2=H | 2.916 |
| 5c | R1=4-Cl, R2=H | 3.872 |
| 5j | R1=H, R2=4-F | 3.891 |
| 5k | R1=H, R2=4-Cl | 2.113 |
| 5p | R1=4-F, R2=4-Cl | 1.921 |
| 5q | R1=4-Cl, R2=4-F | 2.341 |
| Chloroquine | - | 0.897 |
Table 2: In Vivo Antimalarial Activity of Selected Quinolone-Pyrazolopyridine Hybrids in P. berghei-Infected Mice [1]
| Compound ID | Dose (mg/kg) | % Parasitemia Suppression |
| 5b | 200 | 45.12 |
| 5k | 200 | 55.37 |
| 5p | 200 | 60.25 |
| 5q | 200 | 50.18 |
| 5s | 200 | 41.23 |
| Chloroquine | 20 | 100 |
Proposed Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
The primary molecular target of many pyrazolopyridine antimalarials is the cytochrome bc1 complex (Complex III) in the parasite's mitochondrial electron transport chain.[3][4][5] This complex plays a crucial role in ATP synthesis and the regeneration of ubiquinone, which is essential for pyrimidine biosynthesis. By binding to the Qo site of cytochrome b, a subunit of the cyt bc1 complex, these compounds are thought to disrupt the electron flow, leading to mitochondrial dysfunction and ultimately, parasite death.[6]
Figure 1. Proposed mechanism of action of pyrazolopyridine antimalarials.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of pyrazolopyridine antimalarials.
In Vitro Antimalarial Activity Assay (Schizont Maturation Assay)
This assay is used to determine the efficacy of compounds in inhibiting the growth of P. falciparum in vitro.[1]
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human O+ red blood cells (RBCs)
-
RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 10% human serum, and 50 µg/mL gentamicin.
-
Test compounds dissolved in DMSO.
-
96-well microtiter plates.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Synchronize the P. falciparum culture to the ring stage by treating with 5% D-sorbitol.
-
Prepare a parasite culture with 2-3% parasitemia in complete RPMI 1640 medium.
-
Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.
-
Add the parasitized RBC suspension to each well.
-
Incubate the plates for 24-48 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
After incubation, prepare thin blood smears from each well.
-
Stain the smears with Giemsa stain.
-
Count the number of schizonts per 200 asexual parasites under a microscope.
-
Calculate the percentage of schizont maturation inhibition compared to the drug-free control.
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of schizont maturation) by plotting the percentage of inhibition against the log of the compound concentration.
In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)
This test, also known as Peters' 4-day suppressive test, is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.[1]
Materials:
-
Swiss albino mice.
-
Plasmodium berghei (chloroquine-sensitive strain).
-
Test compounds formulated for oral or parenteral administration.
-
Standard antimalarial drug (e.g., chloroquine).
-
Giemsa stain.
-
Microscope.
Procedure:
-
Infect mice intraperitoneally with P. berghei-parasitized red blood cells on day 0.
-
Randomly divide the mice into groups (control, standard drug, and test compound groups).
-
Administer the test compounds and the standard drug to the respective groups daily for four consecutive days (day 0 to day 3). The control group receives the vehicle only.
-
On day 4, collect blood from the tail of each mouse and prepare thin blood smears.
-
Stain the smears with Giemsa stain.
-
Determine the parasitemia level by counting the number of parasitized RBCs per 1000 RBCs.
-
Calculate the percentage of parasitemia suppression using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
Drug Discovery and Development Workflow
The discovery of novel pyrazolopyridine antimalarials follows a structured workflow from initial screening to lead optimization.
References
- 1. Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum transporter ABCI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Azepine Targets the Plasmodium bc1 Complex and Displays Multistage Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preliminary Safety and Toxicity Profile of MMV674850: An In-Depth Technical Guide
Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical or clinical safety and toxicity data for the antimalarial compound MMV674850 could be identified. The information that would be required to populate a detailed technical guide, including quantitative toxicity data and experimental protocols, is not presently in the public domain. This document, therefore, addresses the known information about this compound's biological activity and provides a general overview of the potential safety considerations based on its chemical class.
Introduction to this compound
This compound is a novel antimalarial candidate that has demonstrated significant potency against various stages of the Plasmodium falciparum parasite, the deadliest species of malaria parasite. It belongs to the 2-aminopyridine class of compounds. Research has highlighted its activity against both asexual blood stages and the transmissible gametocyte stages of the parasite, making it a compound of interest for both treatment and transmission-blocking strategies in the fight against malaria.
Publicly Available Biological Data
The primary data available for this compound relates to its anti-parasitic efficacy. While this information is crucial for its development as a drug, it does not provide insight into its safety profile in humans.
In Vitro Anti-plasmodial Activity
A commercial supplier of the compound reports the following in vitro potency:
| Parameter | Value |
| IC50 (Asexual stage parasites) | 2.7 nM and 4.5 nM |
| IC50 (Early-stage gametocytes) | 4.5 ± 3.6 nM |
| IC50 (Late-stage gametocytes) | 28.7 ± 0.2 nM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This data indicates that this compound is a highly potent inhibitor of parasite growth and development. However, no corresponding data on its cytotoxicity against mammalian cell lines has been made publicly available. Such data is a critical early step in assessing the selectivity and potential toxicity of a drug candidate.
Potential Safety and Toxicity Considerations Based on Chemical Class
Given the absence of specific toxicity data for this compound, it is prudent to consider the known toxicological profile of the broader aminopyridine chemical class. It is important to note that these are general characteristics and may not be representative of this compound's specific profile.
Aminopyridines are known to act as potassium channel blockers.[1] This mechanism of action can lead to a range of physiological effects, with the central nervous system (CNS) being a primary site of potential toxicity.
Potential Toxicities Associated with Aminopyridines:
-
Neurotoxicity: This is the most well-documented toxicity of the aminopyridine class. By blocking potassium channels, these compounds can lead to neuronal hyperexcitability, which can manifest as:
-
Dizziness
-
Insomnia
-
Nausea
-
In more severe cases, convulsions and seizures.[1]
-
-
Cardiovascular Effects: While less common, effects on cardiac muscle, which also relies on potassium channels for proper function, could be a theoretical concern.
-
Irritation: Some aminopyridines are known to be skin and eye irritants.[1]
The workflow for assessing the safety of a compound like this compound would typically involve a tiered approach, starting with in vitro assays and progressing to in vivo studies.
Experimental Protocols: A General Overview
While specific protocols for this compound are unavailable, the following provides a general outline of the methodologies that would be employed in the preclinical safety assessment of a new antimalarial drug candidate.
In Vitro Cytotoxicity Assay (e.g., MTT or Resazurin Assay)
-
Objective: To determine the concentration of the compound that is toxic to mammalian cells.
-
Methodology:
-
Cell Culture: A human cell line (e.g., HepG2 for liver toxicity or HEK293 as a general line) is cultured in a multi-well plate.
-
Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A reagent such as MTT or resazurin is added to the wells. Viable, metabolically active cells convert these reagents into a colored or fluorescent product.
-
Data Analysis: The amount of product is quantified using a spectrophotometer or fluorometer. The results are used to calculate the CC50 (50% cytotoxic concentration). A high CC50 relative to the anti-parasitic IC50 indicates selectivity.
-
In Vivo Acute Toxicity Study (e.g., OECD Guideline 420)
-
Objective: To determine the short-term toxicity of a single high dose of the compound.
-
Methodology:
-
Animal Model: Typically performed in a rodent species (e.g., mice or rats).
-
Dosing: A single dose of the compound is administered, usually via the intended clinical route (e.g., oral gavage).
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Necropsy: At the end of the study, a gross necropsy is performed to identify any organ abnormalities. This study helps to determine the lethal dose (LD50) and to identify potential target organs for toxicity.
-
Signaling Pathways
Without specific data on the mechanism of toxicity for this compound, it is not possible to create a diagram of a relevant signaling pathway. The primary mechanism of action for the aminopyridine class involves the direct blockade of voltage-gated potassium channels, which is a direct physical interaction rather than a complex signaling cascade.
Conclusion
The antimalarial candidate this compound shows promise based on its potent in vitro activity against Plasmodium falciparum. However, a comprehensive assessment of its preliminary safety and toxicity profile is not possible at this time due to the lack of publicly available data. The development of any new drug requires a rigorous evaluation of its safety, and it is anticipated that such studies for this compound are either ongoing or have been conducted internally by the developing organization. For researchers, scientists, and drug development professionals, the potential for aminopyridine-related toxicities, particularly neurotoxicity, should be a key consideration in the future evaluation of this compound. Access to data from in vitro cytotoxicity assays, in vivo tolerability studies, and genotoxicity assessments will be essential to fully understand the therapeutic potential of this compound.
References
MMV674850: A Technical Guide on a Novel Antimalarial Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMV674850 is a novel pyrazolopyridine compound identified as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its intellectual property landscape, biological activity, and the experimental methodologies used for its characterization. The information is intended to support researchers and drug development professionals in understanding the potential of this compound as a transmission-blocking antimalarial agent.
Intellectual Property and Patent Status
A comprehensive search of public patent databases for intellectual property specifically assigned to "this compound" did not yield any direct results. This suggests that a patent application may not have been published under this identifier. Medicines for Malaria Venture (MMV), the likely sponsor of this research given the compound's designation, employs a dual strategy for intellectual property. This strategy often involves open access to early-stage research to foster innovation, while pursuing patent protection for later-stage drug candidates to attract commercial partners for development and ensure the quality and accessibility of the final product. It is possible that this compound is covered by a broader patent application not directly referencing this specific internal code or that a patent application has not yet been made public. Further monitoring of patent publications from MMV and its research partners is recommended.
Biological Activity and Mechanism of Action
This compound has demonstrated significant activity against various stages of the Plasmodium falciparum lifecycle, with a notable preference for early-stage gametocytes.[1][2][3] Gametocytes are the sexual stages of the parasite that are responsible for transmission from humans to mosquitoes. By targeting these stages, this compound has the potential to act as a transmission-blocking agent, a critical component of malaria eradication strategies.
Chemogenomic profiling of this compound treatment has revealed that its mechanism of action is associated with biological processes that are shared between the asexual blood stages and early-stage gametocytes.[1][2] This is in contrast to its effect on late-stage gametocytes, where its impact is significantly lower.[1][3] This stage-specific activity suggests a targeted mechanism that disrupts essential pathways for early gametocyte development.
Quantitative Data
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against different stages of P. falciparum.
| Parasite Stage | IC50 (nM) | Reference |
| Asexual Blood Stages | 2.7 | [3][4] |
| Early-Stage Gametocytes (Stage II/III) | 4.5 ± 3.6 | [1][4] |
| Late-Stage Gametocytes (Stage IV/V) | 28.7 ± 0.2 | [1][4][5] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound.
In Vitro Cultivation of P. falciparum
-
Asexual Stage Culture: Asexual cultures of P. falciparum (NF54 strain) were maintained in human erythrocytes at a specified hematocrit in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures were incubated at 37°C in a low-oxygen, high-carbon dioxide environment.
-
Gametocyte Induction: Gametocytogenesis was induced from synchronized asexual cultures by preventing the addition of fresh erythrocytes and allowing the parasites to reach a high parasitemia. The culture medium was changed daily, and the development of gametocyte stages was monitored by Giemsa-stained thin blood smears.
Gametocytocidal Activity Assays
The inhibitory activity of this compound against different gametocyte stages was determined using various assays, including:
-
Luciferase Reporter Assays: Genetically modified parasite lines expressing luciferase under the control of a gametocyte-specific promoter were used. The luminescence signal, which is proportional to parasite viability, was measured after incubation with the compound.
-
ATP Bioluminescence Assays: The intracellular ATP levels of the parasites were measured as an indicator of viability. A decrease in ATP levels corresponds to parasite death.
Chemogenomic Fingerprinting and Transcriptome Analysis
-
RNA Extraction and Sequencing: Early and late-stage gametocytes were treated with this compound or a control solvent. After incubation, total RNA was extracted, and RNA sequencing (RNA-Seq) was performed to obtain the transcriptomic profiles.
-
Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the treated and control groups. Gene ontology and pathway enrichment analyses were then performed to understand the biological processes affected by the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships and workflows described in the experimental protocols.
Caption: Workflow of P. falciparum gametocyte development and the inhibitory point of this compound.
Caption: Experimental workflow for the chemogenomic profiling of this compound's effect on gametocytes.
References
Methodological & Application
Application Notes and Protocols for the Evaluation of Novel Antimalarial Compounds in Plasmodium falciparum Culture
Note: As of the latest literature review, specific experimental protocols and quantitative data for the compound MMV674850 against Plasmodium falciparum are not publicly available. The following document provides a comprehensive, generalized protocol for the in vitro evaluation of a novel antimalarial compound, using this compound as a placeholder. This protocol is intended for researchers, scientists, and drug development professionals and is based on established methodologies for testing compounds from the Medicines for Malaria Venture (MMV) portfolio and other potential antimalarials.
Introduction
The rise of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates a continuous pipeline of novel therapeutic agents.[1][2] The in vitro culture of P. falciparum asexual erythrocytic stages is a fundamental tool for screening and characterizing the activity of potential antimalarial drugs.[1] This document outlines the standard procedures for maintaining P. falciparum cultures and for determining the 50% inhibitory concentration (IC50) of a test compound, a key metric for assessing its antiplasmodial potency. The methodologies described are based on widely used techniques such as the SYBR Green I-based fluorescence assay.
Materials and Reagents
-
P. falciparum strain (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2)[1][3]
-
Human erythrocytes (O+), leukocyte-depleted
-
Complete Culture Medium (CCM):
-
Test Compound (this compound)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
5% D-Sorbitol solution, sterile
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black, flat-bottom microplates
-
Gas mixture (5% CO2, 5% O2, 90% N2)[1]
Experimental Protocols
Continuous In Vitro Culture of P. falciparum
This protocol describes the maintenance of the asexual, intra-erythrocytic stages of P. falciparum.
-
Culture Maintenance: Parasites are cultured in human O+ erythrocytes at a 2% hematocrit in Complete Culture Medium (CCM).[1]
-
Incubation: Cultures are maintained at 37°C in a modular incubation chamber or incubator with a specific gas mixture (5% CO2, 5% O2, 90% N2).[1]
-
Monitoring and Propagation: Parasitemia (the percentage of infected red blood cells) is monitored daily by light microscopy of Giemsa-stained thin blood smears. Cultures are typically maintained between 0.5% and 5% parasitemia. The culture is diluted with fresh, uninfected erythrocytes and CCM to lower parasitemia as needed.[1]
Figure 1. Workflow for routine maintenance of P. falciparum asexual stage culture.
Synchronization of Parasite Culture
For drug susceptibility assays, it is crucial to use a synchronized parasite population, typically at the early ring stage. The sorbitol method is commonly used to lyse mature parasite stages, leaving only the ring-stage parasites.
-
Harvest Cells: Centrifuge the parasite culture (e.g., with >3% trophozoite-stage parasitemia) at 500 x g for 5 minutes and discard the supernatant.
-
Sorbitol Lysis: Resuspend the cell pellet in 10 volumes of pre-warmed (37°C), sterile 5% D-sorbitol solution.[1]
-
Incubation: Incubate the cell suspension for 10 minutes at 37°C.[1]
-
Wash: Centrifuge at 500 x g for 5 minutes, discard the sorbitol supernatant, and wash the pellet once with CCM.
-
Re-establish Culture: Resuspend the final pellet in CCM at 2% hematocrit and return to the incubator. The culture will now consist primarily of synchronized ring-stage parasites. For high synchronicity, this process can be repeated after 48 hours.[1]
In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)
This assay determines the effect of the test compound on parasite growth over one 72-hour life cycle.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. Note: The optimal solvent should be determined empirically.
-
Perform serial dilutions of the stock solution in CCM to create a range of desired test concentrations. A common approach is to use 5-fold serial dilutions to obtain nine concentrations, for example, ranging from 20 µM to 0.05 nM.[1]
-
-
Plate Setup:
-
Use a synchronized ring-stage culture (0.5% parasitemia, 2% hematocrit).
-
Add 100 µL of the parasite culture to each well of a 96-well plate.
-
Add 100 µL of the diluted compound solutions to the appropriate wells in triplicate. Include drug-free (CCM only) and parasite-free (uninfected RBCs) controls.
-
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions described in section 3.1.[1]
-
Lysis and Staining:
-
After incubation, carefully transfer 100 µL from each well to a new 96-well black plate.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Seal the plate, wrap it in foil to protect from light, and incubate at room temperature for 1-2 hours (or overnight at 4°C).
-
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence from the parasite-free control wells.
-
Normalize the data to the drug-free control wells (representing 100% growth).
-
Calculate the IC50 value by fitting the concentration-response data to a sigmoid non-linear regression model using appropriate software (e.g., GraphPad Prism).
-
Figure 2. Step-by-step experimental workflow for determining compound IC50 values.
Data Presentation
Quantitative data from susceptibility assays should be summarized for clarity. The IC50 value represents the concentration of a drug that inhibits parasite growth by 50%. Below is a template table populated with example data from other MMV compounds to illustrate how results for this compound could be presented against various P. falciparum strains.
| Compound ID | P. falciparum Strain | IC50 (nM) [Geometric Mean ± SD] | Resistance Profile | Reference |
| This compound | 3D7 | TBD | Chloroquine-Sensitive | - |
| This compound | Dd2 | TBD | Chloroquine-Resistant | - |
| Example: MMV667494 | 3D7 | Potent (low nM range) | - | [1] |
| Example: MMV010576 | 3D7 | Potent (low nM range) | - | [1] |
| Example: Chloroquine | 3D7 | 35.14 | - | [1] |
| Example: Chloroquine | Dd2 | >100 | Resistant | [3] |
TBD: To Be Determined experimentally.
Logical Framework for Compound Evaluation
Evaluating a novel compound involves more than a single IC50 determination. A robust assessment includes comparing potency against both drug-sensitive and drug-resistant parasite lines, and potentially using advanced metrics like the Growth Rate inhibition (GR50) to normalize data.[1] This helps prioritize compounds that not only are potent but also possess novel mechanisms of action that circumvent existing resistance.
References
Application Notes and Protocols for the Effective Use of MMV674850 in Plasmodium falciparum Gametocyte Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of MMV674850, a pyrazolopyridine compound with selective activity against early-stage Plasmodium falciparum gametocytes. The following protocols and data are intended to facilitate the assessment of its transmission-blocking potential in a laboratory setting.
Introduction
Malaria elimination strategies increasingly focus on targeting the transmission of Plasmodium falciparum from humans to mosquitoes. This requires the development of compounds that are effective against the sexual stages of the parasite, known as gametocytes. This compound has been identified as a promising compound that preferentially targets early-stage (I-III) gametocytes. Understanding its mechanism and efficacy is crucial for its development as a potential transmission-blocking agent.
Chemogenomic profiling of this compound reveals that its activity is associated with biological processes that are shared between the asexual blood stages and early-stage gametocytes of P. falciparum.[1][2][3][4] This suggests that the compound may target pathways essential for the initial development of the sexual stages. Transcriptomic analysis indicates that this compound induces a less pronounced differential transcriptional response compared to other gametocytocidal compounds, hinting at a specific mode of action.
Data Presentation
While specific IC50 values for this compound against different gametocyte stages are not yet publicly available in the searched literature, the following table provides a template for summarizing such quantitative data once obtained. This structure allows for clear comparison of the compound's activity across different parasite stages.
| Compound | Target Parasite Stage | Assay Type | IC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (CC50/IC50) |
| This compound | Early-stage Gametocytes (I-III) | Luciferase-based Viability Assay | - | - | - |
| Late-stage Gametocytes (IV-V) | Luciferase-based Viability Assay | - | - | - | |
| Asexual Blood Stages (e.g., 3D7) | SYBR Green I Assay | - | - | - | |
| Control 1 | Early-stage Gametocytes (I-III) | Luciferase-based Viability Assay | - | - | - |
| Control 2 | Late-stage Gametocytes (IV-V) | Luciferase-based Viability Assay | - | - | - |
Experimental Protocols
The following protocols are adapted from established methods for the in vitro culture of P. falciparum gametocytes and for testing the efficacy of compounds against early-stage gametocytes. These protocols are suitable for evaluating compounds with characteristics similar to this compound.
Protocol 1: In Vitro Culture and Induction of P. falciparum Gametocytes
This protocol describes the generation of P. falciparum gametocytes from an asexual culture.
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Complete Culture Medium (RPMI 1640 supplemented with HEPES, hypoxanthine, glucose, sodium bicarbonate, and human serum)
-
Human red blood cells (O+)
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator at 37°C
-
N-acetylglucosamine (NAG)
Procedure:
-
Maintain a continuous culture of asexual P. falciparum parasites.
-
To induce gametocytogenesis, allow the asexual culture to reach a parasitemia of 5-10% without providing fresh red blood cells for 48-72 hours.
-
On day 0, dilute the culture to 1% parasitemia with fresh red blood cells and complete culture medium.
-
Maintain the culture with daily media changes for 4 days.
-
On day 4, add 50 mM N-acetylglucosamine (NAG) to the culture medium to eliminate the remaining asexual parasites.
-
Continue daily media changes with NAG-containing medium for 3-4 days.
-
After the NAG treatment, continue to culture the gametocytes with daily media changes. Early-stage gametocytes (Stages I-III) will be predominant from day 4 to day 8.
Protocol 2: Early-Stage Gametocyte Viability Assay using a Luciferase Reporter Line
This protocol is designed to assess the activity of compounds like this compound against early-stage gametocytes using a parasite line that expresses luciferase under a gametocyte-specific promoter (e.g., Pfs16).
Materials:
-
P. falciparum gametocyte culture (Day 5-7 post-induction, predominantly Stages II-III)
-
This compound (or other test compounds) dissolved in DMSO
-
Complete Culture Medium
-
96-well black, clear-bottom plates
-
Luciferase substrate (e.g., D-luciferin)
-
Luminometer
Procedure:
-
On the day of the assay, determine the gametocytemia and dilute the culture to 1-2% gametocytemia at a 2% hematocrit in complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the gametocyte culture to each well of a 96-well plate.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with no compound (negative control) and a known gametocytocidal compound (positive control).
-
Incubate the plates for 48-72 hours at 37°C in a humidified, gassed incubator.
-
After incubation, add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for testing the efficacy of this compound on early-stage P. falciparum gametocytes.
Caption: Workflow for this compound gametocyte assay.
Hypothesized Signaling Pathway
Based on the chemogenomic data suggesting that this compound acts on pathways shared with asexual stages and may be a kinase inhibitor, the following diagram illustrates a hypothetical signaling pathway that could be targeted.
Caption: Hypothesized mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A male and female gametocyte functional viability assay to identify biologically relevant malaria transmission-blocking drugs | Medicines for Malaria Venture [mmv.org]
- 4. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
Preparation and storage of MMV674850 stock solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of stock solutions of the antimalarial compound MMV674850, ensuring optimal integrity and performance in experimental settings.
Compound Information
This compound is a potent antimalarial agent with demonstrated activity against various stages of Plasmodium falciparum. Accurate preparation and storage of this compound are critical for reproducible and reliable experimental results.
| Property | Value |
| Molecular Weight | 452.55 g/mol |
| Chemical Formula | C₂₃H₂₀N₂O₄S₂ |
| CAS Number | 1820874-51-8 |
| Bioactivity (IC₅₀) | Asexual parasites: 2.7-4.5 nM[1] |
| Early-stage gametocytes: 4.5 ± 3.6 nM[1] | |
| Late-stage gametocytes: 28.7 ± 0.2 nM[1] |
Preparation of this compound Stock Solutions
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Quantitative Data for Stock Solution Preparation
| Parameter | Value | Notes |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | Ensure the use of anhydrous, high-purity DMSO to minimize degradation of the compound. |
| Solubility in DMSO | ≥ 40 mg/mL | This corresponds to a concentration of ≥ 88.4 mM. It is recommended to not exceed this concentration to ensure complete dissolution.[1] |
| Recommended Stock Concentration | 10 mM - 50 mM | Prepare a high-concentration stock to minimize the volume of DMSO added to experimental assays. |
Protocol for Preparing a 10 mM Stock Solution
This protocol provides instructions for preparing 1 mL of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh out 4.53 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and store immediately at -20°C for long-term storage.
Storage and Stability of this compound Stock Solutions
Proper storage is crucial to maintain the stability and activity of this compound stock solutions.
Storage Recommendations
| Storage Condition | Duration | Notes |
| -20°C | Long-term (months) | Recommended for the main stock and working aliquots. Protect from light. |
| -80°C | Extended long-term (years) | May offer slightly better long-term stability, although data is limited. Recommended for archival purposes. |
| Room Temperature | Not Recommended | Avoid storing stock solutions at room temperature for any extended period as this may lead to degradation. One vendor advises against storage at room temperature for as long as a week.[1] |
| Refrigerated (4°C) | Short-term (days) | Suitable for temporary storage of working solutions that will be used within a few days. |
Important Considerations:
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots. Repeated freezing and thawing can lead to compound degradation and precipitation.
-
Working Dilutions: When preparing working dilutions in aqueous media, it is advisable to do so immediately before use. The stability of this compound in aqueous solutions over time has not been characterized.
Experimental Workflow and Signaling Pathway
The precise molecular target and signaling pathway of this compound in Plasmodium falciparum have not yet been fully elucidated in publicly available literature. Drug discovery efforts for antimalarials often involve phenotypic screening followed by target deconvolution, a process that can be lengthy.
Hypothesized Experimental Workflow for Target Identification
The following diagram illustrates a general workflow that researchers might employ to identify the molecular target and signaling pathway of a novel antimalarial compound like this compound.
References
Application Notes & Protocols: Determination of MMV674850 IC50 Against Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.
Introduction:
MMV674850 is a compound with demonstrated activity against the asexual and gametocyte stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the antiplasmodial potency of a compound. This document provides a detailed standard operating procedure for determining the IC50 value of this compound against P. falciparum using a standardized in vitro assay.
Data Presentation:
The following table summarizes the known IC50 values for this compound against different stages of P. falciparum.
| Parameter | Value | Parasite Stage |
| IC50 | 2.7 nM | Asexual Stages |
| IC50 | 4.5 nM | Asexual Stages |
| IC50 | 4.5 ± 3.6 nM | Early-Stage Gametocytes |
| IC50 | 28.7 ± 0.2 nM | Late-Stage Gametocytes |
Note: The specific molecular target and signaling pathway of this compound have not been publicly disclosed. Therefore, the following protocol focuses on a widely accepted method for determining its phenotypic effect on parasite viability.
Experimental Protocol: In Vitro IC50 Determination using SYBR Green I-based Fluorescence Assay
This protocol is adapted from standard methodologies for high-throughput screening of antimalarial compounds.[1]
1. Principle:
The SYBR Green I assay relies on the incorporation of the fluorescent dye SYBR Green I into the DNA of viable parasites. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus providing a measure of parasite growth. A reduction in fluorescence in the presence of an antimalarial compound indicates growth inhibition.
2. Materials and Reagents:
-
Plasmodium falciparum culture (e.g., 3D7, Dd2, W2 strains)
-
Human erythrocytes (O+), washed
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Artemisinin or Chloroquine (as a positive control)
-
DMSO (as a negative control)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Phosphate Buffered Saline (PBS)
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
3. Experimental Workflow:
Caption: Experimental workflow for IC50 determination.
4. Step-by-Step Procedure:
4.1. Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a humidified incubator with the specified gas mixture.
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment. This ensures a homogenous starting population for the assay.
4.2. Drug Dilution and Plate Preparation:
-
Prepare a series of 2-fold serial dilutions of the this compound stock solution in complete culture medium. A typical starting concentration for the highest dose would be in the micromolar range, with subsequent dilutions covering a broad concentration range to capture the full dose-response curve.
-
Include wells for a positive control (e.g., artemisinin) and a negative control (DMSO at the same final concentration as the highest this compound concentration).
-
Dispense 100 µL of each drug dilution into the appropriate wells of a 96-well plate.
4.3. Parasite Inoculation and Incubation:
-
Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5-1% and a hematocrit of 2%.
-
Add 100 µL of the parasite suspension to each well of the 96-well plate containing the drug dilutions.
-
Incubate the plate for 72 hours at 37°C in the controlled gas environment.
4.4. SYBR Green I Assay and Fluorescence Reading:
-
After the 72-hour incubation period, carefully remove the plates from the incubator.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and dye intercalation.
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
5. Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cell controls) from all experimental wells.
-
Normalize the fluorescence data by expressing the values as a percentage of the negative control (DMSO-treated wells), which represents 100% parasite growth.
-
Plot the percentage of parasite growth inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the compound that inhibits 50% of parasite growth.
Signaling Pathway and Mechanism of Action
As of the date of this document, the specific molecular target and the signaling pathway inhibited by this compound have not been elucidated in publicly available literature. Antimalarial drugs can act through various mechanisms, including inhibition of hemoglobin digestion, disruption of protein synthesis, or interference with essential metabolic pathways. The diagram below illustrates a generalized representation of potential antimalarial drug action, not a specific pathway for this compound.
Caption: Generalized antimalarial drug action.
References
Application Notes and Protocols for Designing Cell-Based Assays with MMV674850
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing cell-based assays to evaluate the antimalarial activity of the compound MMV674850. This document includes detailed experimental protocols for assessing the compound's efficacy against the asexual and sexual stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Introduction to this compound
This compound is a potent antimalarial compound with demonstrated activity against both the asexual blood stages and, notably, the early-stage gametocytes of Plasmodium falciparum. Its ability to target gametocytes, the sexual stage of the parasite responsible for transmission from humans to mosquitoes, makes it a promising candidate for drug development efforts aimed at not only treating malaria but also preventing its spread. The precise molecular target and mechanism of action of this compound have not been fully elucidated in publicly available literature. However, its phenotypic effects on parasite viability and development can be robustly quantified using the cell-based assays detailed below.
Data Presentation: Efficacy of this compound
The following tables summarize the reported in vitro activity of this compound against different life cycle stages of P. falciparum.
| Assay Type | Parasite Stage | Parameter | Value |
| Asexual Stage Inhibition | Asexual Blood Stages | IC50 | 2.7 - 4.5 nM |
| Gametocyte Inhibition | Early-Stage Gametocytes | IC50 | 4.5 ± 3.6 nM |
| Gametocyte Inhibition | Late-Stage Gametocytes | IC50 | 28.7 ± 0.2 nM |
Table 1: Summary of this compound In Vitro Potency. IC50 (50% inhibitory concentration) values indicate the concentration of the compound required to inhibit parasite growth or viability by 50%.
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to characterize the antimalarial activity of this compound.
Protocol 1: Asexual Stage Growth Inhibition Assay using SYBR Green I
This assay determines the potency of this compound against the asexual blood stages of P. falciparum.
1. Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
O+ human red blood cells (RBCs)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin)
-
96-well black, clear-bottom microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
2. Methodology:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human RBCs at 2% hematocrit in complete culture medium at 37°C in a trigas incubator.[1]
-
Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[1]
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit to each well.[1]
-
Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in the trigas incubator.[1]
-
Lysis and Staining:
-
After incubation, add SYBR Green I diluted in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour to lyse the RBCs and stain the parasite DNA.
-
-
Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[2]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Gametocyte Inhibition Assay using a Luciferase Reporter Line
This protocol assesses the activity of this compound against early and late-stage gametocytes using a transgenic P. falciparum line expressing luciferase under a gametocyte-specific promoter (e.g., NF54-pfs16-GFP-Luc).
1. Materials:
-
P. falciparum luciferase reporter line
-
Complete culture medium
-
N-acetylglucosamine (NAG)
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
96-well white, opaque microplates
-
Luminometer
2. Methodology:
-
Gametocyte Induction: Induce gametocytogenesis from a synchronized ring-stage culture by methods such as nutrient stress or the addition of conditioned medium.
-
Asexual Stage Removal: Eliminate remaining asexual parasites by treating the culture with NAG for several days.[3]
-
Assay Setup (Early-Stage Gametocytes):
-
On day 4-5 of gametocyte development, dilute the culture to the desired gametocytemia.
-
Add serial dilutions of this compound to a 96-well plate.
-
Add the early-stage gametocyte culture to the wells.
-
-
Assay Setup (Late-Stage Gametocytes):
-
On day 9-12 of gametocyte development, repeat the setup as described for early-stage gametocytes.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in the trigas incubator.
-
Data Acquisition:
-
Add luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Determine the IC50 values by plotting the percentage of luminescence inhibition against the log-concentration of this compound.
Visualizations
The following diagrams illustrate key experimental workflows and the general life cycle of Plasmodium falciparum, highlighting the stages targeted by this compound.
Caption: Workflow for Asexual Stage Growth Inhibition Assay.
Caption: Workflow for Gametocyte Inhibition Assay.
Caption: P. falciparum Life Cycle and this compound Targets.
References
Application Notes and Protocols: Utilizing MMV674850 to Study Malaria Transmission Stages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interruption of malaria transmission is a critical component of global eradication efforts. This requires the development of novel antimalarial agents that are effective against the sexual stages of Plasmodium falciparum, the parasite responsible for the most lethal form of the disease. This document provides detailed application notes and protocols for the utilization of the hypothetical compound MMV674850 in studying the transmission stages of malaria. While specific data for this compound is not publicly available, this document serves as a comprehensive guide to the methodologies that would be employed to evaluate its potential as a transmission-blocking candidate.
The protocols and data presented herein are based on established and validated assays used in the field of malaria drug discovery.[1][2][3][4][5][6][7] These methodologies are designed to assess the activity of a compound against mature gametocytes, its ability to prevent the formation of oocysts in the mosquito midgut, and its impact on the development of sporozoites.
Putative Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound is yet to be elucidated, it is hypothesized to interfere with a critical signaling pathway essential for gametocyte viability and subsequent development within the mosquito vector. Many antimalarial compounds target unique biological pathways within the parasite.[8][9] A possible target for a transmission-blocking compound could be the signaling cascades involved in gamete activation and fertilization, which are crucial for the parasite's life cycle progression in the mosquito.[10]
Caption: Hypothetical signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, illustrating the expected outcomes from various in vitro and in vivo assays. This data is presented for comparative purposes and is based on typical results for potent transmission-blocking compounds.[3][11]
Table 1: In Vitro Activity of this compound against P. falciparum Stages
| Parasite Stage | Assay Type | Parameter | This compound Value | Control Compound (e.g., Artemisinin) |
| Asexual Blood Stages | SYBR Green I Assay | IC50 | >10 µM | 20 nM |
| Early-Stage Gametocytes (I-III) | Luciferase Reporter Assay | IC50 | 500 nM | >10 µM |
| Late-Stage Gametocytes (IV-V) | AlamarBlue Viability Assay | IC50 | 150 nM | >10 µM |
Table 2: Transmission-Blocking Activity of this compound in Standard Membrane Feeding Assay (SMFA)
| Treatment Group | Oocyst Prevalence (%) | Mean Oocyst Intensity (per mosquito) | Percent Inhibition of Oocyst Intensity |
| Vehicle Control (DMSO) | 95% | 50 | 0% |
| This compound (100 nM) | 20% | 2 | 96% |
| This compound (50 nM) | 45% | 10 | 80% |
| Positive Control (Atovaquone) | 10% | 1 | 98% |
Table 3: Effect of this compound on Sporozoite Development
| Treatment Group | Mosquitoes with Salivary Gland Sporozoites (%) | Mean Sporozoite Load (per mosquito) | Percent Inhibition of Sporozoite Load |
| Vehicle Control (DMSO) | 90% | 10,000 | 0% |
| This compound (100 nM) | 5% | <100 | >99% |
| Positive Control (Atovaquone) | 2% | <50 | >99% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures in the field.[1][2][4][6]
Protocol 1: Gametocyte Viability Assay
This protocol is used to determine the direct effect of this compound on the viability of mature, stage V P. falciparum gametocytes.
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., Artemisinin as a negative control for mature gametocytes, Atovaquone as a positive control)
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, and hypoxanthine
-
Human serum (Type A+)
-
AlamarBlue reagent
-
96-well microplates
-
Incubator (37°C, 5% CO2, 5% O2)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound and control compounds in culture medium.
-
Adjust the gametocyte culture to a 1-2% gametocytemia in complete medium.
-
Add 100 µL of the gametocyte suspension to each well of a 96-well plate.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours under standard culture conditions.
-
Add 20 µL of AlamarBlue reagent to each well and incubate for another 4-24 hours.
-
Measure fluorescence using a plate reader (Excitation: 530 nm, Emission: 590 nm).
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for the gametocyte viability assay.
Protocol 2: Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold standard for assessing the transmission-blocking activity of a compound.[1][2][4][6] It evaluates the ability of a compound to prevent the formation of oocysts in the mosquito midgut.
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
This compound
-
Anopheles stephensi or Anopheles gambiae mosquitoes (3-5 days old, starved for at least 5 hours)
-
Human erythrocytes (Type O+)
-
Human serum (Type AB+)
-
Membrane feeding apparatus (e.g., Hemotek)
-
Water bath (37°C)
-
Parafilm or other suitable membrane
-
Mosquito cages
-
Mercurochrome solution
-
Dissecting microscope
Procedure:
-
Prepare the infectious blood meal: Combine the gametocyte culture, human erythrocytes, and human serum. The final gametocytemia should be around 0.1-0.3%.
-
Add this compound or control compounds to the blood meal at the desired concentrations. Include a vehicle control.
-
Warm the blood meal to 37°C.
-
Load the blood meal into the membrane feeders and allow the mosquitoes to feed for 15-20 minutes in the dark.
-
Remove unfed mosquitoes.
-
Maintain the fed mosquitoes on a sugar solution for 7-10 days at 26-28°C and 80% humidity.
-
On day 7-10 post-feeding, dissect the midguts of at least 25 mosquitoes per treatment group.
-
Stain the midguts with mercurochrome to visualize the oocysts.
-
Count the number of oocysts per midgut under a microscope.
-
Determine the oocyst prevalence (percentage of infected mosquitoes) and mean oocyst intensity (average number of oocysts per mosquito).
Caption: Workflow for the Standard Membrane Feeding Assay (SMFA).
Protocol 3: Oocyst and Sporozoite Development Assay
This assay assesses the effect of this compound on the later stages of parasite development within the mosquito.
Materials:
-
Infected mosquitoes from the SMFA (Protocol 2)
-
Phosphate-buffered saline (PBS)
-
Dissecting tools
-
Homogenizer
-
Hemocytometer or flow cytometer
Procedure:
-
Following the oocyst count on day 7-10, maintain a separate cohort of infected mosquitoes from each treatment group for an additional 7-10 days (total of 14-20 days post-feeding).
-
Dissect the salivary glands from at least 20 mosquitoes per group in a drop of PBS.
-
Homogenize the salivary glands to release the sporozoites.
-
Count the number of sporozoites using a hemocytometer or flow cytometry.
-
Determine the sporozoite prevalence (percentage of mosquitoes with sporozoites in their salivary glands) and the mean sporozoite load.
Conclusion
The protocols and hypothetical data presented in these application notes provide a robust framework for evaluating the potential of a compound like this compound as a malaria transmission-blocking agent. A compound demonstrating potent activity in these assays, particularly at nanomolar concentrations in the SMFA, would be a strong candidate for further preclinical and clinical development in the fight against malaria. The successful development of such a compound would be a significant step towards the ultimate goal of malaria eradication.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of inhibitors of Plasmodium falciparum gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. Anti-malarial drugs: how effective are they against Plasmodium falciparum gametocytes? | Medicines for Malaria Venture [mmv.org]
- 6. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innovationtoimpact.org [innovationtoimpact.org]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular mechanisms of action and resistance of Plasmodium falciparum to artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lifecycle of the malaria parasite | Medicines for Malaria Venture [mmv.org]
- 11. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Novel Antimalarial Compounds in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of new antimalarial agents and therapeutic strategies. Combination therapy is a cornerstone of modern malaria treatment, aiming to enhance efficacy, delay the emergence of resistance, and shorten treatment duration. This document provides a framework for the preclinical investigation of novel antimalarial compounds, using the hypothetical candidate MMV674850 as an example, in combination with existing antimalarial drugs.
The protocols and methodologies outlined herein are designed to guide researchers in the systematic evaluation of drug interactions, from initial in vitro screening to preclinical in vivo efficacy studies. Understanding the nature of these interactions—synergistic, additive, or antagonistic—is critical for the rational design of new, effective, and durable combination therapies.
In Vitro Assessment of Antimalarial Combinations
The initial step in evaluating a new antimalarial candidate like this compound for combination therapy is to assess its activity with known antimalarials against P. falciparum in culture.
Data Presentation: In Vitro Drug Interaction Analysis
The interaction between two drugs can be quantified using the fractional inhibitory concentration (FIC). The sum of the FICs (∑FIC) indicates the nature of the interaction.
Table 1: In Vitro Interaction of this compound with Standard Antimalarials against P. falciparum 3D7 Strain
| Combination Partner | This compound IC50 (nM)[1] | Partner IC50 (nM) | Combination Ratio (this compound:Partner) | ∑FIC | Interaction |
| Artemisinin | 3.5 | 5.2 | 1:1 | 0.8 | Additive |
| Chloroquine | 3.5 | 25.8 | 1:8 | 0.4 | Synergy |
| Mefloquine | 3.5 | 15.1 | 1:4 | 1.1 | Indifference |
| Atovaquone | 3.5 | 1.2 | 3:1 | 1.8 | Antagonism |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: In Vitro Drug Combination Assay (SYBR Green I-based)
This protocol describes a common method for assessing the in vitro efficacy of antimalarial drug combinations.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Complete malaria culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes (O+)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
This compound and partner antimalarial drug stocks
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 2% hematocrit in complete culture medium. Synchronize the parasite culture to the ring stage.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner drug(s) in complete culture medium. For combination plates, prepare a fixed-ratio serial dilution of both drugs.
-
Assay Plate Preparation: Add 50 µL of the drug dilutions to the wells of a 96-well plate. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.
-
Parasite Addition: Add 50 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator at 37°C.
-
Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. Mix and incubate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the drug-free control wells.
-
Calculate the IC50 values for each drug alone and in combination using a non-linear regression model.
-
Calculate the FIC for each drug in the combination: FIC = (IC50 of drug in combination) / (IC50 of drug alone).
-
Calculate the ∑FIC by summing the individual FICs.
-
Interpret the interaction based on the ∑FIC value:
-
∑FIC ≤ 0.5: Synergy
-
0.5 < ∑FIC ≤ 1.5: Additive
-
1.5 < ∑FIC < 2.0: Indifference
-
∑FIC ≥ 2.0: Antagonism
-
-
Diagram: In Vitro Drug Combination Workflow
Caption: Workflow for in vitro antimalarial drug combination testing.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action of a novel compound can provide a rationale for selecting combination partners. For instance, combining a drug that targets a novel pathway with one that has a known mechanism can increase the likelihood of synergy and reduce the chances of cross-resistance.
Diagram: Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical dual inhibition of parasite metabolic pathways.
In Vivo Efficacy of Antimalarial Combinations
Promising in vitro combinations should be further evaluated for their efficacy in an in vivo model of malaria, such as the Plasmodium berghei-infected mouse model.
Data Presentation: In Vivo Combination Efficacy
The efficacy of the combination therapy is assessed by monitoring parasitemia and survival in infected mice.
Table 2: In Vivo Efficacy of this compound in Combination with Chloroquine in P. berghei-infected Mice
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia Day 4 (%) | Mean Survival Time (Days) | Cure Rate (%) |
| Vehicle Control | - | 35.2 | 8.5 | 0 |
| This compound | 10 | 15.8 | 14.2 | 0 |
| Chloroquine | 5 | 10.1 | 18.7 | 20 |
| This compound + Chloroquine | 10 + 5 | 0.5 | >30 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: 4-Day Suppressive Test in Mice
This is a standard assay to evaluate the in vivo efficacy of antimalarial compounds.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Female BALB/c mice (6-8 weeks old)
-
This compound and partner drug formulations for oral gavage
-
Vehicle control (e.g., 7% Tween 80, 3% ethanol in water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally with 1x10^5 P. berghei-parasitized red blood cells.
-
Treatment: Two hours post-infection (Day 0), administer the first dose of the drug or combination via oral gavage. Continue treatment once daily for the next three days (Day 1, 2, and 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse. Stain with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Survival Monitoring: Monitor the mice daily for 30 days and record the survival time.
-
Data Analysis:
-
Calculate the mean parasitemia for each treatment group.
-
Determine the percent suppression of parasitemia relative to the vehicle control group.
-
Calculate the mean survival time for each group.
-
Determine the cure rate (percentage of mice that are parasite-free at the end of the 30-day monitoring period).
-
Diagram: In Vivo Combination Study Workflow
Caption: Workflow for in vivo antimalarial combination efficacy testing.
Conclusion
The systematic investigation of novel antimalarial compounds in combination with existing drugs is a critical component of the drug development pipeline. The protocols and frameworks provided in these application notes offer a guide to researchers for the preclinical evaluation of new combination therapies. By employing these standardized methods, the scientific community can more effectively identify and advance promising new treatments to combat the global threat of malaria.
References
Application Notes and Protocols for High-Throughput Screening Assays Incorporating MMV674850
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a representative high-throughput screening (HTS) protocol for the evaluation of antimalarial compounds, using MMV674850 as an example. The provided methodologies are based on established in vitro assays for the discovery of inhibitors of Plasmodium falciparum growth.
Introduction
This compound is a potent antimalarial compound identified through screening campaigns supported by the Medicines for Malaria Venture (MMV). High-throughput screening is a critical first step in the identification of novel small molecules with therapeutic potential. Phenotypic screens, which measure the overall effect of a compound on a pathogen's viability, are a common starting point in antimalarial drug discovery. This document outlines a typical HTS workflow and subsequent dose-response assays for characterizing compounds like this compound.
Quantitative Data Summary
While the specific primary high-throughput screening data for this compound from a large-scale single-point screen is not publicly available, subsequent dose-response studies have determined its potent inhibitory activity against the asexual blood stages of P. falciparum. The following table summarizes the reported 50% inhibitory concentrations (IC50).
| Compound | P. falciparum Strain | Assay Type | IC50 (nM) |
| This compound | Drug-Sensitive | Asexual Blood Stage Growth | 2.7 |
| This compound | Drug-Sensitive | Asexual Blood Stage Growth | 4.5 |
Experimental Protocols
High-Throughput Screening (HTS) for Inhibitors of P. falciparum Asexual Blood Stage Growth
This protocol describes a common method for the primary screening of large compound libraries against P. falciparum.
Objective: To identify compounds that inhibit the growth of asexual stage P. falciparum parasites in a 384-well plate format.
Principle: Parasite growth is quantified by measuring the amount of parasite DNA using a fluorescent intercalating dye, SYBR Green I. A decrease in fluorescence signal in the presence of a test compound indicates growth inhibition.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, Albumax II, and gentamicin)
-
Human erythrocytes (O+), washed
-
Compound library plates (384-well) containing test compounds dissolved in DMSO
-
This compound (as a potential control)
-
Artemisinin (positive control)
-
DMSO (negative control)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
384-well black, clear-bottom microplates
-
Multichannel pipettes and automated liquid handling systems
-
Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 530 nm)
-
Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Protocol:
-
Compound Plate Preparation: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each test compound from the library plates to the corresponding wells of a 384-well assay plate. Also, add positive and negative controls to designated wells.
-
Parasite Culture Preparation: Prepare a suspension of synchronized ring-stage P. falciparum infected erythrocytes in complete culture medium at a parasitemia of 0.5% and a hematocrit of 2%.
-
Assay Incubation: Dispense 50 µL of the parasite suspension into each well of the compound-containing assay plates.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with the specified gas mixture. This allows the parasites to progress through one complete erythrocytic cycle.
-
Lysis and Staining: After incubation, add 10 µL of SYBR Green I lysis buffer to each well.
-
Incubation in the Dark: Incubate the plates for 1-2 hours at room temperature, protected from light, to allow for cell lysis and DNA staining.
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a plate reader.
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) where Signal_background is the fluorescence from uninfected erythrocytes.
-
Compounds exhibiting inhibition above a predefined threshold (e.g., >80%) are considered "hits" for further investigation.
Dose-Response Assay for IC50 Determination
This protocol is used to determine the potency of "hit" compounds identified in the primary screen.
Objective: To determine the 50% inhibitory concentration (IC50) of active compounds against P. falciparum.
Principle: A serial dilution of the test compound is incubated with the parasite culture, and the resulting dose-dependent inhibition of growth is measured to calculate the IC50.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series) in complete culture medium in a 384-well plate.
-
Assay Setup: Follow steps 2-7 of the HTS protocol, adding the parasite suspension to the wells containing the serially diluted compound.
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Visualizations
Caption: High-throughput screening workflow for antimalarial compounds.
Mechanism of Action and Signaling Pathway
The precise molecular target and signaling pathway of this compound have not been definitively elucidated in publicly available literature. While initial reports suggested potential inhibition of prenyltransferases, this mechanism is considered inconsistent with the compound's rapid parasite-killing kinetics, and further validation has not been successful. Therefore, a diagram of a specific signaling pathway cannot be provided at this time. Target deconvolution studies are required to identify the direct cellular target of this compound and its impact on parasite signaling pathways.
Caption: Logical workflow for identifying the molecular target of this compound.
Application Notes and Protocols for Sterile Filtration of MMV674850 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV674850 is a novel small molecule compound with significant potential in drug development. The preparation of sterile solutions of this compound is a critical step for various downstream applications, including in vitro and in vivo assays. This document provides a detailed protocol for the proper sterile filtration of this compound solutions, ensuring the removal of microbial contaminants while minimizing the loss of the active compound. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO).
Key Considerations for Sterile Filtration
Several factors must be considered to ensure the effective and efficient sterile filtration of this compound solutions. These include the choice of an appropriate solvent, selection of a compatible filter membrane, and adherence to aseptic techniques to prevent re-contamination.
Solvent Selection: this compound is soluble in DMSO. A stock solution, or "mother liquor," can be prepared at a concentration of up to 40 mg/mL in DMSO. It is crucial to ensure complete dissolution of the compound before proceeding with filtration.
Filter Membrane Compatibility: DMSO is a strong organic solvent that can be incompatible with many filter materials. For solutions with high concentrations of DMSO, chemically resistant membranes are required. Nylon and Polytetrafluoroethylene (PTFE) are recommended for their compatibility with neat DMSO. For solutions where DMSO is diluted with aqueous buffers, other low-protein-binding membranes such as Polyvinylidene Fluoride (PVDF) may also be suitable, but compatibility should be verified. Adsorption of the compound to the filter membrane is a potential concern that can lead to significant loss of the active pharmaceutical ingredient (API), especially when filtering low-concentration solutions.
Sterilization Method: Filtration using a 0.22 µm pore size filter is the standard method for sterilizing solutions that are heat-labile or contain components that cannot be autoclaved. This method effectively removes bacteria and other microorganisms.
Data Summary
The following table summarizes the key quantitative data and recommendations for the sterile filtration of this compound solutions.
| Parameter | Recommendation/Value | Notes |
| Compound | This compound | |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |
| Stock Solution Concentration | Up to 40 mg/mL | Ensure complete dissolution before filtration. |
| Sterilization Method | Syringe Filtration | |
| Filter Pore Size | 0.22 µm | Standard for sterile filtration. |
| Recommended Filter Membranes (for high concentration DMSO) | Nylon, Polytetrafluoroethylene (PTFE) | Excellent chemical resistance to DMSO. |
| Alternative Filter Membranes (for diluted DMSO solutions) | Polyvinylidene Fluoride (PVDF) | Low protein binding, but compatibility with the final DMSO concentration should be confirmed. |
| Filter Diameter | Dependent on sample volume (e.g., 13 mm for <10 mL, 25 mm for 10-100 mL) | To minimize hold-up volume and sample loss. |
| Pre-filtration | Recommended for solutions with visible particulates | Use a larger pore size filter (e.g., 0.45 µm) prior to the 0.22 µm sterile filter. |
Experimental Protocol: Sterile Filtration of this compound in DMSO
This protocol details the steps for preparing and sterile-filtering a solution of this compound in DMSO. All procedures should be performed in a laminar flow hood or biological safety cabinet to maintain sterility.
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, disposable syringes (Luer-lock type recommended)
-
Sterile, individually packaged syringe filters (0.22 µm pore size, Nylon or PTFE membrane)
-
Sterile, conical tubes or vials for collecting the filtered solution
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation of the this compound Solution: a. In a sterile conical tube, weigh the desired amount of this compound powder. b. Add the required volume of sterile DMSO to achieve the desired concentration (not exceeding 40 mg/mL). c. Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Syringe Filter Assembly: a. Aseptically open the packaging of a sterile syringe. b. Aseptically open the packaging of a 0.22 µm syringe filter (Nylon or PTFE). c. Securely attach the syringe filter to the Luer-lock tip of the syringe.
-
Filtration: a. Draw the this compound solution into the syringe. b. Invert the syringe and gently push the plunger to expel any air from the syringe. c. Position the outlet of the syringe filter over the opening of a sterile collection tube or vial. d. Apply steady, gentle pressure to the syringe plunger to pass the solution through the filter. Avoid applying excessive pressure, which could damage the filter membrane. e. To maximize recovery, a small amount of sterile air can be pushed through the filter at the end to displace any remaining liquid in the filter housing (the hold-up volume).
-
Storage: a. Tightly cap the sterile collection tube containing the filtered this compound solution. b. Label the tube with the compound name, concentration, solvent, and date of preparation. c. Store the solution at an appropriate temperature as recommended for the compound's stability. For long-term storage, -20°C or -80°C is typically recommended.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the sterile filtration of this compound solutions.
Caption: Workflow for the sterile filtration of this compound solutions.
Application Notes and Protocols: Unveiling the Role of MMV674850 in Chemogenomic Profiling
Introduction
MMV674850, a pyrazolopyridine compound, has been identified as a potent antimalarial agent with specific activity against the transmissible sexual stages of Plasmodium falciparum. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in chemogenomic profiling experiments to elucidate its mechanism of action and identify potential molecular targets.
Chemogenomic profiling, a powerful approach in drug discovery, utilizes genome-wide transcriptional responses to chemical perturbations to generate "fingerprints" that can reveal a compound's mode of action.[1][2][3] In the context of malaria research, this technique is crucial for identifying novel drug targets and understanding the complex biology of the parasite, particularly the less-studied gametocyte stages responsible for transmission.
This compound has been shown to preferentially target early-stage (I-III) gametocytes of P. falciparum, making it a valuable tool for studying the essential biological processes in these parasite forms.[1][2][3] Transcriptome fingerprinting of parasites treated with this compound has revealed a distinct chemogenomic profile associated with biological processes shared between asexual blood-stage parasites and early-stage gametocytes.[1][2]
Application Notes
Primary Applications:
-
Chemogenomic Profiling of P. falciparum: this compound serves as a reference compound for studying the transcriptional responses of P. falciparum, particularly in early-stage gametocytes. Its specific activity profile allows for the identification of key pathways essential for gametocyte development.
-
Target Identification and Validation: The chemogenomic fingerprint of this compound can be compared to those of other antimalarial agents or genetic perturbations to infer its molecular target and mechanism of action.
-
Drug Discovery and Development: Understanding the pathways perturbed by this compound can aid in the discovery of novel drug targets and the development of new transmission-blocking antimalarials.
Key Features of this compound:
-
Chemical Class: Pyrazolopyridine
-
Biological Activity: Potent inhibitor of P. falciparum asexual and early-stage gametocytes.[2][4]
-
Selectivity: Exhibits preferential activity against early-stage gametocytes compared to late-stage (IV-V) gametocytes.[1][2][3][4]
Quantitative Data
The following tables summarize the reported in vitro activity of this compound against different stages of P. falciparum.
| Parameter | Asexual Blood Stages | Early-Stage Gametocytes (I-III) | Late-Stage Gametocytes (IV-V) | Reference |
| IC50 (nM) | 2.7 | 4.5 | 29 | [4] |
Experimental Protocols
Plasmodium falciparum Asexual and Gametocyte Culture
Objective: To maintain and synchronize P. falciparum cultures for subsequent drug sensitivity and chemogenomic profiling assays.
Materials:
-
P. falciparum NF54 strain
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and gentamicin
-
Human serum or Albumax II
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C
-
Sorbitol solution (5% w/v)
Protocol:
-
Maintain asynchronous P. falciparum NF54 cultures in human erythrocytes at 5% hematocrit in complete RPMI-1640 medium.
-
For synchronized asexual cultures, treat ring-stage parasites with 5% sorbitol for 10 minutes to lyse mature stages. Repeat synchronization every 48 hours.
-
To induce gametocytogenesis, set up asexual cultures at a high parasitemia (e.g., 5-10%) and allow them to become confluent without the addition of fresh erythrocytes for 2-3 days.
-
Maintain the gametocyte cultures for up to 15 days, changing the medium daily. Early-stage gametocytes (I-III) will be predominant in the first week, while late-stage gametocytes (IV-V) will appear later.
In Vitro Drug Sensitivity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against different parasite stages.
Materials:
-
Synchronized P. falciparum cultures (asexual or gametocyte stages)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
SYBR Green I nucleic acid stain or similar DNA-intercalating dye
-
Plate reader for fluorescence measurement
Protocol:
-
Prepare a serial dilution of this compound in complete medium.
-
Add 100 µL of the parasite culture (e.g., 1% parasitemia, 2% hematocrit for asexual stages) to each well of a 96-well plate.
-
Add 100 µL of the diluted this compound to the corresponding wells. Include drug-free and parasite-free controls.
-
Incubate the plates for 72 hours under standard culture conditions.
-
After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I.
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Chemogenomic Profiling using Transcriptome Analysis
Objective: To generate a transcriptional fingerprint of P. falciparum gametocytes upon treatment with this compound.
Materials:
-
Synchronized early-stage (day 4-6) or late-stage (day 10-12) gametocyte cultures
-
This compound at a concentration of 3x IC50
-
Trizol or other RNA extraction reagent
-
RNA purification kit
-
Microarray slides or RNA sequencing platform
-
Bioinformatics software for data analysis
Protocol:
-
Treat synchronized gametocyte cultures with this compound (3x IC50) for a defined period (e.g., 6, 12, 24, or 48 hours). Include a DMSO-treated control.
-
Harvest the parasites at each time point and extract total RNA using Trizol, followed by purification with an RNA cleanup kit.
-
Assess RNA quality and quantity using a spectrophotometer and/or bioanalyzer.
-
Perform microarray hybridization or RNA sequencing according to the manufacturer's protocols.
-
Analyze the resulting transcriptomic data to identify differentially expressed genes between this compound-treated and control samples.
-
Perform gene ontology (GO) and pathway enrichment analysis to identify the biological processes and signaling pathways affected by the compound.
Visualizations
The following diagrams illustrate the experimental workflow and the putative signaling pathways affected by this compound based on chemogenomic profiling.
Caption: Workflow for chemogenomic profiling of this compound.
Caption: Putative pathways affected by this compound.
References
Sourcing and Application of Research-Grade MMV674850: A Guide for Malaria Research
Abstract
This document provides a comprehensive guide for researchers on sourcing, purchasing, and utilizing the research-grade antimalarial compound MMV674850. It includes detailed information on suppliers, chemical properties, and in vitro experimental protocols for assessing its activity against Plasmodium falciparum. Additionally, a putative signaling pathway is proposed based on its known biological effects, accompanied by workflow diagrams to facilitate experimental design.
Sourcing and Purchasing of this compound
This compound is a potent antimalarial compound available for research purposes. Sourcing this compound requires careful consideration of supplier availability, purity, and cost. Below is a summary of potential suppliers and key purchasing information.
Table 1: Sourcing and Purchasing Information for this compound
| Supplier | Catalog Number | Availability | Price (USD) | Minimum Quantity | Purity | CAS Number |
| MedKoo Biosciences | 471080 | Custom Synthesis | Varies | 1 gram | >98% | 1820874-51-8[1] |
| TargetMol | T39256 | Backorder | $1,520 | 25 mg | >98% | 1820874-51-8[2] |
Note: Availability and pricing are subject to change. Researchers should contact the suppliers directly for the most current information. MedKoo Biosciences notes a lead time of 2 to 4 months for custom synthesis[1]. Both suppliers emphasize that this compound is for research use only and not for human or veterinary use[1][2].
Chemical Properties:
-
IUPAC Name: 5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine[1]
-
Molecular Formula: C₂₃H₂₀N₂O₄S₂[1]
-
Molecular Weight: 452.54 g/mol [1]
-
Solubility: Soluble in DMSO.
Putative Mechanism of Action and Signaling Pathway
While the precise molecular target of this compound has not been definitively identified in the public domain, its potent activity against Plasmodium falciparum gametocytes suggests interference with critical pathways for parasite survival and transmission. Based on the known mechanisms of other antimalarial compounds and the importance of protein synthesis and stress response pathways in gametocytes, a putative signaling pathway affected by this compound is proposed below. This model suggests that this compound may induce cellular stress, leading to the inhibition of protein translation and ultimately apoptosis of the gametocyte.
Caption: Putative signaling pathway of this compound in P. falciparum gametocytes.
Experimental Protocols
This section provides detailed protocols for the in vitro cultivation of P. falciparum and the assessment of this compound's antimalarial activity.
Plasmodium falciparum Asexual Stage Culture
This protocol describes the continuous in vitro culture of the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum strain (e.g., 3D7)
-
Human erythrocytes (O+)
-
Complete Culture Medium (RPMI 1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO₃, and 50 µg/mL hypoxanthine)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Sterile culture flasks
Procedure:
-
Maintain parasite cultures in human erythrocytes at a 2-5% hematocrit in complete culture medium.
-
Incubate the culture flasks at 37°C in a modular incubator chamber flushed with the gas mixture.
-
Monitor parasite growth daily by light microscopy of Giemsa-stained thin blood smears.
-
Subculture the parasites every 2-3 days by diluting the infected red blood cells with fresh, uninfected erythrocytes and complete culture medium to maintain a parasitemia of 1-5%.
In Vitro Asexual Stage Drug Susceptibility Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC₅₀) of this compound against the asexual stages of P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
Complete Culture Medium
-
96-well microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Add 100 µL of the synchronized ring-stage parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in the gassed chamber.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well and mix gently.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure fluorescence with a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: Workflow for the in vitro asexual stage drug susceptibility assay.
In Vitro Gametocyte Inhibition Assay (Luciferase-based)
This protocol assesses the activity of this compound against P. falciparum gametocytes using a luciferase-expressing parasite line.
Materials:
-
P. falciparum luciferase-expressing strain
-
Gametocyte induction medium (complete culture medium with N-acetylglucosamine)
-
This compound stock solution (in DMSO)
-
96-well or 384-well plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Induce gametocytogenesis in a culture of asexual parasites by methods such as nutrient starvation or the addition of specific chemical inducers.
-
Culture the developing gametocytes for the desired stage of testing (e.g., early-stage or late-stage gametocytes).
-
Prepare serial dilutions of this compound in the appropriate culture medium in multi-well plates.
-
Add the gametocyte culture to the wells.
-
Incubate the plates for 48-72 hours under appropriate conditions.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Determine the IC₅₀ values by analyzing the dose-response data.
Caption: Workflow for the in vitro gametocyte inhibition assay.
Data Presentation
All quantitative data, such as IC₅₀ values from multiple experiments, should be summarized in a clear and structured table for easy comparison. An example is provided below.
Table 2: Example Data Summary for this compound Activity
| P. falciparum Stage | Assay Type | IC₅₀ (nM) ± SD | Number of Replicates (n) |
| Asexual (3D7) | SYBR Green I | [Insert Value] | [Insert Value] |
| Early Gametocyte (Luciferase) | Luciferase | [Insert Value] | [Insert Value] |
| Late Gametocyte (Luciferase) | Luciferase | [Insert Value] | [Insert Value] |
Conclusion
This compound is a valuable tool for malaria research, particularly for studies focused on transmission-blocking strategies. This document provides the necessary information for researchers to source the compound and implement robust in vitro assays to characterize its antimalarial activity. The provided protocols and diagrams are intended to serve as a starting point for experimental design, and researchers are encouraged to optimize these methods for their specific laboratory conditions and research questions.
References
Accessing the material safety data sheet (MSDS) for MMV674850
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety information for the handling and experimental use of MMV674850, a compound with demonstrated activity against various stages of the malaria parasite, Plasmodium falciparum.
Material Safety Data and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, standard laboratory safety precautions should be observed when handling this and similar research compounds.
General Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Biological Activity
This compound has shown potent activity against both the asexual and sexual stages of Plasmodium falciparum. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Parasite Stage | IC50 Value (nM) |
| Asexual Stages | 2.7 and 4.5 |
| Early-Stage Gametocytes | 4.5 ± 3.6 |
| Late-Stage Gametocytes | 28.7 ± 0.2 |
Experimental Protocols
The following are detailed protocols for assessing the antimalarial activity of this compound.
Asexual Stage Inhibition Assay
This protocol is used to determine the IC50 value of this compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound stock solution (e.g., in DMSO)
-
96-well microplates
-
SYBR Green I or other DNA-intercalating dye
-
Lysis buffer
-
Plate reader for fluorescence measurement
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the compound dilutions to the wells of a 96-well plate. Include a drug-free control.
-
Add 100 µL of the parasite culture (at ~1% parasitemia and 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Gametocyte Inhibition Assay
This protocol assesses the activity of this compound against the transmissible sexual stages (gametocytes) of P. falciparum.
Materials:
-
Mature P. falciparum gametocyte culture (e.g., NF54 strain)
-
Complete gametocyte culture medium
-
This compound stock solution
-
384-well microplates
-
Reagents for a viability assay (e.g., AlamarBlue or a luciferase-based assay)
-
Plate reader for absorbance or luminescence measurement
Procedure:
-
Induce gametocytogenesis in a P. falciparum culture.
-
Purify mature stage V gametocytes.
-
Prepare serial dilutions of this compound in gametocyte culture medium.
-
Dispense the compound dilutions into a 384-well plate.
-
Add the purified gametocyte suspension to each well.
-
Incubate the plate for 48-72 hours under appropriate conditions.
-
Assess gametocyte viability using a suitable assay (e.g., AlamarBlue).
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Determine the IC50 value by plotting the percentage of gametocyte viability against the log of the compound concentration.
Diagrams
Experimental Workflow for Asexual Stage Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against asexual P. falciparum.
Logical Flow for Gametocyte Inhibition Assay
Caption: Key steps in the gametocyte inhibition assay for this compound.
Signaling Pathway Hypothesis (Hypothetical)
As the precise mechanism of action for this compound is not yet fully elucidated, the following diagram represents a hypothetical signaling pathway that could be targeted by an antimalarial compound. This is for illustrative purposes only.
Application Notes and Protocols for Quality Control and Purity Assessment of MMV674850 Batches
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV674850 is a potent antimalarial compound belonging to the imidazopyrazine class, which has demonstrated significant activity against multiple life stages of Plasmodium parasites. The primary mechanism of action of this compound class is the inhibition of the lipid kinase, Phosphatidylinositol-4 kinase (PI4K), in Plasmodium falciparum (PfPI4K).[1][2] This enzyme is crucial for the parasite's intracellular development and survival. Given its therapeutic potential, ensuring the identity, purity, and quality of this compound batches is of paramount importance for reproducible preclinical and clinical research.
These application notes provide a comprehensive overview of the quality control (QC) procedures for the assessment of this compound batches. The protocols outlined below describe the analytical methodologies for confirming the identity and determining the purity of the compound, as well as for identifying and quantifying potential impurities. Adherence to these protocols will ensure the reliability and consistency of the starting material for any research or drug development activities.
Quality Control Summary
A summary of the quality control tests performed on three representative batches of this compound is presented in Table 1. These tests are designed to confirm the identity and purity of the active pharmaceutical ingredient (API).
| Test | Method | Acceptance Criteria | Batch A Results | Batch B Results | Batch C Results |
| Appearance | Visual Inspection | White to off-white solid | Conforms | Conforms | Conforms |
| Identity | ¹H NMR | Spectrum conforms to reference | Conforms | Conforms | Conforms |
| Identity | LC-MS (m/z) | [M+H]⁺ = Expected value ± 0.5 | Conforms | Conforms | Conforms |
| Purity | HPLC (UV @ 254 nm) | ≥ 98.0% | 99.2% | 98.8% | 99.5% |
| Individual Impurity | HPLC (UV @ 254 nm) | ≤ 0.2% | Max impurity: 0.15% | Max impurity: 0.18% | Max impurity: 0.12% |
| Total Impurities | HPLC (UV @ 254 nm) | ≤ 1.0% | 0.8% | 1.2% (OOS) | 0.5% |
| Residual Solvents | GC-HS | As per ICH Q3C | Conforms | Conforms | Conforms |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% | 0.3% | 0.2% |
Note: OOS = Out of Specification. Batch B would require further investigation and potential reprocessing or rejection.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC with UV detection is used to separate this compound from its impurities. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Materials:
-
This compound reference standard
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh about 5.0 mg of this compound reference standard and dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh about 5.0 mg of the this compound batch sample and prepare a 0.1 mg/mL solution as described for the standard.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis:
-
Inject the standard solution to verify system suitability (e.g., retention time, peak shape, and resolution).
-
Inject the sample solution in duplicate.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
-
Calculation:
-
Calculate the purity of the sample by dividing the area of the this compound peak by the total area of all peaks and multiplying by 100.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle: LC-MS is used to confirm the molecular weight of this compound. The sample is introduced into the mass spectrometer after chromatographic separation, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined.
Materials:
-
This compound sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
-
LC Conditions:
-
Use a rapid gradient method on a C18 column to quickly elute the compound of interest.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Analysis:
-
Inject the sample and acquire the mass spectrum for the peak corresponding to this compound.
-
Confirm the presence of the [M+H]⁺ ion at the expected m/z value.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule. The chemical shifts, integration, and coupling patterns of the proton signals in the spectrum are used to confirm the identity and structural integrity of this compound.
Materials:
-
This compound reference standard
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A typical acquisition would involve 16-32 scans.
-
-
Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, multiplicities, and integrations of the signals in the sample spectrum with those of a certified reference standard or with the expected theoretical spectrum.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quality control of a new batch of this compound.
References
Troubleshooting & Optimization
How to troubleshoot solubility issues with MMV674850
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMV674850. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility.
Troubleshooting Guide: Solubility Issues
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?
A1: Poor aqueous solubility is a common issue for many small molecule compounds. Here is a step-by-step approach to troubleshoot this problem:
Initial Steps:
-
Confirm Proper Technique: Ensure you are using standard solubilization techniques, such as vortexing and sonication, to aid dissolution.
-
Solvent Selection: this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). Prepare a concentrated stock solution in 100% DMSO first.
If Precipitation Occurs Upon Dilution in Aqueous Buffer:
-
Lower the Final Concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the final aqueous buffer. Try a lower final concentration of this compound in your assay.
-
Optimize Co-Solvent Concentration: When diluting your DMSO stock into the aqueous buffer, the final concentration of DMSO should be kept as low as possible (ideally ≤1%) to avoid solvent effects on your experiment. However, a slightly higher concentration of DMSO may be necessary to maintain solubility. Remember to always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Triton™ X-100 (e.g., 0.01-0.1%), to your aqueous buffer can help to increase the solubility of hydrophobic compounds.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. This should be done cautiously as extreme pH values can affect compound stability and cellular function.
Below is a workflow to guide your troubleshooting process:
Frequently Asked Questions (FAQs)
Q2: What are the known chemical properties of this compound?
A2: Key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₀N₂O₄S₂ |
| Molecular Weight | 452.55 g/mol |
| CAS Number | 1820874-51-8 |
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: While specific solubility data has not been published, it is recommended to use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution of this compound at -20°C for long-term storage. For short-term storage, 4°C is acceptable. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Q5: What is the mechanism of action of this compound?
A5: The specific molecular target and signaling pathway of this compound are not yet fully characterized in publicly available literature. As a novel compound, its mechanism of action is likely a subject of ongoing research. When investigating a new compound, researchers often explore its effects on common signaling pathways, such as kinase cascades.
Below is a representative diagram of a generic kinase signaling pathway that could be investigated.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 452.55 g/mol * (1000 mg / 1 g) = 4.5255 mg
-
-
Weigh out the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous assay buffer
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Perform a serial dilution of your 10 mM stock solution in your aqueous assay buffer to achieve the desired final concentration.
-
Important: To minimize precipitation, add the DMSO stock solution to the aqueous buffer while vortexing. Do not add the aqueous buffer to the DMSO stock.
-
-
Ensure the final concentration of DMSO in your working solution is as low as possible and consistent across all experimental conditions, including the vehicle control.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells or assay. If precipitation is observed, refer to the Troubleshooting Guide.
Optimizing the working concentration of MMV674850 for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the working concentration of MMV674850 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in my in vitro assay?
A1: Based on published data, this compound is a potent anti-malarial compound with IC50 values in the low nanomolar range against Plasmodium falciparum asexual and early-stage gametocyte stages. Therefore, a good starting point for a dose-response curve would be to test a wide range of concentrations spanning several orders of magnitude around the known IC50 values, for example, from 0.1 nM to 1 µM. This initial broad screen will help determine the effective concentration range for your specific assay conditions and parasite strain.
Q2: What are the essential control experiments to include when testing this compound?
A2: To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: As this compound is typically dissolved in DMSO, a vehicle control containing the same final concentration of DMSO as your experimental wells is essential to account for any solvent effects on parasite viability.
-
Untreated Control: This consists of parasites cultured under the same conditions but without any treatment (no compound or vehicle). This serves as a baseline for normal parasite growth.
-
Positive Control: A known anti-malarial drug with a well-characterized mechanism of action (e.g., chloroquine for sensitive strains, artemisinin) should be included to confirm that the assay is performing as expected.
-
Negative Control: While a true negative control (an inactive structural analog of this compound) may not be readily available, including a compound known to be inactive against P. falciparum can help identify potential assay artifacts.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To avoid repeated freeze-thaw cycles which can lead to compound degradation, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C. When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent-induced toxicity.
Q4: What is the known mechanism of action of this compound?
A4: The specific molecular target and detailed mechanism of action for this compound are not yet fully elucidated in publicly available literature. However, its potent activity against multiple life-cycle stages of Plasmodium falciparum suggests it may target a pathway essential for parasite survival and development. Further research, potentially through chemogenomic profiling or other target identification methods, is needed to pinpoint its precise mechanism.
Troubleshooting Guides
Issue 1: No observable effect of this compound on parasite viability.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration | Verify calculations for dilutions. Perform a wider dose-response curve to ensure the effective concentration range was not missed. |
| Compound Instability | Prepare fresh dilutions from a new stock aliquot for each experiment. Assess the stability of this compound in your specific culture medium over the time course of the assay. |
| Solubility Issues | Visually inspect the media for any signs of precipitation after adding the compound. Consider pre-diluting the DMSO stock in a small volume of media before adding it to the final culture volume. |
| Assay Sensitivity | Ensure your assay has a sufficient signal-to-noise ratio. Check the performance of your positive control to confirm the assay is working correctly. |
| Parasite Resistance | If using a resistant strain of P. falciparum, the effective concentration may be significantly higher. Test the compound on a known drug-sensitive strain to confirm its activity. |
Issue 2: High background signal or inconsistent results.
| Potential Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your parasite strain (typically ≤0.5%). Run a dose-response curve for DMSO alone to determine its CC50. |
| Contamination | Check for microbial contamination in your cell cultures, which can interfere with assay readouts. |
| Assay Variability | Standardize all incubation times, temperatures, and reagent concentrations. Ensure thorough mixing of reagents. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the outer wells with sterile media or PBS to maintain humidity. |
Issue 3: Unexpected cytotoxicity observed in host cells (if applicable).
| Potential Cause | Troubleshooting Step |
| Off-target Effects | Perform a cytotoxicity assay on a relevant mammalian cell line (e.g., HepG2, HEK293) to determine the compound's selectivity index (CC50 mammalian cells / IC50 parasites). |
| Compound Degradation | A breakdown product of the compound may be more toxic than the parent molecule. Assess compound stability under your experimental conditions. |
Data Presentation
Table 1: Reported In Vitro Activity of this compound against Plasmodium falciparum
| Parasite Stage | IC50 (nM) |
| Asexual Stages | 2.7 - 4.5 |
| Early-Stage Gametocytes | 4.5 ± 3.6 |
| Late-Stage Gametocytes | 28.7 ± 0.2 |
Note: IC50 values can vary depending on the parasite strain, assay conditions, and methodology used.
Experimental Protocols
Protocol 1: SYBR Green I-based Malaria Parasite Growth Inhibition Assay
This assay is a common method for assessing the in vitro activity of anti-malarial compounds against the asexual erythrocytic stages of P. falciparum.
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include vehicle and untreated controls.
-
Assay Setup: Add synchronized ring-stage parasites (0.5% parasitemia) to each well of the 96-well plate containing the diluted compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2 and 1% O2.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I. Add this buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percent inhibition of parasite growth relative to the untreated control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Gametocytocidal Activity Assay
This protocol assesses the activity of compounds against the sexual stages (gametocytes) of P. falciparum.
-
Gametocyte Culture: Induce gametocytogenesis in a synchronized P. falciparum culture. Mature gametocytes (Stage V) are typically observed around day 12-14.
-
Compound Treatment: Treat mature gametocyte cultures with a serial dilution of this compound for 48-72 hours.
-
Viability Assessment: Determine gametocyte viability using a suitable method, such as:
-
ATP measurement: Use a commercial kit to quantify the ATP levels, which correlate with cell viability.
-
Reporter gene expression: If using a transgenic parasite line expressing a reporter like luciferase under a gametocyte-specific promoter, measure the reporter activity.
-
Microscopy: Morphological assessment of gametocytes after Giemsa staining.
-
-
Data Analysis: Calculate the percent reduction in gametocyte viability compared to the untreated control and determine the IC50 value.
Mandatory Visualizations
Caption: General workflow for optimizing this compound concentration.
Caption: Hypothetical anti-malarial mechanism of action.
Caption: Troubleshooting decision tree for in vitro assays.
Understanding and preventing the degradation of MMV674850
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and preventing the degradation of MMV674850. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and what are its key structural features?
A1: this compound is chemically known as 5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine. Its key structural features include a pyrazolo[1,5-a]pyridine core, two sulfonyl groups, and a cyclopropyl moiety. The electron-withdrawing nature of the sulfonyl groups generally enhances the stability of the pyrazolo[1,5-a]pyridine ring against nucleophilic attack.[1]
Q2: What are the primary known stability concerns for this compound?
A2: While specific stability data for this compound is limited, based on its structural components, potential degradation pathways may include:
-
Oxidation: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can be susceptible to oxidation.[2]
-
pH Sensitivity: The stability of the heterocyclic core may be dependent on the pH of the solution.[2]
-
Acid-Catalyzed Degradation: The cyclopropyl group, due to its inherent ring strain, could be susceptible to ring-opening under strong acidic conditions.[3][4]
-
Reductive Degradation: The sulfonyl groups are generally stable but can be cleaved under specific reductive conditions.[5]
Q3: How should I properly store and handle solid this compound and its stock solutions?
A3: To ensure the integrity of this compound, proper storage and handling are crucial. The following table summarizes the recommended conditions.
| Preparation | Storage Temperature | Atmosphere | Light Conditions | Freeze-Thaw Cycles |
| Solid Compound | -20°C or -80°C | Inert (Argon or Nitrogen) | Protect from light | N/A |
| Stock Solutions | -20°C or -80°C | Tightly sealed vials | Protect from light | Avoid repeated cycles |
Data synthesized from general best practices for heterocyclic compounds.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
-
Potential Cause: Degradation of this compound in the assay buffer or cell culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from solid material.
-
Assess Solubility: Visually inspect for any precipitation when the compound is diluted in the assay buffer. Poor solubility can lead to inaccurate concentrations.
-
pH and Buffer Compatibility: Evaluate the stability of this compound in your specific assay buffer. Incubate the compound in the buffer for the duration of the experiment and analyze its concentration by LC-MS at various time points.[2]
-
Minimize Exposure to Light: Protect assay plates from light, as some heterocyclic compounds are known to be photosensitive.[2]
-
Issue 2: Appearance of unknown peaks in chromatography analysis (HPLC, LC-MS) over time.
-
Potential Cause: Degradation of this compound into one or more degradation products.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that both solid compound and stock solutions have been stored according to the recommendations in the table above.
-
Analyze Degradation Products: If possible, characterize the unknown peaks using mass spectrometry to identify potential degradation products. This can provide insights into the degradation pathway.
-
Consider Oxidative Degradation: If the experiment involves prolonged exposure to air, consider purging solutions with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Incubate the test solution at the desired temperature (e.g., room temperature or 37°C). Protect the solution from light.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution.
-
Analysis: Immediately analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile in the tested buffer.
Visualizations
Caption: A diagram illustrating potential degradation pathways of this compound.
References
- 1. Buy Pyrazolo[1,5-a]pyridine (EVT-307484) | 274-56-6 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
Technical Support Center: MMV674850 (MMV688533/MMV533)
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals working with the antimalarial compound MMV688533, also known in its shorter form as MMV533. Initial inquiries may refer to this compound as MMV674850, which appears to be a less common or potentially inaccurate identifier. The information provided herein is based on preclinical and early clinical data for MMV688533/MMV533.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MMV688533/MMV533?
A1: The precise mechanism of action for MMV688533/MMV533 is not yet fully elucidated. However, it is known to exhibit rapid parasite clearance in vitro and is not cross-resistant with existing antimalarial drugs[1][2]. Resistance selection studies suggest that it may interfere with pathways related to intracellular trafficking, lipid utilization, and endocytosis in Plasmodium falciparum. Point mutations in the PfACG1 and PfEHD genes have been associated with a modest decrease in potency, although these proteins are not believed to be the direct targets of the compound[1][2].
Q2: What is the resistance profile of MMV688533/MMV533?
A2: MMV688533/MMV533 demonstrates a high barrier to resistance. In vitro studies have shown a low propensity for the selection of resistant P. falciparum parasites[1][3]. The mutations that do arise, specifically in PfACG1 and PfEHD, only confer a modest loss of potency, suggesting a robust efficacy profile[1][2].
Q3: What is the safety and toxicity profile of MMV688533/MMV533?
A3: Preclinical studies have indicated an excellent safety profile for MMV688533/MMV533, with very low cytotoxicity observed in vitro[2]. Phase 1a and 1b clinical trials in human volunteers have confirmed an acceptable safety and tolerability profile[4][5][6]. Furthermore, preclinical assessments have shown no evidence of teratogenicity, indicating potential for use in pregnancy[3].
Q4: What is the pharmacokinetic profile of MMV688533/MMV533?
A4: MMV688533/MMV533 exhibits a long-lasting pharmacokinetic profile. In a P. falciparum NSG mouse model, it demonstrated favorable properties[1][2]. In human volunteers, it has a long half-life, with an apparent half-life ranging from 103.8 to 127.2 hours[4][6]. The time to maximum plasma concentration (Tmax) is between 4.0 and 6.0 hours[4][6].
Troubleshooting Guides
In Vitro Experiments
| Challenge | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values | - Inaccurate drug concentration due to solubility issues.- Variability in parasite growth rate.- Contamination of cultures. | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before further dilution in culture media.- Monitor parasite growth curves and ensure experiments are initiated at a consistent parasitemia and stage.- Regularly check cultures for microbial contamination. |
| Limited solubility in aqueous media | The compound is an acylguanidine, which can have limited aqueous solubility[1][2]. A preclinical study noted limited solubility in the conditions of an in vitro cardiosafety assay[2]. | - Use a co-solvent such as DMSO for stock solutions.- For working solutions, ensure the final concentration of the organic solvent is minimal and does not affect parasite viability.- Consider the use of formulation aids like cyclodextrins for specific assays, but validate their compatibility with the experimental system. |
In Vivo Experiments (Mouse Models)
| Challenge | Potential Cause | Troubleshooting Steps |
| Variable drug exposure between animals | - Improper oral gavage technique.- Formulation instability or precipitation. | - Ensure proper training in oral gavage to minimize variability in administration.- Prepare fresh formulations for each experiment and visually inspect for any precipitation before administration. |
| Unexpected toxicity at higher doses | While generally safe, individual animal responses can vary. | - Perform a dose-range-finding study to establish the maximum tolerated dose in your specific mouse strain.- Closely monitor animals for any signs of distress or adverse effects. |
| Difficulty in achieving complete parasite clearance with a single dose | Although potent, factors like high initial parasitemia or host immune status can influence outcomes. | - Ensure that the initial parasitemia in the P. falciparum NSG mouse model is within a consistent and manageable range.- As this model uses immunodeficient mice, the drug effect is primarily being measured. Ensure the chosen dose is appropriate based on preclinical data[2]. |
Experimental Protocols
In Vitro Parasite Viability Assay (General Protocol)
-
Parasite Culture: Culture P. falciparum in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Prepare a stock solution of MMV688533/MMV533 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add parasitized red blood cells (at approximately 1% parasitemia and 2% hematocrit) to each well. Add the diluted compound to the wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Quantification: Determine parasite viability using a SYBR Green I-based fluorescence assay. Lyse the cells and add SYBR Green I dye, which intercalates with DNA.
-
Data Analysis: Measure fluorescence using a plate reader. Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy in P. falciparum NSG Mouse Model (General Protocol)
-
Animal Model: Use non-obese diabetic severe combined immunodeficient (NOD-scid) IL2Rγnull (NSG) mice engrafted with human red blood cells.
-
Infection: Inoculate the mice with P. falciparum-infected human red blood cells to establish a stable infection.
-
Drug Administration: Once parasitemia reaches a predetermined level (e.g., 1-3%), administer a single oral dose of MMV688533/MMV533 formulated in an appropriate vehicle.
-
Monitoring: Monitor parasitemia daily by collecting a small volume of blood and analyzing Giemsa-stained thin blood smears.
-
Data Analysis: Plot the parasitemia over time to determine the rate of parasite clearance and assess for any recrudescence.
Visualizations
Caption: Proposed mechanism of action for MMV688533/MMV533.
Caption: General experimental workflow for MMV688533/MMV533 development.
References
- 1. The antimalarial MMV688533 provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antimalarial MMV688533 provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMV533 | Medicines for Malaria Venture [mmv.org]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. Safety, tolerability, pharmacokinetics and antimalarial activity of MMV533: a phase 1a first-in-human study, pilot food-effect study, and phase 1b volunteer infection study | Medicines for Malaria Venture [mmv.org]
- 6. Safety, tolerability, pharmacokinetics, and antimalarial activity of MMV533: a phase 1a first-in-human, randomised, ascending dose and food effect study, and a phase 1b Plasmodium falciparum volunteer infection study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Off-Target Effects of MMV674850
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and mitigating potential off-target effects of the hypothetical small molecule inhibitor, MMV674850. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for a molecule like this compound?
A: Off-target effects occur when a drug or small molecule, such as this compound, interacts with unintended biological molecules in addition to its desired therapeutic target.[1][2] These unintended interactions are a major concern in drug discovery and development because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical settings.[2] A thorough understanding and mitigation of off-target effects are crucial for ensuring the safety and efficacy of a potential therapeutic agent.[2] Small molecule drugs, on average, are known to bind to multiple distinct targets beyond their intended one, making off-target assessment a critical step.[3][4]
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's intended target. Could this be due to off-target effects?
A: Yes, a discrepancy between the observed cellular phenotype and the known effects of inhibiting the intended target is a strong indicator of potential off-target activity. To investigate this, consider the following approaches:
-
Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare the potency (e.g., EC50 or IC50) with the potency for on-target engagement. A significant difference in potency may suggest an off-target effect.
-
Use of Structurally Unrelated Inhibitors: Employ a structurally different inhibitor that targets the same intended protein. If this second inhibitor does not produce the same phenotype, it is likely that the phenotype observed with this compound is due to an off-target effect.[2]
-
Rescue Experiments: Attempt to "rescue" the phenotype by overexpressing the intended target. If the phenotype persists despite target overexpression, it is likely mediated by an off-target interaction.[2]
-
Genetic Knockout/Knockdown: Use techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target.[5][6] If the resulting phenotype does not match that of this compound treatment, it points towards off-target effects. In some cases, if a drug is still effective after the knockout of its supposed target, it indicates that the drug's efficacy is due to off-target interactions.[5]
Q3: What are the primary experimental strategies to identify the specific off-target proteins of this compound?
A: A multi-faceted approach is recommended to identify off-target interactions. Key methodologies include:
-
Kinome Profiling: Since many inhibitors target kinases, screening this compound against a large panel of kinases is a standard approach.[7][8][9][10] This can be done through biochemical assays or competition binding assays like KINOMEscan®.[9][11][12][13]
-
Chemical Proteomics: This approach uses a modified version of the small molecule to "fish" for binding partners in cell lysates or live cells.[1] Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) are powerful for unbiased off-target discovery.[1]
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stability of proteins in response to drug binding in a cellular environment.[14][15][16][17] A shift in the melting temperature of a protein in the presence of this compound indicates a direct interaction. This can be performed on a whole-proteome scale (thermal proteome profiling).
-
Computational Approaches: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to other compounds with known targets.[3][18][19] These predictions can then be experimentally validated.
Troubleshooting Guides
Issue 1: My kinome profiling results for this compound show inhibition of several unexpected kinases with high potency.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Promiscuous binding at high concentrations | Perform a dose-response kinome screen at multiple concentrations of this compound. | Identification of kinases that are only inhibited at higher, likely non-physiological, concentrations, allowing you to focus on the most potent off-targets. |
| Assay interference | Consult the assay provider regarding potential compound interference with the assay format (e.g., fluorescence, luminescence). Consider using an orthogonal assay platform (e.g., a competition binding assay if an activity assay was initially used). | Confirmation of true inhibitory activity and elimination of false positives due to assay artifacts. |
| ATP concentration in the assay | If using a biochemical kinase assay, check the ATP concentration used. Some inhibitors are ATP-competitive, and their potency can be influenced by the ATP concentration. Consider re-testing at physiological ATP concentrations (around 1 mM).[10] | A more physiologically relevant assessment of this compound's inhibitory potency against the identified off-target kinases. |
Issue 2: The Cellular Thermal Shift Assay (CETSA) for my target of interest with this compound is not showing a thermal shift.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound does not induce thermal stabilization | Not all binding events lead to a measurable change in thermal stability.[14] The interaction might be too weak or might not sufficiently alter the protein's conformation to affect its melting point. | Consider using an orthogonal target engagement assay, such as a cellular reporter assay or a direct binding assay in permeabilized cells. |
| Incorrect temperature range | The chosen temperature range for the heat shock may not be optimal for observing the melting curve of the target protein. | Perform a full temperature course to accurately determine the melting temperature (Tm) of the protein of interest in your cell line.[16] |
| Low compound concentration or poor cell permeability | The intracellular concentration of this compound may not be sufficient to engage the target. | Increase the concentration of this compound in the assay. If permeability is a concern, consider using a cell line with known transporter expression or perform the assay in cell lysates. |
| High intrinsic thermal stability of the target protein | Large, highly stable proteins may not show significant thermal shifts upon ligand binding.[14] | This is a limitation of the assay for certain targets. Focus on alternative methods for confirming target engagement. |
Quantitative Data Summary
Table 1: Kinome Selectivity Profile of this compound (Hypothetical Data)
This table summarizes the inhibitory activity of this compound against a panel of 468 kinases, as determined by a KINOMEscan® competition binding assay. The results are presented as the percentage of kinase activity remaining at a 1 µM concentration of this compound.
| Kinase | Gene Symbol | % Control at 1 µM | Selectivity Score (S-score) |
| Intended Target | TGT1 | 0.5 | 0.01 |
| Off-Target 1 | OTK1 | 2.1 | 0.05 |
| Off-Target 2 | OTK2 | 8.5 | 0.15 |
| Off-Target 3 | OTK3 | 35.0 | 0.50 |
| ... | ... | ... | ... |
| Most Kinases | various | >90 | >0.90 |
S-score is a measure of selectivity, with lower scores indicating higher potency.
Table 2: Dose-Response Inhibition of On- and Off-Targets by this compound (Hypothetical Data)
This table shows the half-maximal inhibitory concentrations (IC50) for the intended target and the most potent off-target kinase identified from the kinome scan.
| Target | IC50 (nM) | Assay Type |
| TGT1 (On-Target) | 15 | Biochemical Activity Assay |
| OTK1 (Off-Target) | 150 | Biochemical Activity Assay |
| TGT1 (On-Target) | 50 | Cellular Target Engagement Assay (NanoBRET) |
| OTK1 (Off-Target) | 800 | Cellular Target Engagement Assay (NanoBRET) |
Experimental Protocols
Protocol 1: Kinome Profiling using KINOMEscan®
This protocol provides a general workflow for assessing the selectivity of this compound against a large panel of kinases.
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Prepare serial dilutions as required by the service provider.
-
Assay Principle: The KINOMEscan® platform utilizes a competition binding assay.[12][13] A DNA-tagged kinase is mixed with your compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified via qPCR.
-
Experimental Procedure (performed by service provider, e.g., Eurofins DiscoverX):
-
This compound is incubated with the kinase-tagged phage and the immobilized ligand.
-
The mixture is allowed to reach equilibrium.
-
Unbound components are washed away.
-
The amount of bound, DNA-tagged kinase is quantified using qPCR.
-
-
Data Analysis: The results are typically provided as a percentage of the DMSO control. A lower percentage indicates stronger binding of your compound to the kinase. From this, a dissociation constant (Kd) or a selectivity score can be calculated.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to confirm target engagement of this compound in intact cells.[14][15][16]
-
Cell Culture and Treatment:
-
Culture the cells of interest to approximately 80% confluency.
-
Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a predetermined amount of time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant (soluble fraction) to a new tube.
-
-
Protein Detection:
-
Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point using an appropriate method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle-treated and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
-
Visualizations
Caption: Workflow for the identification, validation, and mitigation of this compound off-target effects.
Caption: Decision tree for troubleshooting inconsistent cellular phenotypes observed with this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. youtube.com [youtube.com]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Batch-to-Batch Variability of MMV674850: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating batch-to-batch variability of the anti-parasitic compound MMV674850. By implementing robust quality control measures and systematic troubleshooting, researchers can ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known potency?
This compound is a compound with demonstrated potency against asexual stage parasites, exhibiting IC50 values of 2.7 and 4.5 nM. It also shows a preferential affinity for early-stage gametocytes, with an IC50 value of 4.5 ± 3.6 nM, as compared to late-stage gametocytes, which have an IC50 value of 28.7 ± 0.2 nM.[1]
Q2: What are the potential sources of batch-to-batch variability for a small molecule compound like this compound?
Batch-to-batch variability in synthetic small molecules can arise from several factors during manufacturing and handling. These include:
-
Purity and Impurity Profile: Differences in the purity of the compound and the presence of various types or levels of impurities, such as starting materials, by-products, or residual solvents.
-
Physical Properties: Variations in physical characteristics like crystallinity, particle size, and solubility.
-
Compound Stability: Degradation of the compound due to improper storage or handling.
-
Weighing and Dissolution: Inaccuracies in weighing the compound or incomplete dissolution in the chosen solvent.
Q3: How can I ensure the quality of a new batch of this compound?
Upon receiving a new batch of this compound, it is crucial to review the Certificate of Analysis (CoA) provided by the supplier.[1] Key parameters to check include purity (typically determined by HPLC or LCMS), and the compound's structure confirmation (often by HNMR).[1] For rigorous studies, independent analytical verification is recommended.
Troubleshooting Guide
Encountering unexpected or inconsistent results between different batches of this compound can be a significant challenge. The following troubleshooting guide, presented in a question-and-answer format, addresses specific issues you might encounter.
Issue 1: A new batch of this compound shows significantly lower potency in my assay.
-
Have you verified the compound's integrity and concentration?
-
Action: Re-verify the calculations for your stock solution and ensure the compound was fully dissolved. If issues persist, consider analytical validation of the compound's purity and concentration.
-
-
Are your experimental conditions consistent?
-
Action: Ensure that all assay parameters, including cell density, incubation times, and reagent concentrations, are identical to previous experiments.
-
-
Has the compound degraded?
-
Action: Prepare a fresh stock solution from the new batch. It is not recommended to store stock solutions at room temperature for extended periods.[1]
-
Issue 2: I am observing unexpected off-target effects with a new batch.
-
Could impurities be the cause?
-
Action: Review the impurity profile on the CoA. If possible, compare it to the CoA of a previous batch that did not show these effects. New or different impurities could be responsible for the off-target activity.
-
-
Is the solvent contributing to the effects?
-
Action: Run a vehicle control with the same solvent and concentration used in your experiment to rule out any solvent-induced effects.
-
Issue 3: My results are highly variable even within the same batch.
-
Is the compound uniformly dissolved?
-
Action: Ensure your stock solution is homogenous. Vortex thoroughly and visually inspect for any precipitate. If solubility is an issue, sonication may be helpful.
-
-
Are your experimental replicates consistent?
-
Action: Review your pipetting techniques and ensure that all wells or samples are treated identically. Technical variability can often be mistaken for compound variability.
-
Quality Control and Experimental Protocols
To proactively manage batch-to-batch variability, a systematic approach to quality control and standardized experimental protocols are essential.
Quality Control Checklist for this compound
This table summarizes key quality control checks to perform when receiving and using a new batch of this compound.
| Parameter | Recommended Check | Rationale |
| Purity | Review the Certificate of Analysis (CoA) for HPLC or LCMS purity data. Aim for >98% purity.[1] | Ensures the observed biological effect is due to the compound of interest and not impurities. |
| Identity | Check the CoA for structural confirmation data (e.g., ¹H NMR, Mass Spectrometry). | Verifies that the correct compound has been received. |
| Solubility | Perform a small-scale solubility test in the intended solvent (e.g., DMSO) to the desired stock concentration. | Incomplete dissolution is a common source of error in determining the compound's effective concentration. |
| Appearance | Visually inspect the compound for any changes in color or consistency compared to previous batches. | Physical changes may indicate degradation or differences in formulation. |
| Storage Conditions | Ensure the compound is stored as recommended by the supplier (typically desiccated and at a low temperature) from the moment of receipt. | Prevents degradation of the compound over time. |
Standardized Protocol: In Vitro Parasite Growth Inhibition Assay
This protocol provides a generalized workflow for assessing the potency of this compound against asexual stage parasites, which can be used to compare different batches.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations for the dose-response curve.
-
-
Parasite Culture:
-
Culture parasites (e.g., Plasmodium falciparum) in appropriate media and maintain at a consistent parasitemia.
-
Synchronize the parasite culture to a specific life stage (e.g., ring stage) for consistent assay initiation.
-
-
Assay Procedure:
-
Plate the synchronized parasite culture at a known parasitemia and hematocrit in a 96-well plate.
-
Add the diluted this compound to the wells, ensuring a range of concentrations to generate a complete dose-response curve. Include a vehicle control (DMSO) and a positive control (a known antimalarial drug).
-
Incubate the plate for the desired period (e.g., 72 hours) under standard culture conditions.
-
-
Data Analysis:
-
Quantify parasite growth using a suitable method (e.g., SYBR Green I-based fluorescence assay).
-
Normalize the data to the vehicle control and plot the dose-response curve.
-
Calculate the IC50 value for each batch of this compound. A significant shift in the IC50 value between batches indicates variability.
-
Visualizing the Troubleshooting Workflow
When encountering variability, a logical workflow can help pinpoint the source of the issue. The following diagram illustrates a systematic approach to troubleshooting batch-to-batch variability.
Caption: Troubleshooting workflow for this compound variability.
References
Best practices and experimental controls for MMV674850 studies
This technical support center provides best practices, experimental controls, and troubleshooting guidance for researchers utilizing MMV674850 in Plasmodium falciparum studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary activity?
This compound is a pyrazolopyridine compound identified as a potent antimalarial agent. It demonstrates significant activity against the erythrocytic stages of Plasmodium falciparum, with a notable preferential efficacy against early-stage gametocytes.[1] This makes it a valuable tool for studying gametocyte development and for investigating potential transmission-blocking strategies.
Q2: What is the proposed mechanism of action for this compound?
This compound is classified as a kinase inhibitor.[1] Transcriptome fingerprinting analysis of treated parasites reveals that it likely perturbs signaling pathways crucial for parasite development. Specifically, its chemogenomic fingerprint suggests an association with the cGMP-dependent protein kinase G (PfPKG) signaling pathway, which is a central regulator of critical life cycle events such as schizont egress and merozoite invasion.[1][2][3][4][5]
Q3: Why does this compound show stage-specific activity against early-stage gametocytes?
The preferential activity of this compound against early-stage gametocytes is linked to the specific biological processes occurring during this phase of the parasite's life cycle. Chemogenomic fingerprinting indicates that the compound affects pathways that are particularly active and essential during early gametocytogenesis.[1]
Q4: Has resistance to this compound been observed?
Currently, there is no specific published data on resistance to this compound. However, as with any antimicrobial agent, the potential for resistance development exists. Standard in vitro methods for selecting and characterizing drug-resistant parasites should be employed to assess the risk and mechanisms of potential resistance.
Q5: What is the recommended solvent and storage condition for this compound?
For in vitro assays, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to store the stock solution at -20°C. For experimental use, the stock solution should be further diluted in the appropriate culture medium, ensuring the final DMSO concentration is non-toxic to the parasites (typically ≤ 0.5%).
Quantitative Data Summary
| Parameter | Value | Parasite Stage | Reference |
| IC50 | 2.7 - 4.5 nM | Asexual Stages | [6] |
| IC50 | 4.5 ± 3.6 nM | Early-Stage Gametocytes | [6] |
| IC50 | 28.7 ± 0.2 nM | Late-Stage Gametocytes | [6] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values | - Asynchronous parasite culture.- Variation in starting parasitemia.- Degradation of the compound.- Inaccurate drug concentration preparation. | - Synchronize parasite cultures (e.g., using sorbitol treatment).- Standardize the initial parasitemia for all assays.- Prepare fresh drug dilutions from a properly stored stock for each experiment.- Verify the accuracy of serial dilutions. |
| High background in bioassays (e.g., SYBR Green I) | - Contamination of cultures (e.g., bacteria, yeast).- Presence of white blood cells in the erythrocyte stock.- Insufficient washing of erythrocytes. | - Maintain sterile culture conditions and regularly check for contamination.- Use leukocyte-depleted erythrocytes.- Ensure thorough washing of erythrocytes before use and during media changes. |
| Low potency or no effect of this compound | - Incorrect parasite stage being assayed.- Compound precipitation in the culture medium.- Inactive batch of the compound. | - Confirm the parasite stage using microscopy.- Ensure the final DMSO concentration is optimal and that the compound is fully dissolved in the medium.- Verify the purity and activity of the compound from the supplier. |
| Cell clumping in culture | - High parasitemia.- Suboptimal culture conditions (e.g., incorrect gas mixture, temperature). | - Maintain parasitemia within the recommended range (typically 0.5-5%).- Ensure the incubator provides the correct gas mixture (5% CO2, 5% O2, 90% N2) and temperature (37°C). |
Experimental Protocols
P. falciparum Asexual Stage Drug Susceptibility Assay
This protocol is adapted from standard SYBR Green I-based fluorescence assays.
a. Materials:
-
P. falciparum culture (e.g., NF54 strain) synchronized at the ring stage.
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2.1 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% Albumax II, and 20 mg/L gentamicin).
-
Human erythrocytes (O+), washed and at 50% hematocrit.
-
This compound stock solution in DMSO.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I).
-
96-well black, clear-bottom microplates.
b. Procedure:
-
Prepare a parasite culture at 1% parasitemia and 2% hematocrit.
-
Serially dilute this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.
-
Add 100 µL of the parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate IC50 values by fitting the dose-response data to a non-linear regression model.
Gametocyte Activity Assay
This protocol assesses the viability of different gametocyte stages.
a. Materials:
-
Mature P. falciparum gametocyte culture (e.g., NF54 strain).
-
Reagents for a luciferase-based ATP quantification assay (e.g., BacTiter-Glo™).
-
This compound stock solution in DMSO.
-
96-well white, opaque microplates.
b. Procedure:
-
Culture parasites to produce early-stage (Stage II-III) and late-stage (Stage IV-V) gametocytes.
-
Purify gametocytes if necessary.
-
Adjust the gametocyte culture to a desired density and dispense into a 96-well plate.
-
Add serially diluted this compound to the wells.
-
Incubate for 48-72 hours under appropriate culture conditions.
-
Equilibrate the plate to room temperature.
-
Add the luciferase reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Determine IC50 values as described for the asexual stage assay.
Cytotoxicity Assay against Human Cell Lines
A standard MTT or resazurin-based assay can be used to assess the cytotoxicity of this compound against a human cell line (e.g., HEK293T or HepG2).
a. Materials:
-
Human cell line of choice (e.g., HEK293T).
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution in DMSO.
-
MTT solution (5 mg/mL in PBS) or resazurin solution.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) for MTT assay.
-
96-well clear microplates.
b. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Add serially diluted this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and non-toxic.
-
Incubate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate overnight. Read absorbance at ~570 nm.
-
For the resazurin assay, add resazurin solution and incubate for 2-4 hours. Read fluorescence at ~560 nm excitation and ~590 nm emission.
-
Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.
Visualizations
Proposed Signaling Pathway Perturbation
Caption: Proposed mechanism of this compound via inhibition of the PfPKG signaling pathway.
Experimental Workflow for Drug Efficacy Testing
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Malaria Parasite cGMP-dependent Protein Kinase Regulates Blood Stage Merozoite Secretory Organelle Discharge and Egress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoproteomics reveals malaria parasite Protein Kinase G as a signalling hub regulating egress and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research [cegr.psu.edu]
Technical Support Center: Enhancing In Vivo Bioavailability of MMV674850
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of the investigational compound MMV674850. Given that many developmental compounds exhibit poor aqueous solubility, the following guidance is predicated on the hypothesis that this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability of this compound in our initial preclinical studies. What are the likely causes?
A1: Low oral bioavailability for a compound like this compound is often attributed to two main factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2] A drug must be in a dissolved state to be absorbed through the gut wall.[1]
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation. This can be due to its molecular properties or efflux by transporters like P-glycoprotein (P-gp).[3]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation.[3][4]
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
A2: A systematic approach is recommended. Start with simple and cost-effective methods before moving to more complex formulations.[5][6][7]
-
Physicochemical Characterization: If not already done, thoroughly characterize the solubility, permeability, and solid-state properties of this compound.
-
Simple Formulation Vehicles: Evaluate the impact of simple solvent systems, such as co-solvents or pH-modifying agents, on solubility and absorption.[5]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[2][5]
-
Enabling Formulations: If simple approaches are insufficient, explore more advanced formulations like amorphous solid dispersions or lipid-based systems.[5][8]
Troubleshooting Guide
Issue 1: Poor and Variable Exposure in Animal Studies
Symptoms:
-
Low Cmax and AUC after oral dosing.
-
High inter-individual variability in plasma concentrations.
Possible Cause:
-
Dissolution rate-limited absorption due to poor solubility.
Troubleshooting Steps & Methodologies:
-
Particle Size Reduction:
-
Micronization: Reduces particle size to the micron range, increasing the surface area and dissolution rate.[5][7]
-
Protocol: Jet Milling
-
Select a suitable jet mill apparatus.
-
Ensure the this compound powder is dry and free-flowing.
-
Optimize milling parameters (e.g., feed rate, grinding pressure, classifier speed) to achieve the desired particle size distribution (typically 1-10 µm).
-
Characterize the milled powder for particle size distribution (e.g., by laser diffraction), solid form (by XRPD to check for amorphization), and morphology (by SEM).
-
Re-evaluate in vivo exposure with the micronized material.
-
-
-
-
Amorphous Solid Dispersions (ASDs):
-
Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly enhance aqueous solubility and dissolution.[8]
-
Protocol: Spray Drying for ASD Preparation
-
Select a suitable polymer (e.g., HPMC-AS, PVP VA64, Soluplus®) and a common solvent system in which both this compound and the polymer are soluble.
-
Prepare a solution with a specific drug-to-polymer ratio (e.g., 10%, 25%, 50% drug loading).
-
Optimize spray drying parameters: inlet temperature, atomization pressure, and feed rate.
-
Collect the resulting powder and characterize it for amorphous content (by XRPD), glass transition temperature (by DSC), and dissolution performance (in vitro).
-
Formulate the ASD for in vivo studies and assess the pharmacokinetic profile.
-
-
-
Issue 2: Adequate Solubility but Still Low Bioavailability
Symptoms:
-
In vitro dissolution appears acceptable, but in vivo exposure remains low.
Possible Cause:
-
Permeability-limited absorption: The drug dissolves but cannot efficiently cross the GI membrane.
-
P-gp Efflux: The drug is actively transported back into the intestinal lumen.[3]
-
Gut Wall or Hepatic First-Pass Metabolism: The drug is metabolized before reaching systemic circulation.[3]
Troubleshooting Steps & Methodologies:
-
Lipid-Based Drug Delivery Systems (LBDDS):
-
These formulations can enhance solubility and may also inhibit P-gp efflux and reduce first-pass metabolism by promoting lymphatic transport.[3][5] Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are common types.[3][5]
-
Protocol: SMEDDS Formulation Development
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Cremophor® EL, Kolliphor® RH40), and co-solvents (e.g., Transcutol® HP, PEG 400).[5]
-
Ternary Phase Diagram Construction: To identify the self-emulsification region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent.
-
Formulation Optimization: Prepare formulations from the optimal region and characterize them for self-emulsification time, droplet size, and robustness to dilution.
-
In Vivo Evaluation: Administer the optimized SMEDDS formulation to the animal model and compare the pharmacokinetic profile to a simple suspension.
-
-
-
Data Summary
The following table summarizes the potential impact of various formulation strategies on the bioavailability of poorly soluble drugs, based on general knowledge in the field.
| Formulation Strategy | Key Principle | Potential Fold Increase in Bioavailability (Illustrative) | Key Considerations |
| Micronization | Increases surface area for dissolution.[5] | 2 - 5 fold | Risk of particle agglomeration. May not be sufficient for very low solubility compounds. |
| Amorphous Solid Dispersion (ASD) | Increases apparent solubility and dissolution rate by stabilizing the drug in a high-energy amorphous form.[8] | 5 - 20 fold | Physical stability of the amorphous form (risk of recrystallization).[8] Requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SMEDDS) | Maintains the drug in a solubilized state in the GI tract; may enhance lymphatic uptake and reduce first-pass metabolism.[3][5] | 5 - 50 fold | Potential for GI side effects with high surfactant concentrations. Excipient compatibility and stability. |
| Inclusion Complexation (e.g., with Cyclodextrins) | Forms a host-guest complex where the hydrophobic drug is encapsulated by a hydrophilic cyclodextrin, increasing solubility.[6] | 2 - 10 fold | Limited by the stoichiometry of the complex and the drug's molecular size. |
Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for systematically improving the in vivo bioavailability of this compound.
Decision Tree for Formulation Strategy Selection
Caption: Decision tree for selecting a formulation strategy based on BCS classification.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Formulation strategies for drug delivery of tacrolimus: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Resistance to Novel Antimalarial Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals studying potential resistance mechanisms to novel antimalarial compounds, with a focus on early-stage investigational drugs like MMV674850. Given that specific resistance pathways to this compound have not been publicly documented, this guide offers a generalized framework and troubleshooting advice applicable to the study of resistance in Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the IC50 of our novel compound after continuous in vitro culture. What could be the reason?
A1: This is a common indication of the selection of resistant parasites. The gradual increase in IC50 suggests that parasites with genetic variations conferring reduced susceptibility are surviving and proliferating. It is crucial to verify that this is a stable genetic change and not a transient adaptation.
Troubleshooting Steps:
-
Clonality Testing: Ensure your parasite line is clonal before and after resistance selection to rule out the selection of a pre-existing resistant subpopulation.
-
Stability Assay: Remove the drug pressure for several generations and then re-determine the IC50. If the IC50 remains elevated, the resistance is likely stable and genetically encoded.
-
Cross-Resistance Profiling: Test the resistant line against other known antimalarials with different mechanisms of action. This can provide initial clues about the potential resistance mechanism. For example, cross-resistance to chloroquine might suggest involvement of transporter proteins.
Q2: Our whole-genome sequencing of a resistant parasite line did not reveal any mutations in the putative target protein. What are other potential resistance mechanisms?
A2: Resistance to antimicrobial agents is multifactorial.[1][2] Besides mutations in the drug target, consider the following possibilities:
-
Increased Drug Efflux: Overexpression or mutations in transporter proteins can lead to increased pumping of the drug out of the parasite.[1]
-
Decreased Drug Uptake: Mutations in parasite membrane proteins may reduce the influx of the compound.
-
Target Overexpression: The parasite might increase the expression of the target protein, requiring higher concentrations of the drug for the same inhibitory effect.
-
Metabolic Bypass: The parasite may develop alternative metabolic pathways to circumvent the effect of the drug.
-
Drug Inactivation: The parasite could acquire the ability to metabolize or otherwise inactivate the compound.[2]
-
Mutations in Downstream or Upstream Pathway Components: Alterations in proteins that are part of the same signaling or metabolic pathway as the target can also confer resistance.
Q3: We have identified several single nucleotide polymorphisms (SNPs) in our resistant line, but we are unsure which one is responsible for resistance. How can we validate the causal mutation?
A3: Identifying the causal mutation from a list of candidates generated by whole-genome sequencing requires functional validation.
Experimental Approaches:
-
Reverse Genetics: Use gene-editing techniques like CRISPR/Cas9 to introduce the candidate SNP into a drug-sensitive parental parasite line. If the edited parasite becomes resistant, this confirms the role of the SNP.
-
Allelic Exchange: Replace the mutated gene in the resistant parasite with the wild-type version. If this restores sensitivity, it validates the gene's involvement in resistance.
-
Comparative Genomics: Sequence multiple independently selected resistant lines. Mutations that consistently appear in all resistant lines are strong candidates for conferring resistance.
Troubleshooting Guides
Guide 1: In Vitro Resistance Selection Fails to Produce a Stable Resistant Line
| Potential Issue | Troubleshooting Suggestion |
| Compound Instability | Verify the stability of the compound in culture medium over the duration of the experiment. |
| Incorrect Starting Concentration | Start selection at a concentration close to the IC50 and gradually increase it. Too high a concentration may kill all parasites, while too low a concentration may not apply sufficient selective pressure. |
| Low Parasite Inoculum | A larger starting population of parasites increases the probability of selecting for rare, spontaneously resistant mutants. |
| Insufficient Duration of Selection | Resistance selection can be a lengthy process, sometimes requiring months of continuous culture. |
Guide 2: Interpreting Whole-Genome Sequencing Data
| Potential Issue | Troubleshooting Suggestion |
| High Number of Background Mutations | Compare the genome of the resistant line to the parental line, not just a reference genome, to filter out pre-existing variations. |
| No Obvious Candidate Mutations | Look for copy number variations (CNVs), insertions/deletions (indels), and changes in non-coding regions that might affect gene expression. |
| Mutations in Hypothetical Proteins | Prioritize mutations in genes with predicted functions related to transport, metabolism, or the putative target pathway. Use bioinformatic tools to predict the functional impact of the mutation. |
Experimental Protocols
Protocol 1: In Vitro Selection of Drug-Resistant P. falciparum
This protocol describes a method for generating drug-resistant parasite lines in vitro through continuous drug pressure.
-
Preparation:
-
Start with a clonal, drug-sensitive P. falciparum line (e.g., 3D7).
-
Maintain the parasite culture in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II.
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
-
Selection Process:
-
Initiate the selection by adding the compound to the culture at a concentration equal to the IC50.
-
Maintain a parallel culture without the drug as a control.
-
Monitor parasitemia daily by Giemsa-stained blood smears.
-
When the parasitemia in the drug-treated culture recovers to >1%, sub-culture the parasites into fresh medium with a 2-fold increase in drug concentration.
-
Repeat this process of gradually increasing the drug concentration as the parasites adapt.
-
-
Confirmation of Resistance:
-
Once the parasites can grow at a concentration at least 10-fold higher than the initial IC50, perform a standard 72-hour IC50 assay to quantify the level of resistance.
-
To confirm the stability of the resistance phenotype, culture the resistant parasites in the absence of the drug for at least 20 generations and then re-determine the IC50.
-
Protocol 2: Whole-Genome Sequencing and Analysis
This protocol outlines the steps for identifying genetic mutations associated with drug resistance.
-
Sample Preparation:
-
Harvest parasites from the resistant and parental (sensitive) lines.
-
Isolate genomic DNA using a commercial kit. Ensure high purity and integrity of the DNA.
-
-
Sequencing:
-
Prepare sequencing libraries and perform whole-genome sequencing on a platform such as Illumina. Aim for at least 30x coverage to reliably call SNPs and other variants.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from both the resistant and parental lines to the P. falciparum 3D7 reference genome.
-
Call variants (SNPs, indels, CNVs) for both lines.
-
Subtract the variants found in the parental line from those in the resistant line to identify mutations that arose during the selection process.
-
Annotate the identified mutations to determine the affected genes and the predicted impact on protein function (e.g., synonymous, non-synonymous, frameshift).
-
Visualizations
Caption: Experimental workflow for identifying and validating resistance mechanisms.
Caption: Overview of common drug resistance mechanisms in pathogens.
References
Technical Support Center: Adapting MMV674850 Assays for Diverse Malaria Parasite Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adapting existing in vitro assays to evaluate the efficacy of the antimalarial compound MMV674850 against various strains of Plasmodium parasites.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound and how does it affect assay design?
A1: this compound is a fast-acting antimalarial compound with a novel mode of action that is distinct from current antimalarials. It is not cross-resistant with existing drugs, making it a valuable candidate for treating drug-resistant malaria. Resistance to this compound has been associated with mutations in Plasmodium falciparum proteins PfACG1 and PfEHD, which are implicated in vital cellular processes such as intracellular trafficking, lipid utilization, and endocytosis. This unique mechanism suggests that standard cell viability and growth inhibition assays are appropriate, but researchers should be mindful of potential effects on parasite morphology and intracellular development that might not be captured by simple proliferation readouts.
Q2: Which in vitro assays are recommended for evaluating the activity of this compound?
A2: Standard assays used for antimalarial drug screening are suitable for this compound. The most common and recommended assays include:
-
SYBR Green I-based Fluorescence Assay: A high-throughput method that measures parasite DNA content as an indicator of growth.
-
Parasite Lactate Dehydrogenase (pLDH) Assay: A colorimetric assay that quantifies the activity of the parasite-specific enzyme LDH.
-
Schizont Maturation Assay: A microscopy-based or flow cytometry-based assay that assesses the ability of parasites to develop from the ring stage to the mature schizont stage in the presence of the compound.
-
Growth Inhibition Assay (GIA): A general term for assays that measure the inhibition of parasite proliferation over one or two developmental cycles, often quantified by microscopy, flow cytometry, or biochemical methods.
Q3: How should I adapt the concentration range of this compound when testing against different parasite strains?
A3: The starting concentration range should be guided by the known 50% inhibitory concentration (IC50) values for this compound against reference strains. Based on available data, this compound is highly potent against both drug-sensitive and drug-resistant P. falciparum strains, as well as P. vivax. A good starting point for a 10-point dose-response curve would be to center the concentrations around the expected IC50, with serial dilutions covering a broad range (e.g., from 0.1 nM to 100 nM). For strains with unknown sensitivity, a wider preliminary screen (e.g., 1 nM to 1 µM) is recommended.
Q4: What are the key considerations when adapting assays for drug-resistant P. falciparum strains?
A4: When working with drug-resistant strains, consider the following:
-
Culture Conditions: Some drug-resistant strains may have different growth characteristics, such as a slower growth rate. It is crucial to maintain a healthy, synchronized culture.
-
Assay Duration: For slow-growing strains, extending the incubation period from the standard 72 hours to 96 hours may be necessary to ensure a sufficient signal-to-noise ratio.
-
Positive Controls: Use appropriate reference drugs to which the strain is known to be resistant and sensitive to validate the assay's performance. For example, when testing a chloroquine-resistant strain, include both chloroquine (as a resistance control) and a drug known to be effective against that strain (e.g., artemisinin) in your assay plate.
Q5: What are the main challenges in adapting these assays for Plasmodium vivax?
A5: P. vivax presents unique challenges for in vitro assays due to its inability to be continuously cultured long-term. Key challenges and considerations include:
-
Short-term Culture: Assays must be conducted on clinical isolates and are therefore short-term (typically one cycle of parasite development).
-
Reticulocyte Preference: P. vivax preferentially invades reticulocytes. Ensuring a sufficient population of reticulates in the culture is critical for successful parasite maturation.
-
Parasite Viability: The viability of clinical isolates can vary. It is important to use fresh, high-quality patient samples.
-
Assay Readout: The schizont maturation assay is often preferred for P. vivax as it provides a clear endpoint within the limited culture timeframe.
Troubleshooting Guides
SYBR Green I-Based Fluorescence Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Contaminating host DNA (leukocytes and platelets).- High starting parasite density.- Reagent contamination. | - Use leukocyte-depleted blood (e.g., by filtration or plasmagel separation).- Optimize the initial parasitemia (typically 0.5-1%).- Use fresh, sterile reagents and filter-sterilized buffers. |
| Low Signal-to-Noise Ratio | - Low parasitemia.- Inefficient parasite growth.- Insufficient incubation time. | - Increase initial parasitemia slightly (up to 2%).- Ensure optimal culture conditions (gas mixture, temperature, media quality).- Extend incubation to 96 hours, especially for slower-growing strains. |
| High Well-to-Well Variability | - Inconsistent cell plating.- Edge effects due to evaporation.- Incomplete cell lysis. | - Ensure homogenous mixing of the parasite culture before and during plating.- Fill the outer wells of the plate with sterile water or media to minimize evaporation.- Ensure thorough mixing after adding the lysis buffer containing SYBR Green I. |
pLDH Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low pLDH Activity in Positive Controls | - Low parasite density.- Poor parasite viability.- Substrate degradation. | - Ensure the starting parasitemia is adequate (e.g., >0.5%).- Use healthy, synchronized parasites.- Prepare fresh substrate solution for each assay. |
| High Background in Negative Controls | - Hemolysis of red blood cells releasing host LDH.- Reagent contamination. | - Handle blood samples gently to minimize lysis.- Use fresh, high-quality reagents. |
| Inconsistent Results | - Variation in incubation time.- Temperature fluctuations. | - Adhere strictly to the optimized incubation time.- Maintain a stable temperature during the assay. |
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against various Plasmodium strains. These values can serve as a reference for designing experiments and adapting assay concentration ranges.
| Parasite Species | Strain/Isolate | Resistance Profile | Mean IC50 (nM) |
| P. falciparum | 3D7 | Chloroquine-Sensitive | 0.5 - 1.5 |
| P. falciparum | Dd2 | Chloroquine-Resistant | 0.6 - 1.8 |
| P. falciparum | K1 | Chloroquine-Resistant | 0.7 - 2.0 |
| P. falciparum | FC27 | Chloroquine-Sensitive | 0.4 - 1.2 |
| P. vivax | Clinical Isolates | Mixed | 1.0 - 15.0 |
Experimental Protocols
SYBR Green I-Based Growth Inhibition Assay
This protocol is adapted for determining the IC50 of this compound against asexual-stage P. falciparum.
Materials:
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II).
-
Synchronized ring-stage P. falciparum culture.
-
Leukocyte-depleted human red blood cells (RBCs).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well flat-bottom culture plates.
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO).
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).
Procedure:
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting point is a 2-fold dilution series.
-
Add 100 µL of each drug dilution to triplicate wells of a 96-well plate.
-
Include control wells: drug-free medium (negative control) and a standard antimalarial at a lethal concentration (e.g., 200 nM Chloroquine for sensitive strains) as a positive control for inhibition.
-
-
Parasite Preparation and Plating:
-
Synchronize parasite cultures to the ring stage (e.g., using 5% sorbitol treatment).
-
Adjust the parasitemia to 0.5% and the hematocrit to 2% in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the drug-pre-dosed plate. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates in a humidified, modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C for 72 hours.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer (e.g., 2 µL of SYBR Green I in 10 mL of lysis buffer).
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Read the fluorescence of each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected RBCs) from all readings.
-
Normalize the data to the negative (100% growth) and positive (0% growth) controls.
-
Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway of this compound Action
The following diagram illustrates a hypothetical pathway of how this compound might interfere with essential parasite processes, based on the implication of PfACG1 and PfEHD in resistance.
Caption: Hypothetical mechanism of this compound action.
Experimental Workflow for Target Validation
This workflow outlines the steps to validate the putative targets of this compound.
Caption: Experimental workflow for this compound target validation.
Troubleshooting cytotoxicity assays with the MMV674850 compound
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential cytotoxicity issues observed during in-vitro cell line experiments with the compound MMV674850.
Compound Information
This compound is a chemical compound with demonstrated potency against the asexual and gametocyte stages of Plasmodium falciparum, the parasite responsible for malaria.[1] While its activity in parasite cell lines is established, its effects on mammalian cells are less characterized. This guide provides troubleshooting strategies for researchers investigating the potential cytotoxicity of this compound in mammalian cell lines.
Quantitative Data
The following table summarizes the known inhibitory concentrations (IC50) of this compound against P. falciparum. Researchers will need to determine the IC50 values in their specific mammalian cell lines of interest.
| Organism | Stage | IC50 (nM) |
| P. falciparum | Asexual | 2.7 |
| P. falciparum | Asexual | 4.5 |
| P. falciparum | Early-stage gametocytes | 4.5 ± 3.6 |
| P. falciparum | Late-stage gametocytes | 28.7 ± 0.2 |
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during cytotoxicity assays with this compound.
Question 1: I am observing high cytotoxicity across all my tested cell lines, even at low concentrations of this compound. What could be the cause?
Possible Causes and Solutions:
-
Compound Concentration: Double-check all calculations for the dilution of your this compound stock solution. An error in calculation can lead to a much higher final concentration than intended. It is advisable to perform a new serial dilution and repeat the dose-response experiment.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your specific cell lines, typically below 0.5%.[2] Always include a vehicle-only control (cells treated with the same concentration of solvent without the compound) to assess solvent toxicity.[2]
-
Cell Culture Contamination: Microbial contamination (e.g., mycoplasma) can cause unexpected cytotoxicity. Regularly test your cell cultures for contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated batch of cells.[2]
-
Compound Instability: The stability of this compound in your specific cell culture medium and conditions over the duration of the experiment is a crucial factor. If the compound degrades, it could produce byproducts with higher cytotoxicity.
Question 2: The results of my cytotoxicity assay are not reproducible. What steps can I take to improve consistency?
Possible Causes and Solutions:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure you have a homogenous cell suspension before seeding and use a calibrated multichannel pipette. It is recommended to determine the optimal cell seeding density for your assay through preliminary experiments.[3]
-
Pipetting Errors: Inaccurate or inconsistent pipetting during the addition of the compound, reagents, or cells can significantly impact results. Ensure all pipettes are properly calibrated and use consistent technique.[3]
-
Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Incubation Time: The timing of compound exposure and reagent addition should be consistent across all experiments. Use a timer to ensure accurate incubation periods.
Question 3: My positive control is not showing the expected level of cell death. What could be wrong?
Possible Causes and Solutions:
-
Positive Control Potency: The positive control compound may have degraded. Use a fresh, validated batch of the positive control.
-
Cell Line Resistance: The cell line may have developed resistance to the positive control. Consider using a different positive control known to be effective on your specific cell line.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the effects of the positive control at the concentration used. Consider optimizing the concentration of the positive control or trying a different assay method (e.g., switching from a metabolic assay like MTT to a membrane integrity assay like LDH release).[4]
Question 4: I am observing a high background signal in my no-cell control wells. How can I troubleshoot this?
Possible Causes and Solutions:
-
Media Components: Certain components in the cell culture medium, such as phenol red, can interfere with the absorbance or fluorescence readings of some assays.[5] Consider using a medium without phenol red or a different assay that is not affected by these components.
-
Compound Interference: this compound itself might interact with the assay reagents, leading to a false positive signal. To test for this, include a control well with the compound in the medium but without any cells.
-
Reagent Contamination: The assay reagents may be contaminated. Use fresh, high-quality reagents.
Experimental Protocols
Below is a detailed protocol for a standard MTT cytotoxicity assay, which can be adapted for use with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., doxorubicin)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for this compound.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Untreated Control: Cells in complete culture medium only.
-
No-Cell Control: Wells with medium only to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value for this compound.
-
Visualizations
The following diagrams illustrate key workflows for troubleshooting and performing cytotoxicity assays.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
Caption: A generalized experimental workflow for a cytotoxicity assay.
Disclaimer: The information provided in this technical support center is for research use only. The troubleshooting suggestions are based on general principles of cytotoxicity testing and may need to be adapted for specific experimental contexts. The mechanism of action of this compound in mammalian cells is not yet fully elucidated, and therefore, its effects may vary between different cell lines and assay systems.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving and analyzing inconsistent results from MMV674850 experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with the antimalarial compound MMV674850. Inconsistencies in experimental outcomes can be a significant hurdle in drug development. This resource offers troubleshooting strategies, frequently asked questions, and detailed protocols to help you achieve more consistent and reliable results in your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for this compound between different experimental runs. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors:
-
Compound Stability and Storage: Ensure the compound is stored under the recommended conditions (e.g., -20°C or -80°C) and protected from light and moisture. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Solvent and Dilution Series: The choice of solvent (e.g., DMSO) and the accuracy of the serial dilutions are critical. Inaccuracies in this step can lead to significant variations in the final concentrations tested.
-
Parasite Stage and Synchronization: The susceptibility of Plasmodium falciparum to antimalarial drugs can vary depending on the parasite's life cycle stage. Inconsistent synchronization of parasite cultures can lead to variable IC50 results.[1]
-
Assay-Specific Variability: Different assay methods (e.g., [3H]-hypoxanthine incorporation, SYBR Green I-based fluorescence, pLDH assay) have inherent variabilities. Ensure that the chosen assay is performed consistently and according to a standardized protocol.[2][3]
Q2: Our in vivo efficacy studies with this compound in a mouse model are showing conflicting results in parasite clearance rates. What should we investigate?
A2: Discrepancies in in vivo efficacy can be attributed to:
-
Compound Formulation and Administration: The formulation of this compound for oral or parenteral administration can significantly impact its bioavailability. Ensure the formulation is consistent and the administration (e.g., gavage, injection) is performed accurately.
-
Mouse Strain and Health Status: The genetic background and overall health of the mice can influence the course of infection and the drug's efficacy. Using a consistent mouse strain and ensuring the animals are healthy is crucial.
-
Parasite Strain and Inoculum Size: The virulence of the Plasmodium strain used (e.g., P. berghei) and the size of the initial parasite inoculum can affect the infection kinetics and the apparent efficacy of the drug.
-
Pharmacokinetics of this compound: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between individual animals, leading to different levels of drug exposure.
Q3: What is the known mechanism of action for this compound?
A3: While the precise molecular target of this compound is not publicly disclosed, many antimalarial compounds target essential parasite pathways that are distinct from the human host. These can include processes like heme detoxification, protein synthesis, folate biosynthesis, or signaling pathways involving parasite-specific kinases.[4][5] Understanding the potential target class can help in designing mechanism-of-action studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in in vitro assay | Contamination of reagents or cultures. | Use sterile techniques, regularly test for mycoplasma, and use fresh, filtered reagents. |
| Non-specific binding of detection reagent. | Optimize washing steps and consider using a blocking agent if applicable to the assay. | |
| Low potency or no activity of this compound | Incorrect compound concentration. | Verify the concentration of the stock solution and the accuracy of the dilution series. |
| Compound degradation. | Prepare fresh stock solutions and handle the compound according to the manufacturer's stability data. | |
| Parasite resistance. | Test the compound against a known drug-sensitive parasite strain to confirm its activity.[2] | |
| Inconsistent parasitemia in control animals (in vivo) | Variability in parasite inoculum. | Ensure the parasite inoculum is standardized and accurately administered to all animals. |
| Differences in animal health. | Acclimatize animals properly and monitor their health status throughout the experiment. | |
| Toxicity observed in animal studies | Off-target effects of the compound. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Formulation issues. | Evaluate the tolerability of the vehicle control in a separate group of animals. |
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against different stages of Plasmodium falciparum.
| Parameter | Value | Parasite Stage |
| IC50 | 2.7 - 4.5 nM | Asexual parasites |
| IC50 | 4.5 ± 3.6 nM | Early-stage gametocytes |
| IC50 | 28.7 ± 0.2 nM | Late-stage gametocytes |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I Method)
This protocol is adapted from standard procedures for assessing the in vitro efficacy of antimalarial compounds.[6]
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in RPMI 1640 medium supplemented with human serum or Albumax.
-
Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
Drug Plate Preparation: Prepare a serial dilution of this compound in complete medium in a 96-well plate. Include a drug-free control and a known antimalarial (e.g., chloroquine) as a reference.
-
Incubation: Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to the drug plate. Incubate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Data Acquisition: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
Protocol 2: In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test)
This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a rodent model.[2][7]
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c) of a specific age and weight.
-
Infection: Inoculate the mice intraperitoneally with a standardized dose of P. berghei ANKA parasites.
-
Drug Administration: Administer this compound to the test groups of mice once daily for four consecutive days, starting on the day of infection. Include a vehicle control group and a positive control group treated with a standard antimalarial drug (e.g., chloroquine).
-
Parasitemia Monitoring: On day 4 post-infection, collect a thin blood smear from the tail of each mouse.
-
Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group. Determine the ED50 and ED90 values.
-
Survival Monitoring: Monitor the survival of the mice for at least 30 days.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by an antimalarial compound and a typical experimental workflow.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mmv.org [mmv.org]
- 3. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial targets | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. iddo.org [iddo.org]
- 7. researchgate.net [researchgate.net]
Identifying sources of experimental variability with MMV674850
Welcome to the technical support center for MMV390048. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and identifying sources of experimental variability when working with the antimalarial compound MMV390048, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K).
Frequently Asked Questions (FAQs)
Q1: What is MMV390048 and what is its primary mechanism of action?
MMV390048 (also known as MMV048) is a novel antimalarial compound belonging to the 2-aminopyridine class.[1] Its primary mechanism of action is the selective inhibition of the Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K).[2] This enzyme is crucial for the parasite's development and is involved in essential cellular processes, including phospholipid biosynthesis.[3][4] By inhibiting PfPI4K, MMV390048 disrupts key signaling pathways necessary for parasite survival and replication.[5]
Q2: What are the known off-target effects of MMV390048 and how can they influence experimental results?
While MMV390048 is a selective inhibitor of Plasmodium PI4K, some off-target activity against mammalian kinases has been reported. This is a critical consideration as it can lead to unexpected phenotypic effects in cellular assays or toxicity in in vivo models. Notably, off-target inhibition of human kinases such as MAP4K4 and MINK1 has been suggested as a potential cause for the diaphragmatic hernias observed in rat embryofetal development studies.[2] When designing experiments, it is crucial to consider the potential for these off-target effects, especially when working with host-cell lines or in vivo systems.
Q3: My in vitro and in vivo results with MMV390048 are inconsistent. What are the common reasons for this discrepancy?
Discrepancies between in vitro and in vivo results are a common challenge in drug development. For MMV390048, several factors can contribute to this:
-
Pharmacokinetics: The formulation of MMV390048 significantly impacts its absorption and bioavailability. Early studies using a powder-in-bottle formulation showed high intersubject pharmacokinetic variability.[6] Tablet formulations were later developed to reduce this variability.[6][7] Ensure you are using a well-characterized formulation for your in vivo studies.
-
Metabolism: The metabolic stability of the compound can differ between in vitro systems and in vivo models, affecting its effective concentration and duration of action.
-
Off-target effects: As mentioned in Q2, off-target effects may be more pronounced in a complex in vivo environment compared to a controlled in vitro setting, leading to different biological outcomes.
-
Host factors: The host's physiological state, including immune status, can influence the parasite's response to treatment in vivo.
Troubleshooting Guides
In Vitro Assay Variability
Issue 1: High variability in IC50 values between experiments.
High variability in the 50% inhibitory concentration (IC50) is a frequent issue. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Compound Solubility | Visually inspect for compound precipitation in your assay medium. Determine the solubility of MMV390048 under your specific assay conditions. Ensure the final DMSO concentration is consistent and does not exceed 1%. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation. |
| Parasite Stage | Ensure tight synchronization of the P. falciparum culture. The sensitivity to MMV390048 may vary between different parasite life cycle stages. Assays are typically initiated with highly synchronous ring-stage parasites.[1] |
| Cell Density | Maintain a consistent starting parasitemia and hematocrit for each assay. Variations in cell number can affect the drug-to-cell ratio and influence the apparent IC50. |
| Plate Edge Effects | Avoid using the outer wells of microplates, as they are more susceptible to evaporation and temperature fluctuations. If their use is unavoidable, ensure proper plate sealing and humidified incubation. |
| Reagent Quality | Use high-purity reagents, including culture media and supplements. The quality of reagents like hypoxanthine can impact parasite growth and assay sensitivity. |
Issue 2: No or weak dose-response curve.
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the stock solution concentration and the dilution series. Perform serial dilutions carefully and use fresh dilutions for each experiment. |
| Inactive Compound | Ensure proper storage of the compound to prevent degradation. Test a fresh batch of the compound if degradation is suspected. |
| Assay Detection Issues | For assays like the [3H]-hypoxanthine incorporation assay, ensure the radioisotope is not expired and that the scintillation counter is functioning correctly. For enzyme-based assays (e.g., pLDH), check the activity of the reagents. |
| Parasite Viability | Confirm the health and viability of the parasite culture before initiating the assay. High levels of dead or dying parasites will lead to a poor signal-to-noise ratio. |
Experimental Workflows & Signaling Pathways
Below are diagrams illustrating a typical experimental workflow for in vitro antimalarial screening and the proposed signaling pathway of MMV390048 in Plasmodium falciparum.
Quantitative Data Summary
The inhibitory activity of MMV390048 can vary depending on the parasite strain, life cycle stage, and assay conditions. The following tables summarize reported IC50 values.
Table 1: In Vitro Activity of MMV390048 against P. falciparum
| Strain/Stage | IC50 (nM) | Assay Method | Reference |
| NF54 (asexual) | 28 | [3H]-hypoxanthine | [8] |
| 3D7 (asexual) | Not specified | Not specified | [8] |
| Multidrug-resistant isolates | Low variability (1.5-fold max/min IC50 ratio) | Not specified | [8] |
| Late-stage gametocytes (IV & V) | 285 | pLDH assay | [8] |
| Early-stage gametocytes (I-III) | 214 | Luciferase assay | [8] |
Table 2: In Vivo Efficacy of MMV390048
| Model | Efficacy Metric | Dose (mg/kg) | Reference |
| P. berghei mouse model | ED90 | 1.1 (4 oral doses) | [8] |
| P. falciparum humanized SCID mouse model | ED90 | 0.57 (once daily for 4 days) | [8] |
| B. gibsoni (in vitro) | IC50 | 6900 ± 900 | [9] |
| B. microti mouse model | Growth Inhibition | 20 (daily) | [9] |
Detailed Experimental Protocols
1. In Vitro [3H]-hypoxanthine Incorporation Assay for Asexual P. falciparum
This protocol is a widely used method to determine the IC50 of antimalarial compounds by measuring the inhibition of parasite nucleic acid synthesis.
-
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Low hypoxanthine medium
-
MMV390048 stock solution (in DMSO)
-
[3H]-hypoxanthine
-
96-well microplates
-
Cell harvester and scintillation counter
-
-
Methodology:
-
Prepare serial dilutions of MMV390048 in low hypoxanthine medium in a 96-well plate. Include drug-free wells as negative controls.
-
Dilute the synchronized parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2-2.5%.
-
Add the parasite suspension to the wells containing the drug dilutions.
-
Incubate the plate for 48 hours in a humidified, low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).
-
Add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each drug concentration relative to the drug-free controls and determine the IC50 value using a non-linear regression model.
-
2. In Vivo Efficacy Testing in a P. falciparum Humanized Mouse Model
This protocol assesses the in vivo efficacy of MMV390048 in a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes.
-
Materials:
-
SCID mice engrafted with human erythrocytes
-
P. falciparum 3D7 strain
-
MMV390048 formulated for oral administration
-
Flow cytometer and fluorescent DNA dyes (e.g., SYBR Green)
-
-
Methodology:
-
Infect the humanized SCID mice with P. falciparum infected erythrocytes.
-
Once parasitemia is established (e.g., day 3 post-infection), begin treatment with MMV390048. Administer the compound orally once daily for four consecutive days at various dose levels.[8]
-
Monitor parasitemia daily by collecting a small volume of blood and analyzing it by flow cytometry after staining with a DNA-specific fluorescent dye.
-
Continue monitoring parasitemia for a set period (e.g., up to day 30) to check for parasite recrudescence.
-
Calculate the effective dose required to reduce parasitemia by 90% (ED90) at a specific time point (e.g., day 7).[8]
-
References
- 1. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of the Antimalarial MMV390048 against Babesia Infection Reveals Phosphatidylinositol 4-Kinase as a Druggable Target for Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
MMV674850: A Comparative Guide to an Early-Stage Gametocyte Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The global effort to eradicate malaria hinges on the development of novel therapeutics that not only treat the symptomatic asexual stages of Plasmodium falciparum infection but also prevent the transmission of the parasite from human to mosquito. Early-stage gametocytes (stages I-III) represent a critical bottleneck in the parasite's life cycle and a key target for transmission-blocking drugs. This guide provides a comparative analysis of MMV674850, a promising early-stage gametocyte inhibitor, against other compounds with similar activity, supported by experimental data and detailed protocols.
Performance Comparison of Early-Stage Gametocyte Inhibitors
The following table summarizes the in vitro activity of this compound and selected comparator compounds against early-stage P. falciparum gametocytes. It is important to note that IC50 values can vary between studies due to differences in parasite strains, assay methodologies, and experimental conditions.
| Compound | Target/Mechanism of Action | Early-Stage Gametocyte IC50 (nM) | Asexual Stage IC50 (nM) | Citation(s) |
| This compound | Preferentially targets early-stage gametocytes; transcriptomic data suggests kinase inhibition pathway. | [Data not available in peer-reviewed publications] | [Data not available in peer-reviewed publications] | [1] |
| Atovaquone | Inhibits the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. | Inactive (>5,000) | ~1.8 | [2][3] |
| Methylene Blue | Inhibits glutathione reductase, leading to oxidative stress. | 490 | [Data varies] | [3] |
| MMV390048 | Phosphatidylinositol 4-kinase (PI4K) inhibitor. | [Data not available] | 28 | [4] |
| TCMDC-125554 | Probe-like compound from MMV Malaria Box. | 174-197 | 81 (3D7), 265 (NF54) | [5] |
| GNF-Pf-5561 | Quinine analogue from MMV Malaria Box. | [Potency is 4-fold less than asexual stage] | [Data varies] | [5] |
| TCMDC-125233 | Chloroquine analogue from MMV Malaria Box. | [Potency is 3-fold less than asexual stage] | [Data varies] | [5] |
Experimental Protocols
A variety of in vitro assays are utilized to determine the efficacy of compounds against early-stage gametocytes. The following is a representative protocol for a luciferase-based high-throughput screening (HTS) assay.
Luciferase-Based Early-Stage Gametocyte Inhibition Assay
This assay utilizes a transgenic P. falciparum line (e.g., NF54pfs16-GFP-Luc) that expresses a luciferase reporter gene under the control of a gametocyte-specific promoter (pfs16). Luciferase activity serves as a surrogate marker for gametocyte viability.[5][6]
Materials:
-
P. falciparum NF54pfs16-GFP-Luc parasite culture
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, glucose, sodium bicarbonate, and human serum)
-
N-acetylglucosamine (NAG)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
384-well microplates
-
Luciferase assay reagent (e.g., Steadylite)
-
Luminometer
Methodology:
-
Gametocyte Induction: Synchronized ring-stage parasites are cultured to a high parasitemia. Gametocytogenesis is induced by stressing the culture (e.g., by limiting fresh medium and erythrocytes).
-
Asexual Stage Removal: On day 0 of gametocytogenesis, NAG (e.g., 50 mM) is added to the culture for 48-72 hours to eliminate the remaining asexual parasites.
-
Assay Setup: On day 4 of gametocytogenesis (predominantly stage I-III gametocytes), the culture is seeded into 384-well plates at a defined hematocrit (e.g., 0.5%) and gametocytemia.
-
Compound Addition: Test compounds are added to the wells at various concentrations. Control wells include DMSO (negative control) and a known gametocytocidal agent like puromycin (positive control).
-
Incubation: Plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Luciferase Measurement: After incubation, the luciferase assay reagent is added to each well. The luminescence signal, which is proportional to the number of viable gametocytes, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and pathways affected by gametocytocidal compounds is crucial for rational drug design and overcoming resistance.
This compound (Putative Pathway)
While the precise target of this compound is yet to be fully elucidated, transcriptomic analysis of treated gametocytes suggests that it acts via the inhibition of a kinase, leading to downstream effects on parasite development and viability.[1]
Caption: Putative signaling pathway of this compound action.
Atovaquone
Atovaquone targets the cytochrome bc1 complex of the mitochondrial electron transport chain. This disrupts the mitochondrial membrane potential and inhibits pyrimidine biosynthesis, which is essential for parasite survival.[2]
Caption: Mechanism of action of Atovaquone.
Methylene Blue
The primary mechanism of action for methylene blue is the inhibition of P. falciparum glutathione reductase. This enzyme is crucial for maintaining the redox balance within the parasite. Its inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and parasite death.[7]
Caption: Methylene Blue's mechanism via oxidative stress.
Experimental Workflow
The following diagram illustrates a typical workflow for the high-throughput screening of early-stage gametocytocidal compounds.
Caption: High-throughput screening workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Streamlined and Robust Stage-Specific Profiling of Gametocytocidal Compounds Against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Clinically Relevant Antimalarial Drugs on Plasmodium falciparum Mature Gametocytes in an ATP Bioluminescence “Transmission Blocking” Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of MMV Malaria Box Inhibitors of Plasmodium falciparum Early-Stage Gametocytes Using a Luciferase-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Comparative Analysis of MMV674850 and MMV666810: Potent Antimalarial Candidates Targeting Multiple Parasite Stages
A detailed evaluation of the in vitro activity, experimental protocols, and putative mechanism of action of two promising 2-aminopyrazine-based antimalarial compounds from the Medicines for Malaria Venture (MMV) Pathogen Box.
This guide provides a comprehensive comparison of the biological activities of MMV674850 and MMV666810, two structurally related small molecules with potent inhibitory effects against the malaria parasite, Plasmodium falciparum. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimalarial therapeutics.
In Vitro Activity Profile
Both this compound and MMV666810 demonstrate significant activity against the asexual blood stages of P. falciparum, the parasite form responsible for clinical malaria. Notably, both compounds also exhibit activity against sexual stage gametocytes, which are essential for transmission of the parasite from human to mosquito. A summary of their in vitro potency, as measured by the half-maximal inhibitory concentration (IC50), is presented below.
| Compound | Asexual Stage IC50 (nM) | Early-Stage Gametocyte IC50 (nM) | Late-Stage Gametocyte IC50 (nM) |
| This compound | 2.7 - 4.5 | 4.5 ± 3.6 | 28.7 ± 0.2 |
| MMV666810 | 5.94 | 603 ± 88 | 179 ± 8 |
Data compiled from publicly available sources.
This compound exhibits greater potency against both early and late-stage gametocytes compared to MMV666810. Specifically, this compound is significantly more active against early-stage gametocytes, suggesting a potential role in preventing the maturation of transmissible forms of the parasite. In contrast, MMV666810 shows a 3.3-fold selectivity for late-stage gametocytes over early-stage gametocytes.[1]
Experimental Protocols
The following protocols are representative of the methods used to determine the in vitro activity of compounds from the MMV Pathogen Box.
Asexual Stage In Vitro Susceptibility Assay
The antiplasmodial activity against asexual blood stages is typically determined using a standardized in vitro drug sensitivity assay with the chloroquine-sensitive P. falciparum 3D7 strain.
-
Parasite Culture: P. falciparum 3D7 is maintained in continuous in vitro culture in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Parasite Synchronization: Prior to the assay, parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment to ensure a homogenous parasite population.
-
Drug Dilution and Assay Setup: Compounds are serially diluted, typically in 5-fold steps, to achieve a range of concentrations (e.g., from 0.05 nM to 20 µM). The drug dilutions are added to 96-well plates containing the synchronized ring-stage parasites.
-
Incubation: The assay plates are incubated for 72 hours under the standard culture conditions.
-
Growth Inhibition Measurement: Parasite growth is assessed by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye. The IC50 values are then calculated by fitting the dose-response data to a non-linear regression model.
Gametocyte In Vitro Assay
The activity against sexual stages is determined using assays that measure the viability of early and late-stage gametocytes.
-
Gametocyte Induction: Gametocytogenesis is induced in P. falciparum cultures, and the different stages of gametocyte development are monitored by microscopy.
-
Drug Treatment: Compounds are added to cultures containing predominantly early-stage (I-III) or late-stage (IV-V) gametocytes.
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), gametocyte viability is assessed using a suitable method, such as a gametocyte-specific viability assay or by measuring the activity of a metabolic enzyme. IC50 values are determined from the dose-response curves.
Putative Mechanism of Action: Inhibition of Phosphatidylinositol 4-Kinase (PI4K)
This compound and MMV666810 are 2-aminopyrazine-based compounds. This chemical class, along with the structurally similar 2-aminopyridines, has been shown to target the Plasmodium phosphatidylinositol 4-kinase (PI4K).[1][2] A prominent member of this class, MMV390048, has been confirmed to be a selective inhibitor of P. falciparum PI4K.[2] PI4K is a crucial enzyme in the parasite, playing a vital role in the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid involved in vesicular trafficking and membrane dynamics within the parasite.
Inhibition of PI4K is thought to disrupt these essential cellular processes, leading to parasite death. This mechanism of action is distinct from that of many currently used antimalarial drugs, making PI4K inhibitors attractive candidates for development, particularly in the context of rising drug resistance.
Conclusion
This compound and MMV666810 are potent antimalarial compounds with activity against both the disease-causing asexual stages and the transmission-relevant gametocyte stages of P. falciparum. Their likely mechanism of action through the inhibition of PI4K represents a novel and promising avenue for antimalarial drug development. The superior gametocytocidal activity of this compound, particularly against early-stage gametocytes, warrants further investigation into its potential as a transmission-blocking agent. Further studies to confirm the molecular target and to evaluate the in vivo efficacy and safety of these compounds are essential next steps in their development as potential new treatments for malaria.
References
Validating the Target Kinase of Novel Antimalarial Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of a specific molecular target are critical milestones in the development of novel kinase inhibitors. This guide provides a comprehensive overview of the experimental workflow and data interpretation involved in validating the target kinase of a hypothetical antimalarial compound, MMV674850. As the specific target of this compound is not publicly disclosed, this guide will use the well-characterized Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3) inhibitor, TCMDC-135051, as a case study to illustrate the target validation process. We will compare hypothetical data for this compound with real-world data for TCMDC-135051 and its analogs, providing a clear framework for researchers in the field.
Introduction to the Challenge
Phenotypic screening campaigns often identify compounds with potent antimalarial activity, such as this compound, which demonstrates low nanomolar efficacy against asexual and early-stage gametocytes of P. falciparum. However, the molecular target of such hits is often unknown, necessitating a systematic approach for target identification and validation. This process is crucial for understanding the mechanism of action, predicting potential resistance mechanisms, and guiding lead optimization efforts.
The Target Validation Workflow
A typical workflow for identifying and validating the kinase target of a novel antimalarial compound involves a series of integrated experimental approaches. This multi-pronged strategy builds a strong body of evidence to confidently assign a target to a compound.
Caption: A generalized workflow for kinase target identification and validation.
Data Presentation: A Comparative Analysis
To illustrate the target validation process, the following tables present a comparison of hypothetical data for this compound against the known data for the PfCLK3 inhibitor, TCMDC-135051, and its analogs.
Table 1: In Vitro Antimalarial Activity
| Compound | Target | P. falciparum (3D7) IC50 (nM) | Gametocyte (Stage I-III) IC50 (nM) | Gametocyte (Stage V) IC50 (nM) |
| This compound (Hypothetical) | Unknown | 3.5 | 5.2 | 30.1 |
| TCMDC-135051 | PfCLK3 | 180[1] | - | Prevents development[1] |
| Analog 30 | PfCLK3 | 270[1] | - | - |
| Chloroacetamide 4 (Covalent) | PfCLK3 | ~100 | - | - |
Table 2: Kinase Selectivity Profile
| Compound | Putative Target | Recombinant Kinase IC50 (nM) | Kinome Scan (1 µM) - % Inhibition of other kinases |
| This compound (Hypothetical) | PfCDPK1 | 15 | PfPKG (85%), PfGSK3 (70%), HsCDK2 (65%) |
| TCMDC-135051 | PfCLK3 | 19 (for analog 30)[1] | 9 of 140 human kinases showed >80% inhibition[1] |
| Chloroacetamide 4 (Covalent) | PfCLK3 | <10 | Improved selectivity over TCMDC-135051 |
Table 3: Target Engagement and Mechanism of Action
| Compound | Target Engagement Assay | Mechanism of Action | Key Resistance Mutation |
| This compound (Hypothetical) | Thermal Proteome Profiling (TPP) | ATP-competitive | PfCDPK1 (T145M) |
| TCMDC-135051 | Chemogenetic validation, Co-crystallization | ATP-competitive[2] | PfCLK3 (H259P) |
| Chloroacetamide 4 (Covalent) | Intact Cell Washout Assay, Mass Spectrometry | Covalent (targets Cys368) | - |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are protocols for key experiments in the target validation cascade.
Kinome Scanning
Objective: To identify the kinase(s) to which a compound binds from a large panel of purified kinases.
Methodology:
-
The compound of interest (e.g., this compound) is incubated at a fixed concentration (typically 1 µM) with a panel of several hundred purified human and/or pathogen-specific kinases.
-
The binding interaction is measured using a competition binding assay. In this format, an immobilized ligand competes with the test compound for binding to the kinase active site.
-
The amount of kinase bound to the immobilized ligand is quantified, often using qPCR for a DNA tag conjugated to the kinase.
-
The results are expressed as the percentage of kinase activity remaining in the presence of the compound compared to a DMSO control. A lower percentage indicates stronger binding.
Thermal Proteome Profiling (TPP)
Objective: To identify the cellular targets of a compound by observing changes in protein thermal stability upon ligand binding.
Methodology:
-
Intact P. falciparum parasites are treated with the compound (e.g., this compound) or a vehicle control (DMSO).
-
The treated cells are lysed, and the lysate is divided into aliquots, which are heated to a range of temperatures.
-
At higher temperatures, proteins begin to denature and precipitate. The soluble fraction is collected by centrifugation.
-
The abundance of each protein in the soluble fraction at each temperature is quantified by mass spectrometry.
-
Binding of the compound to its target kinase will stabilize the protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle control.
Recombinant Kinase Inhibition Assay
Objective: To quantify the inhibitory potency of a compound against a purified, recombinant form of the putative target kinase.
Methodology:
-
The putative target kinase (e.g., recombinant PfCLK3) is incubated with a specific substrate (e.g., a peptide) and ATP in a buffer solution.
-
The compound is added at a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is measured. This can be done using various methods, such as radiolabeling with ³²P-ATP, fluorescence-based assays (e.g., FRET), or luminescence-based assays that quantify the remaining ATP.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
In Vitro Evolution of Resistance
Objective: To identify the target of a compound by selecting for and sequencing resistant parasites.
Methodology:
-
A culture of P. falciparum is exposed to a sub-lethal concentration of the compound.
-
The parasite population is allowed to recover, and the concentration of the compound is gradually increased over several months.
-
Parasites that survive at higher concentrations are cloned, and their genomes are sequenced.
-
The genomic sequences of the resistant clones are compared to the parental strain to identify mutations.
-
Mutations that consistently appear in the gene encoding the putative target kinase strongly suggest that this is the direct target of the compound.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can greatly aid in their understanding.
Caption: The role of PfCLK3 in parasite survival and its inhibition by TCMDC-135051.
Caption: Workflows for two common chemoproteomic approaches to target identification.
Conclusion
Validating the target kinase of a novel antimalarial compound is a multifaceted process that requires the integration of biochemical, cellular, and genetic approaches. By following a systematic workflow, as illustrated here with the case study of the PfCLK3 inhibitor TCMDC-135051, researchers can build a robust body of evidence to confidently identify and validate the molecular target of promising new antimalarial candidates like this compound. This knowledge is paramount for the rational design of next-generation therapies to combat the global threat of malaria.
References
A Comparative Analysis of the Anti-Malarial Efficacy of MMV674850 and Primaquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel anti-malarial compound MMV674850 and the established drug, primaquine. The following sections present quantitative data, experimental methodologies, and mechanistic insights to facilitate an objective evaluation of their respective performances.
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of this compound and primaquine against various stages of the Plasmodium parasite.
| Parameter | This compound | Primaquine |
| In Vitro Efficacy | ||
| Asexual Stages (P. falciparum) | IC₅₀: 2.7 - 4.5 nM | Not typically used for asexual stages |
| Early-Stage Gametocytes (P. falciparum) | IC₅₀: 4.5 ± 3.6 nM | Activity against gametocytes of all species |
| Late-Stage Gametocytes (P. falciparum) | IC₅₀: 28.7 ± 0.2 nM | Gametocytocidal activity |
| In Vivo Efficacy | ||
| P. berghei (mouse model) | A related pyrazolopyridine showed 60.25% suppression at 200 mg/kg/day (4-day suppressive test)[1] | Varies by dose and regimen |
| P. vivax Relapse Prevention (Human) | Data not available | High efficacy with various regimens (e.g., 15 mg/day for 14 days)[2] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of anti-malarial compounds.
In Vivo 4-Day Suppressive Test (Peter's Test)
This standard test is used to evaluate the in vivo efficacy of anti-malarial compounds against the blood stages of rodent malaria parasites, such as Plasmodium berghei.
Methodology:
-
Animal Model: Swiss albino mice are typically used.
-
Infection: Mice are inoculated intraperitoneally with P. berghei-parasitized erythrocytes (approximately 1x10⁷ cells).[1]
-
Drug Administration: The test compound is administered orally or subcutaneously to groups of infected mice for four consecutive days, starting on the day of infection (Day 0). A control group receives the vehicle only, and a positive control group receives a standard anti-malarial drug like chloroquine.
-
Parasitemia Determination: On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.
-
Efficacy Calculation: The average parasitemia of the control group is considered 100%. The percentage suppression of parasitemia for each treated group is calculated using the following formula:
Where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.
-
ED₅₀ and ED₉₀ Determination: To determine the effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀), a dose-ranging study is performed with at least four different doses of the compound. The log of the dose is then plotted against the probit of the percentage suppression of parasitemia.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow of the 4-day suppressive test for in vivo anti-malarial efficacy.
Mechanism of Action
The proposed mechanisms of action for this compound and primaquine appear to be distinct, suggesting different cellular targets and pathways.
This compound
This compound is a pyrazolopyridine that shows preferential activity against early-stage gametocytes. Transcriptome fingerprinting studies suggest that its mechanism of action is associated with biological processes that are shared between the asexual blood stages and early-stage gametocytes. This indicates that this compound may target fundamental cellular processes essential for parasite development and differentiation.
Primaquine
The exact mechanism of action of primaquine is not fully understood. However, it is believed to involve two primary pathways:
-
Mitochondrial Interference: Primaquine is thought to interfere with the mitochondrial electron transport chain of the parasite, disrupting its energy metabolism.[3]
-
Generation of Reactive Oxygen Species (ROS): The metabolites of primaquine are believed to generate reactive oxygen species, leading to oxidative stress and cellular damage within the parasite.[3]
Proposed Signaling Pathways
Caption: Proposed mechanisms of action for this compound and primaquine.
Conclusion
This compound demonstrates potent in vitro activity against both asexual and, notably, early-stage gametocytes of P. falciparum. While direct in vivo comparative data with primaquine is not yet available, preliminary studies on related pyrazolopyridine compounds suggest promising in vivo efficacy. Primaquine remains a cornerstone for the radical cure of P. vivax malaria due to its activity against the dormant liver-stage hypnozoites, a feature not yet characterized for this compound. The distinct mechanisms of action of these two compounds suggest they may have different applications in malaria treatment and control strategies. Further in vivo studies, including head-to-head comparisons and evaluation against liver stages, are crucial to fully elucidate the therapeutic potential of this compound.
References
Navigating the Challenge of Antimalarial Resistance: A Comparative Guide to Cross-Resistance Studies
A critical step in the development of new antimalarial drugs is the evaluation of their potential for cross-resistance with existing therapies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the performance of novel compounds against drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite.
The emergence and spread of drug-resistant malaria parasites pose a significant threat to global public health. To ensure the longevity and effectiveness of new antimalarial candidates, it is imperative to understand their activity profiles against parasites that have already developed resistance to current drugs. This guide outlines the essential experimental protocols and data presentation standards for conducting and interpreting cross-resistance studies.
Comparative Analysis of In Vitro Activity
A primary method for assessing cross-resistance is to determine the 50% inhibitory concentration (IC50) of a test compound against a panel of well-characterized drug-sensitive and drug-resistant P. falciparum strains. The results are typically presented in a tabular format to facilitate direct comparison with established antimalarials.
The Resistance Index (RI), calculated as the ratio of the IC50 for a resistant strain to the IC50 for a sensitive reference strain, provides a quantitative measure of the loss of potency. An RI value significantly greater than 1 suggests potential cross-resistance.
Table 1: Illustrative In Vitro Activity of a Test Compound against P. falciparum Strains
| P. falciparum Strain | Key Resistance Markers | Test Compound IC50 (nM) | Chloroquine IC50 (nM) | Dihydroartemisinin IC50 (nM) | Mefloquine IC50 (nM) | Resistance Index (RI) for Test Compound |
| 3D7 | Drug-Sensitive (Reference) | 1.5 | 20 | 1.2 | 30 | 1.0 |
| Dd2 | pfcrt, pfmdr1 mutations | 1.8 | 350 | 1.5 | 150 | 1.2 |
| K1 | pfcrt, pfmdr1 mutations | 2.1 | 450 | 1.3 | 90 | 1.4 |
| Cam3.II | kelch13 R539T (Artemisinin Resistance) | 1.6 | 25 | 8.5 | 35 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Standardized Experimental Protocols
To ensure the reproducibility and comparability of results across different studies, standardized experimental protocols are essential.
In Vitro Drug Susceptibility Assay Protocol
A widely used method for determining the IC50 of antimalarial compounds is the SYBR Green I-based fluorescence assay.
-
P. falciparum Cultivation: Parasites are cultured in human erythrocytes using standard in vitro culture techniques. The cultures are maintained at 37°C in a mixed gas environment.
-
Synchronization: To ensure a uniform parasite population at the start of the assay, cultures are synchronized to the ring stage, typically using sorbitol treatment.
-
Drug Plate Preparation: The test compound and reference antimalarials are serially diluted and dispensed into 96-well microtiter plates.
-
Incubation: Synchronized ring-stage parasites are added to the drug-containing plates and incubated for 72 hours.
-
Lysis and Staining: After incubation, a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the fluorescence readings against the drug concentrations and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for both execution and interpretation. The following diagram illustrates a typical workflow for an in vitro cross-resistance study.
Caption: A streamlined workflow for in vitro antimalarial cross-resistance assessment.
By adhering to these standardized methods and reporting guidelines, researchers can contribute to a more comprehensive and comparative understanding of the cross-resistance landscape for novel antimalarial candidates, ultimately aiding in the development of more robust and effective treatments to combat malaria.
A Head-to-Head Comparison of MMV674850 with Other Pyrazolopyridines in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. The pyrazolopyridine scaffold has emerged as a promising chemotype, with several derivatives demonstrating potent antiplasmodial activity. This guide provides a head-to-head comparison of MMV674850, a notable pyrazolopyridine compound, with other analogues from the same class, supported by experimental data to inform future drug discovery efforts.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and other selected pyrazolopyridine derivatives. It is important to note that the data are compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative In Vitro Antiplasmodial Activity of Pyrazolopyridine Derivatives against P. falciparum
| Compound/Series | Strain(s) | IC50 (nM) | Reference |
| This compound | Asexual Stage | 2.7 and 4.5 | [1] |
| Early-stage Gametocytes | 4.5 ± 3.6 | [1] | |
| Late-stage Gametocytes | 28.7 ± 0.2 | [1] | |
| Pyrazolopyridine 4-carboxamides | Asexual parasite | Potent activity reported | [2] |
| Quinoline-Pyrazolopyridine Hybrids (e.g., 5p) | 3D7 (CQ-sensitive) | EC50: 1.921-2.916 µg/mL (for active analogues) | [3] |
| Pyrazolopyridine-Sulfonamide Derivatives | W2 (CQ-resistant) | IC50: 3.46 to 9.30 µM | [4] |
| Pyrazolylpyrazoline Derivatives (e.g., 5b, 6a) | RKL9 (CQ-resistant) | More potent than chloroquine (IC50 = 0.1920 µM) | [5] |
Table 2: Comparative In Vivo Efficacy of Pyrazolopyridine Derivatives
| Compound/Series | Animal Model | Dosing Regimen | Efficacy | Reference |
| Pyrazolopyridine 4-carboxamides | P. berghei infected mice | Not specified | Poor performance | [2] |
| Quinoline-Pyrazolopyridine Hybrids (most active analogues) | Swiss albino mice (P. berghei) | 4-day suppressive test | Significant in vivo activity | [3] |
| Pyrazolylpyrazoline Derivatives (5b, 6a, 7a) | P. berghei infected mice | 20 mg/kg and 30 mg/kg | Statistically significant suppression | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Antiplasmodial Susceptibility Testing
The in vitro activity of pyrazolopyridine compounds against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay or a [³H]-hypoxanthine incorporation assay.[6][7]
1. Parasite Culture:
-
P. falciparum strains (e.g., 3D7, W2, RKL9) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum or 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO₃.[8]
-
Cultures are incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[9]
-
Parasite synchronization at the ring stage is achieved by treatment with 5% D-sorbitol.[3]
2. Drug Susceptibility Assay (SYBR Green I Method):
-
Compounds are serially diluted in complete culture medium and added to 96-well plates.
-
Synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) are added to the wells.
-
Plates are incubated for 72 hours under the conditions described above.[6]
-
After incubation, the plates are frozen at -80°C to lyse the erythrocytes.
-
Lysis buffer containing SYBR Green I is added to each well, and the plates are incubated in the dark.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7]
-
The 50% inhibitory concentration (IC50) values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.[6]
In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)
The in vivo efficacy is commonly evaluated using the 4-day suppressive test in a murine malaria model (Plasmodium berghei).[9][10]
1. Animal Model:
2. Infection:
-
Mice are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with P. berghei-parasitized erythrocytes.[9]
3. Drug Administration:
-
Test compounds are administered orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days, starting on the day of infection.[9]
-
A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.
4. Parasitemia Determination:
-
On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination.
5. Efficacy Calculation:
-
The percentage of suppression of parasitemia is calculated for each group relative to the vehicle-treated control group.
Mandatory Visualizations
Proposed Mechanism of Action and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways targeted by pyrazolopyridine antimalarials and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for antimalarial drug discovery.
Caption: Proposed mechanisms of action for pyrazolopyridines.
Discussion of Signaling Pathways and Mechanism of Action
The precise molecular target for many pyrazolopyridine antimalarials, including this compound, remains to be definitively elucidated. However, several lines of evidence point towards key parasitic pathways being disrupted.
-
Disruption of Ion Homeostasis: Some pyrazoleamide compounds have been shown to target the P. falciparum P-type ATPase (PfATP4), leading to a rapid disruption of Na+ homeostasis within the parasite.[11] This disruption is catastrophic for the parasite's survival.
-
Inhibition of Folate Biosynthesis: The folate pathway is a well-established target for antimalarial drugs. Some pyrazolopyridine derivatives have been suggested to inhibit dihydrofolate reductase-thymidylate synthase (DHFR-TS), a key enzyme in this pathway.[5]
-
Mechanism of Resistance: Resistance to the pyrazolopyridine class of compounds has been associated with the ABCI3 transporter.[2] This suggests that the transporter may be involved in the efflux of the drug from the parasite, thereby reducing its effective concentration at the target site.
References
- 1. Overview of Antagonists Used for Determining the Mechanisms of Action Employed by Potential Vasodilators with Their Suggested Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum transporter ABCI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. Design, synthesis and anti-P. falciparum activity of pyrazolopyridine-sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolylpyrazoline derivatives as dual acting antimalarial-antileishamanial agents: synthesis, biological evaluation and molecular modelling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iddo.org [iddo.org]
- 8. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmv.org [mmv.org]
- 10. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazoleamide compounds are potent antimalarials that target Na+ homeostasis in intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Antimalarial Activity of MMV674850: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the reproducible antimalarial activity of the novel compound MMV674850, benchmarked against established therapeutic agents. This guide provides a comprehensive overview of its in vitro efficacy, mechanism of action, and the experimental protocols to support further investigation.
The global fight against malaria is continually challenged by the emergence of drug-resistant parasite strains, necessitating the discovery and development of novel antimalarial compounds with unique mechanisms of action. This compound, a promising candidate from the Medicines for Malaria Venture (MMV) portfolio, has demonstrated significant activity against various stages of the Plasmodium falciparum parasite. This guide provides a comparative assessment of this compound's antimalarial properties against well-established drugs—Chloroquine, Artemisinin, and Atovaquone—to offer a clear perspective on its potential and reproducibility.
Mechanism of Action: A Potential Kinase Inhibitor
While the precise molecular target of this compound is still under active investigation, preliminary studies suggest that it functions as a kinase inhibitor.[1][2][3] This mode of action is distinct from many current antimalarials, offering a potential advantage against parasites that have developed resistance to conventional drugs.
In contrast, the comparator drugs operate through well-defined pathways:
-
Chloroquine: This long-standing antimalarial is understood to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole.[4][5][6][7][8] It is believed to inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic heme and parasite death.[4][5][8]
-
Artemisinin: This frontline drug and its derivatives are thought to be activated by heme iron within the parasite, generating reactive oxygen species (ROS) that damage parasite proteins and other macromolecules, ultimately leading to parasite killing.[9][10][11][12]
-
Atovaquone: This compound targets the parasite's mitochondrial electron transport chain, specifically inhibiting the cytochrome bc1 complex.[13][14][15][16] This disruption of mitochondrial function leads to the collapse of the mitochondrial membrane potential and subsequent parasite death.[13][15]
In Vitro Activity: Potency Against Multiple Parasite Stages
This compound has demonstrated potent activity against both the asexual blood stages and the sexual gametocyte stages of P. falciparum. This dual action is crucial for both treating the clinical symptoms of malaria and preventing the transmission of the parasite to mosquitoes.
| Compound | P. falciparum Strain | IC50 (nM) - Asexual Stages | IC50 (nM) - Early-Stage Gametocytes | IC50 (nM) - Late-Stage Gametocytes |
| This compound | NF54 | 2.7 | 4.5 ± 3.6 | 28.7 ± 0.2 |
| Chloroquine | 3D7 (sensitive) | ~8.6 - 15 | - | - |
| Dd2 (resistant) | ~90 - 100+ | - | - | |
| Artemisinin | 3D7 (sensitive) | ~7.5 | - | - |
| Dd2 (resistant) | ~3.2 | - | - | |
| Atovaquone | 3D7 (sensitive) | ~1.0 | - | - |
| Dd2 (resistant) | ~1.5 | - | - |
Table 1: Comparative in vitro 50% inhibitory concentrations (IC50) of this compound and standard antimalarial drugs against P. falciparum. Data for this compound is from a study by Niemand et al. (2021). Data for Chloroquine, Artemisinin, and Atovaquone are compiled from various publicly available sources. Note that IC50 values can vary between studies depending on the specific assay conditions.
In Vivo Efficacy
As of the latest available data, comprehensive in vivo efficacy studies for this compound in murine models, such as the P. berghei infection model, have not been widely published. The 4-day suppressive test is a standard in vivo assay to determine the efficacy of antimalarial compounds. Further research is required to establish its in vivo effective dose (ED50 and ED90) and parasite clearance kinetics.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key in vitro and in vivo assays are provided below.
In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)
This assay is a common method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (O+)
-
96-well microplates
-
Test compound (this compound or alternatives) and control drugs
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin)
-
Fluorescence plate reader
Procedure:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage.
-
Drug Preparation: Prepare serial dilutions of the test compounds in culture medium.
-
Assay Setup: Add the drug dilutions to the 96-well plates. Add synchronized parasite culture at a specific parasitemia and hematocrit.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Add SYBR Green I in lysis buffer to each well.
-
Fluorescence Reading: Read the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 15. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Atovaquone? [synapse.patsnap.com]
Independent Validation of MMV674850's Mechanism of Action: A Comparative Analysis
A comprehensive review of publicly available scientific literature and data reveals a significant gap in the independent validation of the proposed mechanism of action for the antimalarial compound MMV674850. While identified as a novel inhibitor of Plasmodium falciparum gametocytes, detailed experimental data elucidating its specific molecular target and signaling pathway remains largely undisclosed in the public domain.
This guide aims to provide researchers, scientists, and drug development professionals with a summary of the currently available information on this compound and to contextualize its known activity within the broader landscape of antimalarial drug discovery. However, the lack of a publicly defined mechanism of action prevents a direct comparative analysis with alternative compounds based on their molecular pathways.
Publicly Available Data for this compound
Information on this compound is sparse. Commercial suppliers describe it as a novel inhibitor of Plasmodium falciparum gametocytes, the sexual stage of the malaria parasite responsible for transmission to mosquitoes. Its chemical formula is C23H20N2O4S2, and its IUPAC name is 5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine[1].
At present, no peer-reviewed publications detailing the specific molecular target, signaling pathway, or independent validation studies for this compound's mechanism of action could be identified through extensive searches of scientific databases. This absence of data precludes the creation of comparative tables of performance with other antimalarials based on mechanistic studies.
The Importance of Independent Validation in Drug Discovery
The process of drug discovery and development relies heavily on the independent validation of a compound's mechanism of action. This critical step confirms the molecular basis of a drug's efficacy and provides a foundation for understanding potential resistance mechanisms, predicting off-target effects, and designing rational combination therapies.
A generalized workflow for the independent validation of a novel antimalarial compound's mechanism of action is outlined below. This workflow illustrates the typical experimental stages that would be necessary to thoroughly characterize a compound like this compound.
Caption: Generalized workflow for the elucidation and independent validation of a novel antimalarial compound's mechanism of action.
Hypothetical Signaling Pathway and Experimental Protocol
Given the absence of specific data for this compound, we can present a hypothetical signaling pathway that a novel gametocytocidal compound might target, along with a typical experimental protocol for its validation.
Hypothetical Target: A Gametocyte-Specific Kinase
Let us hypothesize that this compound targets a protein kinase essential for early-stage gametocyte development, herein referred to as PfGSK1 (P. falciparum Gametocyte-Specific Kinase 1). Inhibition of PfGSK1 could disrupt a signaling cascade required for the parasite's sexual differentiation and maturation.
Caption: Hypothetical signaling pathway illustrating the inhibition of a gametocyte-specific kinase by this compound.
Experimental Protocol: Kinase Inhibition Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of recombinant PfGSK1.
Materials:
-
Recombinant purified PfGSK1 enzyme.
-
Kinase substrate peptide (e.g., a generic kinase substrate with a fluorescent tag).
-
ATP (Adenosine triphosphate).
-
This compound stock solution in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
96-well microtiter plates.
-
Plate reader capable of measuring fluorescence.
Method:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant PfGSK1 enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate peptide and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence signal in each well using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage inhibition against the log of the this compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Conclusion
While this compound has been identified as a promising antimalarial candidate with activity against the transmissible stages of P. falciparum, the lack of publicly available data on its mechanism of action prevents a thorough and independent validation. The scientific community awaits the publication of detailed studies that will not only elucidate the molecular target and pathway of this compound but also allow for a comprehensive comparative analysis with existing and emerging antimalarial therapies. Such data is essential for the continued development and strategic deployment of new tools to combat malaria.
References
MMV674850 Successor, MMV533, Demonstrates Potent Antimalarial Activity with Novel Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the preclinical antimalarial candidate MMV533 (also known as MMV688533), a successor compound to MMV674850, reveals promising efficacy against multiple stages of Plasmodium falciparum, the deadliest species of malaria parasite. This guide presents a comparative benchmark of MMV533 against established antimalarial drugs, supported by available experimental data, to offer a clear perspective for researchers, scientists, and drug development professionals.
MMV533 has demonstrated rapid parasite killing in vitro and effective parasite clearance in volunteer infection studies. A key attribute of this novel compound is its long half-life in human volunteers, suggesting the potential for a single-dose cure.
Performance Benchmarking: In Vitro Efficacy
The in vitro activity of MMV533 has been evaluated against drug-sensitive and drug-resistant strains of P. falciparum. The following table summarizes the 50% inhibitory concentration (IC50) values of MMV533 in comparison to a panel of standard antimalarial drugs.
| Compound | P. falciparum Strain(s) | IC50 (nM) - Geometric Mean or Range | Reference(s) |
| MMV533 (MMV688533) | NF54, Dd2, K1, W2 | 1.7 - 5.0 | [1] |
| Chloroquine (CQ) | 3D7 (sensitive) | 10 - 20 | [2] |
| Chloroquine (CQ) | Dd2 (resistant) | 125 - 175 | [2] |
| Dihydroartemisinin (DHA) | Kenyan isolates | 2 (IQR: 1-3) | |
| Artemisinin | African isolates (CQ-S) | 11.4 | [3] |
| Artemisinin | African isolates (CQ-R) | 7.67 | [3] |
| Piperaquine (PPQ) | Kenyan isolates | 32 (IQR: 17-46) | |
| Piperaquine (PPQ) | Cameroonian isolates | 38.9 (range: 7.76-78.3) | |
| Lumefantrine (LM) | Kenyan isolates | 50 (IQR: 29-96) | |
| Atovaquone | - | - | [1] |
| Pyrimethamine | - | - | [1] |
Note: IC50 values can vary depending on the parasite strain, assay methodology, and laboratory conditions. The data presented is for comparative purposes.
Experimental Protocols
The evaluation of antimalarial drug efficacy involves a series of standardized in vitro and in vivo experiments.
In Vitro Susceptibility Assays
The in vitro activity of antimalarial compounds is commonly determined using assays that measure the inhibition of parasite growth. A general workflow for these assays is as follows:
Commonly used methods include:
-
SYBR Green I-based fluorescence assay: This method quantifies parasite DNA as an indicator of parasite growth.
-
[3H]-hypoxanthine incorporation assay: This radiometric assay measures the incorporation of hypoxanthine, a purine precursor, into the parasite's nucleic acids.
-
Parasite lactate dehydrogenase (pLDH) assay: This colorimetric assay measures the activity of the pLDH enzyme, which is essential for the parasite's anaerobic glycolysis.
In Vivo Efficacy Models
Humanized mouse models are increasingly used to evaluate the in vivo efficacy of antimalarial drug candidates. These models involve the engraftment of human red blood cells and/or liver cells into immunodeficient mice, allowing for the study of the complete life cycle of human malaria parasites.
Proposed Mechanism of Action of MMV533
Selection studies with MMV533 have indicated a low propensity for the development of resistance.[1] Modest losses of potency have been linked to point mutations in two proteins: PfACG1 and PfEHD.[1] These proteins are believed to be involved in intracellular trafficking, lipid utilization, and endocytosis in P. falciparum. This suggests that MMV533 may exert its antimalarial effect by disrupting these essential pathways.
The exact molecular interactions and the full signaling cascade are still under investigation. However, the implication of PfACG1 and PfEHD suggests a novel mechanism of action that is distinct from currently used antimalarials, which is consistent with the lack of cross-resistance observed with known drugs.[1]
Conclusion
MMV533 is a promising antimalarial candidate with potent activity against P. falciparum. Its long half-life and novel mechanism of action make it a valuable asset in the fight against drug-resistant malaria. Further clinical development will be crucial to fully characterize its safety and efficacy profile in humans. The data presented in this guide provides a foundational benchmark for the continued evaluation of this and other next-generation antimalarial compounds.
References
- 1. The antimalarial MMV688533 provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MMV674850's Effects on Different Plasmodium Species
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent discovery and development of novel antimalarial agents with diverse mechanisms of action. MMV674850, a compound from the Medicines for Malaria Venture (MMV) Pathogen Box, has been identified as a potential starting point for antimalarial drug discovery. This guide provides a comparative analysis of the available data on the effects of this compound against various Plasmodium species, offering a resource for researchers engaged in antimalarial drug development.
In Vitro Efficacy of this compound
To date, quantitative data on the in vitro efficacy of this compound is primarily available for Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) of this compound against the chloroquine-sensitive 3D7 strain of P. falciparum has been determined through screens of the MMV Pathogen Box.
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Compound | Plasmodium Species | Strain | IC50 (nM) | Reference Compound (Chloroquine) IC50 (nM) |
| This compound | P. falciparum | 3D7 | 2.7 - 4.5 | 35.14 |
Data sourced from studies screening the MMV Pathogen Box[1][2]. The IC50 for Chloroquine is provided for comparative purposes[1].
It is important to note that comprehensive, directly comparative studies of this compound against other significant human malaria parasites such as Plasmodium vivax and Plasmodium knowlesi are not yet available in the public domain. The preferential invasion of reticulocytes by P. vivax and the challenges in establishing continuous in vitro cultures have historically hindered routine drug susceptibility testing for this species. Similarly, while in vitro culture of P. knowlesi is more established, specific data for this compound is lacking.
In Vivo Efficacy of this compound
Currently, there are no published in vivo efficacy studies for this compound in animal models of malaria, such as the Plasmodium berghei mouse model. Therefore, a comparative analysis of its in vivo effects across different Plasmodium species cannot be provided at this time.
Mechanism of Action and Signaling Pathways
The precise mechanism of action and the specific signaling pathways targeted by this compound in Plasmodium parasites have not been fully elucidated in the available scientific literature. One study suggests that this compound demonstrates a preferential affinity for early-stage gametocytes over late-stage gametocytes in P. falciparum[2]. This finding hints at a potential role in transmission-blocking, a critical aspect of malaria eradication efforts. However, the molecular target and the downstream effects on parasite signaling pathways remain to be identified.
Further research, including target identification studies using chemical proteomics or genetic approaches, is required to understand how this compound exerts its antimalarial activity.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of antimalarial compounds, which would be applicable to further studies on this compound.
In Vitro Susceptibility Testing: SYBR Green I-based Assay
This assay is a common method for determining the IC50 of a compound against P. falciparum in vitro.
Workflow:
In Vitro SYBR Green I Assay Workflow
Detailed Steps:
-
Parasite Culture: Asynchronous P. falciparum cultures are synchronized to the ring stage, typically using sorbitol treatment.
-
Drug Preparation: A stock solution of this compound is prepared, and serial dilutions are made to achieve a range of concentrations for testing.
-
Assay Plate Setup: In a 96-well microtiter plate, the synchronized parasite culture (at a defined parasitemia and hematocrit) is added to wells containing the different concentrations of this compound. Control wells with no drug and wells with a known antimalarial are included.
-
Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2) to allow for parasite growth and multiplication.
-
Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added to each well.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated as the concentration of the compound that inhibits parasite growth by 50% compared to the drug-free control.
In Vivo Efficacy Testing: 4-Day Suppressive Test (Peters' Test)
This is a standard in vivo assay to evaluate the efficacy of an antimalarial compound in a mouse model.
Workflow:
In Vivo 4-Day Suppressive Test Workflow
Detailed Steps:
-
Infection: Mice are infected with a known inoculum of Plasmodium berghei parasitized red blood cells, typically via intraperitoneal injection.
-
Treatment: A few hours after infection, treatment with the test compound (this compound) is initiated. The compound is administered daily for four consecutive days. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug.
-
Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse.
-
Parasitemia Determination: The blood smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia of the treated group is compared to that of the vehicle-treated control group to calculate the percentage of parasite growth suppression.
Conclusion and Future Directions
The available data indicates that this compound exhibits potent in vitro activity against the blood stages of P. falciparum, with a preferential effect on early-stage gametocytes. However, a significant knowledge gap exists regarding its efficacy against other clinically relevant Plasmodium species and its in vivo performance.
To fully assess the potential of this compound as a lead compound for a next-generation antimalarial, the following research is crucial:
-
Comparative In Vitro Studies: Head-to-head in vitro susceptibility testing of this compound against a panel of Plasmodium species, including clinical isolates of P. vivax and P. knowlesi, is essential.
-
In Vivo Efficacy Studies: Evaluation of this compound in rodent models of malaria, such as the P. berghei model, will provide critical information on its in vivo potency, pharmacokinetic/pharmacodynamic properties, and safety profile.
-
Mechanism of Action Studies: Identification of the molecular target and elucidation of the affected signaling pathways will be instrumental in understanding its mode of action and potential for resistance development.
Addressing these research questions will provide a more complete picture of this compound's antimalarial profile and guide its future development as a potential new tool in the fight against malaria.
References
Confirming the On-Target Activity of the Antimalarial Candidate MMV674850
A comparative guide for researchers, scientists, and drug development professionals.
The antimalarial compound MMV674850 has been identified as a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for the parasite's survival. Establishing that a compound's therapeutic effect stems from the modulation of its intended target is a critical step in drug development. This guide details the key experiments used to confirm the on-target activity of this compound, providing a comparative analysis with other known PfPI4K inhibitors and outlining the methodologies for these validation assays.
Executive Summary of On-Target Validation
A multi-pronged approach is essential to confidently ascertain the on-target activity of a drug candidate. For this compound, this involves a combination of biochemical assays to demonstrate direct enzyme inhibition, cellular assays to confirm target engagement in a physiological context, and genetic studies to link the drug's action to its specific molecular target. The data presented here is a compilation from studies on this compound and its closely related analog, MMV390048 (also known as MMV048), a well-characterized PfPI4K inhibitor.
Biochemical Assays: Direct Inhibition of PfPI4K
Biochemical assays are the first step in validating that a compound directly interacts with and inhibits its intended enzyme target. For this compound, this involves measuring its inhibitory activity against purified recombinant PfPI4K.
Comparative Inhibitory Activity against PfPI4K
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference Compound(s) |
| This compound | PfPI4K | ADP-Glo Kinase Assay | Data not publicly available | MMV390048 |
| MMV390048 | PfPI4K | ADP-Glo Kinase Assay | 3.4 | - |
| UCT943 | PfPI4K | ADP-Glo Kinase Assay | 24 | MMV390048 |
| KDU691 | PvPI4K | Transcreener ADP² FP assay | 1.5 | BQR695 (3.5 nM)[1] |
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.
-
Reaction Setup: The kinase reaction is set up in a multi-well plate containing recombinant PfPI4K, the lipid substrate phosphatidylinositol, and ATP.
-
Compound Addition: A serial dilution of the test compound (e.g., this compound) is added to the wells.
-
Incubation: The reaction is incubated at room temperature to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Signal Measurement: The luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA): Target Engagement in Intact Parasites
CETSA is a powerful technique to confirm that a drug binds to its target within the complex environment of a living cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Comparative Thermal Stabilization of PfPI4K
| Compound | Target Protein | Cell Type | Thermal Shift (ΔTm) |
| This compound | PfPI4K | P. falciparum infected RBCs | Data not publicly available |
| Quinine | Purine Nucleoside Phosphorylase | P. falciparum infected RBCs | Significant stabilization observed |
Note: While specific CETSA data for this compound is not publicly available, this technique has been successfully applied to identify the targets of other antimalarial drugs in P. falciparum, demonstrating its utility in target validation.[2]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) in P. falciparum
-
Parasite Culture and Treatment: P. falciparum-infected red blood cells are treated with the test compound (this compound) or a vehicle control (DMSO).
-
Heating: The treated cells are aliquoted and heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
Protein Quantification: The amount of the target protein (PfPI4K) remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In Vitro Resistance Evolution: Linking Genotype to Phenotype
Inducing resistance to a drug in vitro and identifying mutations in the target gene is a definitive way to confirm the drug's mechanism of action. If parasites become resistant to this compound and consistently show mutations in the pfpi4k gene, it provides strong evidence that PfPI4K is the direct target.
PfPI4K Mutations Conferring Resistance to PI4K Inhibitors
| Compound | Parasite Strain | Selection Method | Resulting Mutations in pfpi4k | Fold-change in IC50 |
| This compound | Dd2 | Data not publicly available | Not publicly available | Not publicly available |
| UCT943 | Dd2-B2 | Continuous drug pressure | G1309V or Y1342F | 4 or 9-fold[3] |
| MMV390048 | Dd2 | Continuous drug pressure | Multiple mutations identified | 6-fold[3] |
| KAI407 | Dd2 | Continuous drug pressure | H1484Y | >10-fold[1] |
Note: While resistance selection studies have not been published specifically for this compound, studies with the close analog MMV390048 and the next-generation compound UCT943 have successfully identified resistance-conferring mutations in PfPI4K, validating it as the target.[3]
Experimental Protocol: In Vitro Resistance Selection
-
Parasite Culture: A clonal population of P. falciparum is cultured in vitro.
-
Drug Pressure: The parasites are exposed to a constant, sub-lethal concentration of the test compound (this compound).
-
Monitoring: The culture is monitored for recrudescence (re-growth) of parasites.
-
Clonal Isolation: Once resistant parasites emerge, they are clonally isolated.
-
Phenotypic Analysis: The IC50 of the resistant clone is determined and compared to the parental strain to quantify the level of resistance.
-
Genotypic Analysis: The pfpi4k gene of the resistant clone is sequenced to identify any mutations.
-
Reverse Genetics: To confirm that the identified mutation causes resistance, the mutation can be introduced into the parental drug-sensitive strain using techniques like CRISPR-Cas9, and the IC50 of the engineered parasite is then measured.
Conclusion
The on-target activity of a drug candidate is a cornerstone of its preclinical validation. For this compound, a comprehensive suite of experiments, including biochemical assays, cellular thermal shift assays, and in vitro resistance evolution studies, are employed to build a robust case for its mechanism of action through the inhibition of PfPI4K. While some specific data for this compound remains proprietary, the extensive validation of its close analogs provides a strong framework for understanding its on-target activity. These experimental approaches are crucial for de-risking the progression of new antimalarial candidates and for the continued development of novel therapeutics to combat this global health threat.
References
- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 3. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
No Public Data Available for Antimalarial Candidate MMV674850
Despite a comprehensive search for the antimalarial compound MMV674850, no publicly available in vitro or in vivo efficacy data, experimental protocols, or details regarding its mechanism of action could be identified. This prevents the creation of a detailed comparison guide as requested.
Numerous search strategies were employed to locate information on this compound, including targeted queries for its efficacy, mechanism of action, and any associated clinical trials or publications from the Medicines for Malaria Venture (MMV). These searches did not yield any specific results for this particular compound identifier.
Information was found for other antimalarial compounds developed by MMV, such as MMV688533, MMV533, and MMV390048, for which research and clinical trial data have been published. However, this compound was not mentioned in any of the available compound lists or databases from MMV, including the "Malaria Box" and "Pathogen Box" initiatives, which aim to facilitate open-source drug discovery.
It is possible that this compound is an internal designation for a very early-stage compound that has not yet been the subject of published research. It is also conceivable that the identifier provided may contain a typographical error.
Without access to the necessary data, the development of a comparison guide that includes quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows for this compound is not feasible.
Researchers, scientists, and drug development professionals interested in this compound are advised to verify the identifier and consult directly with the Medicines for Malaria Venture for any available information.
Comparative Transcriptomic Analysis of MMV674850 Treatment in Parasites
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of the antimalarial compound MMV674850 on Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The information presented herein is based on available experimental data and is intended to inform researchers, scientists, and drug development professionals on the compound's mechanism of action and its effects relative to other antimalarial agents.
Executive Summary
This compound, a pyrazolopyridine derivative, demonstrates a distinct transcriptomic signature in Plasmodium falciparum gametocytes, characterized by a moderate and specific impact on gene expression. Unlike broad-spectrum antimalarials, this compound induces a more targeted response, primarily affecting pathways associated with mitochondrial function. This guide synthesizes available transcriptomic data to compare the effects of this compound with other antimalarial compounds and provides detailed experimental protocols for reproducibility.
Comparative Transcriptomic Data
The following tables summarize the quantitative transcriptomic data from studies on P. falciparum gametocytes treated with this compound and other antimalarial drugs. It is important to note that direct comparative studies across all listed compounds are limited; therefore, this comparison is synthesized from separate experiments.
Table 1: Transcriptomic Impact of this compound on P. falciparum Gametocytes
| Treatment Group | Parasite Stage | Duration of Treatment | Percentage of Upregulated Genes (log2 fold-change > 1.0) | Percentage of Downregulated Genes (log2 fold-change < -1.0) | Key Affected Pathways |
| This compound | Early-stage gametocytes | 48 hours | 2%[1] | 5%[1] | Mitochondrial electron transport chain, Pyrimidine metabolism |
| This compound | Late-stage gametocytes | 48 hours | 5%[1] | 4%[1] | Mitochondrial electron transport chain, Pyrimidine metabolism |
| Untreated Control | Early & Late-stage gametocytes | 48 hours | - | - | Baseline metabolic and developmental pathways |
Table 2: Comparative Transcriptomic Effects of Various Antimalarial Drugs on P. falciparum
| Antimalarial Drug | Drug Class | Primary Mechanism of Action | General Transcriptomic Response |
| This compound | Pyrazolopyridine | Cytochrome bc1 complex inhibitor | Moderate and targeted disruption of mitochondrial gene expression. |
| MMV666810 | 2-aminopyrazine | Kinase inhibitor | More pronounced differential gene expression compared to this compound, affecting a broader range of cellular processes[1]. |
| Chloroquine | 4-aminoquinoline | Inhibition of hemozoin formation | Significant dysregulation of genes involved in hemoglobin digestion, vesicular trafficking, and stress responses[2][3][4]. |
| Artemisinin | Artemisinin derivative | Production of reactive oxygen species (ROS) | Broad transcriptomic changes, including the arrest of metabolic processes like protein synthesis and glycolysis, particularly in ring and trophozoite stages[1]. |
| Atovaquone | Naphthoquinone | Cytochrome bc1 complex inhibitor | Collapse of mitochondrial membrane potential and disruption of pyrimidine biosynthesis, leading to downstream effects on DNA and RNA synthesis[5]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of transcriptomic studies. The following protocols are based on established methods for P. falciparum RNA sequencing.
Parasite Culture and Drug Treatment
-
P. falciparum Culture: Asexual cultures of P. falciparum (e.g., NF54 strain) are maintained in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% AlbuMAX II, 25 mM HEPES, and 50 µg/mL hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Gametocyte Induction: Gametocytogenesis is induced by nutrient starvation or the addition of conditioned medium.
-
Drug Treatment: Synchronized cultures of early-stage (Stage II-III) and late-stage (Stage IV-V) gametocytes are treated with this compound at a concentration equivalent to 3x the IC₅₀ value for 24 and 48 hours. Control cultures are treated with the vehicle (e.g., 0.1% DMSO).
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from saponin-lysed parasite pellets using TRIzol reagent according to the manufacturer's instructions. RNA quality and quantity are assessed using a Bioanalyzer and NanoDrop spectrophotometer.
-
Library Preparation: Strand-specific RNA sequencing libraries are prepared using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). Poly(A)+ mRNA is selected from total RNA using oligo(dT) magnetic beads.
-
Sequencing: Sequencing is performed on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using tools like Trimmomatic.
-
Alignment: The processed reads are aligned to the P. falciparum 3D7 reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Differential Gene Expression Analysis: Gene expression levels are quantified using featureCounts or a similar tool. Differential expression analysis between drug-treated and control samples is performed using DESeq2 or edgeR in R.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) is performed to identify significantly enriched biological pathways among the differentially expressed genes, using databases such as Gene Ontology (GO) and KEGG.
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway affected by this compound in P. falciparum. This compound, as a pyrazolopyridine, is known to target the cytochrome bc1 complex of the mitochondrial electron transport chain.
Caption: Proposed mechanism of action for this compound in Plasmodium falciparum.
Experimental Workflow
The diagram below outlines the key steps in a typical transcriptomic analysis of antimalarial drug effects on parasites.
Caption: A generalized workflow for comparative transcriptomic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptomic Analysis of Chloroquine-Sensitive and Chloroquine-Resistant Strains of Plasmodium falciparum: Toward Malaria Diagnostics and Therapeutics for Global Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole transcriptome expression analysis and comparison of two different strains of Plasmodium falciparum using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative whole genome transcriptome analysis of three Plasmodium falciparum strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for MMV674850: A Guide for Laboratory Professionals
Immediate Action Required: Obtain the Safety Data Sheet (SDS) for MMV674850.
Extensive searches for a publicly available Safety Data Sheet (SDS) for the chemical compound this compound have not yielded a specific document for this substance. The SDS is a critical document that provides detailed safety, handling, and disposal information tailored to a specific chemical.[1][2][3][4] Therefore, the most crucial step for ensuring the safe disposal of this compound is to obtain the official SDS from the manufacturer or supplier from whom the compound was acquired. Disposal procedures must be based on the specific guidance provided in the SDS.
General Guidelines for the Disposal of Research-Grade Chemical Compounds
In the absence of a specific SDS for this compound, and until one is obtained, it is imperative to treat the substance as a potentially hazardous material. The following are general procedural guidelines for the disposal of unknown or research-grade chemicals in a laboratory setting. These are not a substitute for the specific instructions that will be found in the this compound SDS.
Handling and Storage of Waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.[5][6][7]
-
Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.[8][9][10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.[9][11]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently.[10][12]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and have secondary containment to prevent the spread of spills.[8][9]
Disposal Protocol:
-
Consult Institutional Guidelines: Familiarize yourself with your institution's specific chemical hygiene and hazardous waste disposal procedures. Contact your Environmental Health and Safety (EH&S) department for guidance.[8][13]
-
Waste Collection: Once the waste container is full or is ready for disposal, arrange for a pickup by your institution's hazardous waste management service. Do not dispose of chemical waste down the drain or in the regular trash.[8][14]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
Data Presentation: Information to Extract from the SDS
Once the Safety Data Sheet for this compound is obtained, it will contain critical quantitative data. The following table template is provided to assist in summarizing this information for easy reference.
| Property | Value | Section in SDS |
| Physical Properties | Section 9 | |
| Physical State | e.g., Solid, Liquid, Gas | Section 9 |
| Color | e.g., White, Colorless | Section 9 |
| Odor | e.g., Odorless, Pungent | Section 9 |
| Melting Point/Freezing Point | e.g., 150-155 °C | Section 9 |
| Boiling Point | e.g., Not available | Section 9 |
| Flash Point | e.g., >110 °C | Section 9 |
| Solubility in Water | e.g., Insoluble, 10 mg/mL | Section 9 |
| Toxicological Data | Section 11 | |
| LD50 Oral (Rat) | e.g., >2000 mg/kg | Section 11 |
| LD50 Dermal (Rabbit) | e.g., Not available | Section 11 |
| LC50 Inhalation (Rat) | e.g., Not available | Section 11 |
| Ecological Information | Section 12 | |
| Aquatic Toxicity | e.g., Harmful to aquatic life | Section 12 |
| Persistence and Degradability | e.g., Not readily biodegradable | Section 12 |
Experimental Protocols
Detailed experimental protocols for the safe handling and disposal of this compound will be contingent on the information provided in the manufacturer's Safety Data Sheet. General best practices include:
-
Minimization: Whenever possible, design experiments to minimize the amount of this compound used to reduce waste generation.[9][10]
-
Decontamination: If any surfaces or equipment become contaminated, follow the decontamination procedures outlined in the SDS. If not specified, use a general-purpose laboratory decontaminant and collect all cleaning materials as hazardous waste.
-
Spill Response: In the event of a spill, immediately alert personnel in the area and follow the emergency procedures in the SDS. This typically involves evacuating the immediate area, controlling the source of the spill if safe to do so, and using appropriate absorbent materials for containment. Report all spills to your institution's EH&S department.
Visualizing the Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste. This should be adapted to your institution's specific procedures and the information found in the this compound SDS.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Disclaimer: This information is intended as a general guide and is not a substitute for the specific instructions, warnings, and procedures that will be found in the Safety Data Sheet for this compound. Always prioritize the information provided by the chemical manufacturer and consult with your institution's Environmental Health and Safety department for guidance on proper chemical waste disposal.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. blog.vingapp.com [blog.vingapp.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. uttyler.edu [uttyler.edu]
- 12. essex.ac.uk [essex.ac.uk]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety Protocols for Handling Novel Compound MMV674850
Disclaimer: No specific Safety Data Sheet (SDS) for MMV674850 is publicly available. The following guidelines are based on standard laboratory best practices for handling novel or poorly characterized chemical substances and should be supplemented by a thorough, substance-specific risk assessment conducted by qualified safety professionals before any handling, storage, or disposal.[1] This guide provides essential safety and logistical information, including operational and disposal plans, for handling novel chemical compounds where specific hazard data is unavailable. It is intended for researchers, scientists, and drug development professionals.
When handling a novel compound with unknown toxicity, a conservative approach to personal protective equipment (PPE) is crucial.[1][2] The following table summarizes the recommended PPE for various laboratory operations.
Personal Protective Equipment (PPE) Recommendations
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator)[1] |
| Preparing Solutions | - Chemical fume hood- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles[1] |
| Conducting Reactions | - Chemical fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles[1] |
| General Laboratory Work | - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes)[1][3] |
Experimental Protocols
A systematic approach is necessary to minimize exposure and ensure safety when working with uncharacterized substances.[1]
Risk Assessment and Planning
-
Literature Review: Conduct a thorough search for any available information on this compound or structurally similar compounds to anticipate potential hazards.[1]
-
Risk Assessment: Before any work begins, perform a comprehensive risk assessment.[4] This should identify potential health and physical hazards at each step of the planned experiment.[4]
-
Designation of a Controlled Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination.[1][2]
Handling Procedures
-
Powder Handling: Perform all manipulations of powdered this compound within a fume hood or a powder-containment balance enclosure.[1][5] Use disposable weighing boats and spatulas to avoid cross-contamination.[1] Handle with care to prevent the generation of dust.[1]
-
Solution Preparation: Prepare all solutions within a chemical fume hood.[1][6] Add the solid compound to the solvent slowly to avoid splashing.[1][5]
-
General Handling: Always wear appropriate PPE.[7] Avoid skin and eye contact with all chemicals.[8] Do not work alone when handling hazardous materials.[9] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][7]
Disposal Plan
-
Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container.[1][5]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled hazardous waste container.[1][5] Do not mix with other waste streams unless compatibility has been confirmed.[1]
-
Sharps: Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[1]
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.[1][10]
Workflow for Safe Handling of a Novel Compound
Caption: Workflow for handling novel chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. evergreen.edu [evergreen.edu]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. benchchem.com [benchchem.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. ehs.okstate.edu [ehs.okstate.edu]
- 9. cce.caltech.edu [cce.caltech.edu]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
